4-(Bromomethyl)-1H-imidazole
Description
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Properties
IUPAC Name |
5-(bromomethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFUIKONZIAHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538336 | |
| Record name | 5-(Bromomethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80733-10-4 | |
| Record name | 5-(Bromomethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(Halomethyl)-1H-imidazoles: Synthesis, Reactivity, and Application in Drug Discovery
This guide provides an in-depth analysis of 4-(halomethyl)-1H-imidazoles, a critical class of chemical intermediates for researchers, scientists, and drug development professionals. While the focus is on the core chemical properties and reactivity of this scaffold, this document will use the more stable and extensively documented 4-(chloromethyl)-1H-imidazole hydrochloride (CAS 38585-61-4) as the primary exemplar. The principles of synthesis and reactivity discussed are directly applicable to its more reactive bromo-analogue, 4-(bromomethyl)-1H-imidazole, which is often prepared in situ or used immediately due to its higher reactivity and lower stability.
Introduction and Strategic Importance
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including the essential amino acid histidine.[1] Functionalizing the imidazole core allows for the precise tuning of a molecule's pharmacological properties. 4-(Halomethyl)-1H-imidazoles are powerful bifunctional reagents: the imidazole ring provides a key pharmacophoric element, while the reactive halomethyl group serves as an electrophilic handle for covalently linking this moiety to other molecular fragments. This dual nature makes them indispensable building blocks in the synthesis of complex pharmaceutical agents.[2][3]
The hydrochloride salt form is typically preferred for storage and handling as it enhances stability by protonating the imidazole ring, which reduces its nucleophilicity and prevents potential self-alkylation reactions.
Caption: Structure of 4-(Chloromethyl)-1H-imidazole Hydrochloride.
Physicochemical and Safety Profile
Understanding the core properties and hazards of a reagent is a prerequisite for its effective and safe use in a laboratory setting.
The key physicochemical data for 4-(chloromethyl)-1H-imidazole hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38585-61-4 | [4][5] |
| Alternate CAS | 23785-22-0 (for free base) | [4] |
| Molecular Formula | C₄H₅ClN₂ · HCl (or C₄H₆Cl₂N₂) | [6] |
| Molecular Weight | 153.01 g/mol | [6] |
| Appearance | Beige to white solid | [4] |
| Melting Point | 233 °C (decomposition) (for related 4-methyl-5-hydroxymethylimidazole HCl) | [7] |
| Solubility | Soluble in water | N/A |
| Storage | Store at 2-8°C, under inert atmosphere | [4] |
As a reactive alkylating agent, 4-(chloromethyl)-1H-imidazole hydrochloride must be handled with appropriate precautions. It is classified as a hazardous substance.
| Hazard | Code | Description |
| Pictogram | GHS05, GHS07 | Corrosion, Exclamation Mark |
| Signal Word | Danger | [6] |
| Acute Toxicity | H302 | Harmful if swallowed.[6] |
| Skin Corrosion | H315 | Causes skin irritation.[6] |
| Eye Damage | H318 | Causes serious eye damage.[6] |
| Respiratory | H335 | May cause respiratory irritation.[6] |
Mandatory Handling Protocol:
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 standards.[6]
-
First Aid (Eyes): In case of contact, immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Synthesis of the 4-(Halomethyl)imidazole Scaffold
The most direct and industrially relevant method for producing this scaffold is through the direct chloromethylation of a 4-methylimidazole precursor. This approach is advantageous as it avoids the multi-step synthesis required to first prepare the hydroxymethyl intermediate.[2]
The reaction leverages the inherent nucleophilicity of the imidazole ring to react with an electrophilic formaldehyde equivalent in the presence of a strong acid.
-
Reactants: 4-methylimidazole is the nucleophilic substrate. Formaldehyde (or its oligomer, paraformaldehyde) serves as the source of the methylene (-CH₂-) bridge. Concentrated hydrochloric acid plays a dual role: it acts as the chlorine source and as a catalyst that activates formaldehyde by protonation, forming a highly electrophilic hydroxymethyl cation or related species.
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures (50-110°C) to overcome the activation energy for the electrophilic aromatic substitution on the imidazole ring.[2] The use of excess HCl ensures that the reaction medium remains strongly acidic and that there is a sufficient supply of chloride ions to convert the intermediate hydroxymethyl group into the final chloromethyl product via an Sₙ reaction.
The following protocol is adapted from established patent literature for the synthesis of the closely related and commercially significant 4-methyl-5-chloromethylimidazole hydrochloride.[2]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid (typically 10-25% w/w solution).
-
Reagent Addition: Add an equimolar amount of formaldehyde (as a 37% aqueous solution or paraformaldehyde) to the stirred solution.
-
Heating: Heat the reaction mixture to between 50°C and 110°C. The reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR spectroscopy.[2]
-
Reaction Time: Maintain the temperature for 5 to 20 hours, until the starting material is consumed.[2]
-
Workup and Isolation: Upon completion, cool the reaction mixture. The product, 4-methyl-5-chloromethylimidazole hydrochloride, often crystallizes directly from the acidic aqueous solution.
-
Purification: Isolate the solid product by filtration, wash with a cold non-polar solvent (e.g., acetone or diethyl ether) to remove non-polar impurities, and dry under vacuum.
Caption: Workflow for the synthesis of the chloromethylimidazole scaffold.
Core Reactivity: The Alkylating Agent
The primary utility of 4-(halomethyl)-1H-imidazoles stems from the high reactivity of the halomethyl group, which functions as a potent electrophile in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism.[8]
The carbon atom of the -CH₂-Cl group is electron-deficient due to the inductive effect of the adjacent halogen atom, making it susceptible to attack by electron-rich nucleophiles. The bromide of a bromomethyl group is a better leaving group than the chloride of a chloromethyl group, making the bromo-analogue the more reactive (and less stable) alkylating agent.[9] The reaction involves the backside attack of a nucleophile, leading to the displacement of the halide ion and the formation of a new carbon-nucleophile bond.
Caption: Generalized Sₙ2 mechanism for 4-(chloromethyl)-1H-imidazole.
Common nucleophiles used in reactions with this scaffold include:
-
Thiols and Thiolates (R-SH, R-S⁻)
-
Amines (primary and secondary)
-
Alcohols and Alkoxides (R-OH, R-O⁻)
-
Carbanions and other carbon nucleophiles
Field Application: Synthesis of Cimetidine
A landmark application showcasing the utility of this chemical scaffold is in the synthesis of Cimetidine , one of the first blockbuster histamine H₂-receptor antagonists used to treat peptic ulcers.[10][11] The synthesis of Cimetidine relies on a key intermediate, 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole , which is prepared from the corresponding chloromethyl derivative.
The core structure of Cimetidine contains the (5-methyl-1H-imidazol-4-yl)methylthio moiety. This immediately suggests a disconnection at the sulfur-carbon bond, identifying a thiol-containing fragment and an electrophilic (5-methyl-1H-imidazol-4-yl)methyl fragment. The most practical synthon for the latter is 4-(chloromethyl)-5-methyl-1H-imidazole.
The crucial step involves the reaction of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride with cysteamine (2-aminoethanethiol) hydrochloride.[2]
-
Nucleophile: Cysteamine provides the nucleophilic thiol group (-SH).
-
Electrophile: 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride provides the electrophilic -CH₂Cl group.
-
Reaction: The sulfur atom of cysteamine attacks the chloromethyl carbon, displacing the chloride ion and forming the key thioether linkage. This Sₙ2 reaction yields 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole, which is then further elaborated to produce Cimetidine.[2][9]
This industrial synthesis provides authoritative validation for the role of 4-(halomethyl)imidazoles as pivotal intermediates in constructing complex, biologically active molecules.
Spectroscopic Profile (Predicted)
-
¹H NMR:
-
-CH₂Cl Protons: A singlet is expected around δ 4.5-4.8 ppm . The downfield shift is due to the deshielding effect of the adjacent chlorine atom.
-
Imidazole H2 Proton: A singlet is expected around δ 7.7-7.9 ppm .
-
Imidazole H5 Proton: A singlet is expected around δ 7.0-7.2 ppm .
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.[12]
-
-
¹³C NMR:
-
-CH₂Cl Carbon: A signal is expected around δ 40-45 ppm .
-
Imidazole C2, C4, C5: Signals for the ring carbons would appear in the aromatic region, typically between δ 115-140 ppm .
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
References
- [No Source Available]
-
Primas, N., Neildé, K., Kabri, Y., Crozet, M. D., & Vanelle, P. (2014). Exploring the Synthesis and the Reactivity of 4-[4-(Chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole in TDAE Strategy. Synthesis, 46(03), 348–356. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Available at: [Link]
- Google Patents. (n.d.). EP0279161A2 - A process for the preparation of cimetidine.
-
GDC eTUTORIALS. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER [Video]. YouTube. Available at: [Link]
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Alachem Co., Ltd. (n.d.). 4-Methyl-5-imidazolemethanol hydrochloride. Product Page. Available at: [Link]
-
AHH Chemical Co., Ltd. (n.d.). 4-(chloromethyl)-5-methyl-1H-imidazole,hydrochloride. Product Page. Available at: [Link]
- Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
-
PubChem. (n.d.). 4-(Chloromethyl)-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
-
GPAT Discussion Center. (2019, September 5). SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY [Video]. YouTube. Available at: [Link]
-
Global Substance Registration System. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Available at: [Link]
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Pharmaffiliates. (n.d.). 4-Chloromethyl-1H-imidazole Hydrochloride. Product Page. Available at: [Link]
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Synthonix. (n.d.). 4-(Chloromethyl)-1H-imidazole hydrochloride. Product Page. Available at: [Link]
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Asif, M. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(3), 993-998. Available at: [Link]
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Angene Chemical. (n.d.). 4-(Chloromethyl)-1h-imidazole, HCl. Product Page. Available at: [Link]
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Google Patents. (n.d.). A process for the preparation of cimetidine. European Patent Office. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of imidazole in deuterated chloroform solution. Available at: [Link]
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
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Hertel, M., Kiefl, G. M., Krisch, L., Micheel, M., & Trapp, O. (2022). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Science, 13(31), 9181–9187. Available at: [Link]
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Afilah, I., Ben-Tama, A., El-Firdoussi, L., Alla, E. M., Essassi, E. M., & El-Gharbi, R. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 1449–1456. Available at: [Link]
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4-(Bromomethyl)-1H-imidazole synthesis from imidazole
An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)-1H-imidazole from Imidazole Precursors
Executive Summary
This compound is a pivotal bifunctional reagent in medicinal chemistry and drug development, serving as a versatile scaffold for introducing the imidazole moiety into complex molecular architectures. Its synthesis, however, is not a trivial matter of direct functionalization of the parent imidazole. The inherent electronic properties of the imidazole ring—its aromaticity and high reactivity towards electrophiles—preclude a simple one-step bromomethylation. This guide provides an in-depth exploration of the scientifically sound and field-proven strategies for synthesizing this valuable building block. We will dissect two primary, multi-step synthetic pathways, elucidating the chemical principles, experimental nuances, and practical considerations essential for successful execution in a research and development setting.
The Synthetic Challenge: Understanding Imidazole's Reactivity
The imidazole ring is an electron-rich aromatic heterocycle. This characteristic makes it highly susceptible to electrophilic aromatic substitution, typically at the C4 and C5 positions, and under more forcing conditions, at the C2 position.[1][2] Direct attempts at electrophilic bromomethylation would likely result in a complex mixture of N-alkylated and ring-brominated side products, making this approach synthetically unviable.
Therefore, efficient synthesis necessitates indirect strategies that install the required hydroxymethyl or methyl group first, followed by a selective bromination. This guide will focus on the two most robust and logical approaches:
-
Strategy A: The Hydroxymethyl Pathway: A two-step sequence involving the formation of a 4-(hydroxymethyl)-1H-imidazole intermediate, followed by the conversion of the alcohol to the target bromide.
-
Strategy B: The Radical Bromination Pathway: The selective free-radical bromination of the methyl group of commercially available 4-methyl-1H-imidazole.
The following diagram provides a high-level overview of these two divergent strategies.
Caption: Mechanism for the bromination of 4-(hydroxymethyl)-1H-imidazole using HBr. (Note: Image placeholders are used as direct image rendering is not possible).
-
Setup: 4-(Hydroxymethyl)-1H-imidazole (1.0 eq.) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: 48% aqueous hydrobromic acid (HBr) (3-5 eq.) is added to the flask.
-
Reaction: The mixture is heated to reflux (approx. 100-110 °C) for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is the crude this compound hydrobromide salt. [3]5. Purification: The crude salt is often purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield the final product as a crystalline solid.
Strategy B: The Radical Bromination Pathway
This approach leverages the benzylic-like reactivity of the methyl group on the imidazole ring. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS), is the classic method for this type of selective bromination. [4] Rationale for Experimental Choices:
-
Starting Material: 4-Methyl-1H-imidazole is commercially available and relatively inexpensive.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, steady concentration of bromine radicals (Br•), which favors selective allylic/benzylic substitution over competing ionic reactions like electrophilic addition or aromatic substitution. [5]* Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction. Irradiation with a UV lamp can also be used. [6]* Solvent: A non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, is crucial. These solvents discourage ionic reaction pathways and effectively solubilize the starting materials.
Caption: Simplified radical chain mechanism for the Wohl-Ziegler bromination of 4-methyl-1H-imidazole.
-
Setup: A solution of 4-methyl-1H-imidazole (1.0 eq.), N-Bromosuccinimide (NBS) (1.0-1.1 eq.), and a catalytic amount of AIBN (0.02-0.1 eq.) in anhydrous acetonitrile or CCl₄ is prepared in a flask suitable for reflux.
-
Reaction: The mixture is heated to reflux (approx. 80 °C for acetonitrile) and stirred vigorously. The reaction may be irradiated with a sunlamp to facilitate initiation. Progress is monitored by TLC for the disappearance of the starting material.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct, which is insoluble, is removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure. The residue contains the desired this compound, likely as a mixture of the free base and the HBr salt (HBr is a byproduct of the propagation step).
-
Purification: The crude product can be purified by column chromatography on silica gel. Alternatively, it can be fully converted to the hydrobromide salt by treatment with HBr in a suitable solvent (like ether) and then purified by recrystallization as described in Strategy A.
Comparative Analysis and Best Practices
| Parameter | Strategy A (Hydroxymethyl Pathway) | Strategy B (Radical Pathway) |
| Starting Material | Requires synthesis of 4-(hydroxymethyl)-1H-imidazole, often from an ester precursor. | Starts from commercially available 4-methyl-1H-imidazole. |
| Number of Steps | Typically 2 steps from a common precursor. | 1 primary synthetic step. |
| Key Reagents | LiAlH₄ (pyrophoric, water-sensitive), 48% HBr (corrosive). | NBS (light-sensitive), AIBN (radical initiator), CCl₄ (toxic, ozone-depleting). |
| Yields | Generally high and reliable for both steps. | Can be variable; sensitive to reaction conditions and initiator efficiency. |
| Side Reactions | Over-reduction (less common); incomplete reaction. | Ring bromination if ionic conditions are not suppressed; dibromination. |
| Scalability | Generally straightforward to scale. Quenching of LiAlH₄ requires careful thermal management. | Can be challenging to scale due to the nature of radical reactions and heat/light requirements. |
| Purification | Final product is a salt, often purified easily by recrystallization. | Requires filtration of succinimide and often chromatography or conversion to the salt for crystallization. |
Expert Recommendation: For reliability, higher yields, and easier purification of the final product as a stable salt, Strategy A is often the preferred method in a drug development setting. The control over the two distinct steps (reduction and substitution) allows for better optimization and troubleshooting. Strategy B is a faster alternative if starting from 4-methyl-1H-imidazole, but may require more careful optimization to suppress side-product formation.
Safety and Handling
-
General: this compound and its salts are potent alkylating agents and should be considered toxic and lachrymatory. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under an inert atmosphere. Quenching is highly exothermic and must be done slowly at low temperatures.
-
N-Bromosuccinimide (NBS): A corrosive solid and an irritant. Protect from light and moisture to prevent decomposition.
-
Hydrobromic Acid (HBr): Highly corrosive and causes severe burns. Handle with extreme care.
-
Carbon Tetrachloride (CCl₄): A known carcinogen and environmentally hazardous. Use should be minimized and replaced with safer alternatives like acetonitrile where possible.
-
Conclusion
The synthesis of this compound from simple imidazole is a task that demands a strategic, multi-step approach due to the inherent reactivity of the heterocyclic core. By leveraging either the robust hydroxymethyl pathway (Strategy A) or the direct radical bromination of a methyl precursor (Strategy B), researchers can reliably access this crucial building block. The choice between these methods will depend on factors such as starting material availability, scale, and desired purity. A thorough understanding of the underlying chemical principles and meticulous execution of the described protocols are essential for ensuring a safe and successful synthesis.
References
-
Barlin, G. B., & Grimmett, M. R. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. Retrieved from [Link]
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
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Yeung, Y.-Y., et al. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Online. (2022). Imidazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]
-
Begum, S., & Manjula, D. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. Retrieved from [Link]
-
Scite. (n.d.). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
-
CoLab. (1942). The Preparation of 4(5)-Hydroxymethyl-imidazole. Retrieved from [Link]
-
Institute of Metallophysics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Retrieved from [Link]
- Google Patents. (1980). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
-
Semantic Scholar. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Retrieved from [Link]
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A Technical Guide to the Spectral Characterization of 4-(Bromomethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of 4-(Bromomethyl)-1H-imidazole
Imidazole-containing compounds are ubiquitous in nature and medicine, forming the core of essential amino acids like histidine and a multitude of pharmaceuticals. The strategic introduction of a reactive functional group, such as a bromomethyl moiety, transforms the imidazole core into a potent synthetic intermediate. Specifically, the 4-(bromomethyl) isomer offers a unique substitution pattern that influences the electronic and steric properties of its derivatives.
Accurate spectral characterization is paramount for verifying the identity, purity, and stability of this compound prior to its use in complex synthetic pathways. This guide serves as a practical resource for researchers, providing both predicted spectral data and the methodologies to obtain and interpret it.
Molecular Structure and Predicted Spectral Overview
The structural attributes of this compound are foundational to understanding its spectral output. The tautomeric nature of the N-unsubstituted imidazole ring and the free rotation around the C4-CH₂Br bond will influence the observed spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing unambiguous information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The Proton Fingerprint
Theoretical Basis: The chemical shift (δ) of each proton is dictated by its local electronic environment. The electronegative bromine atom and the aromatic imidazole ring will significantly influence the positions of the proton signals.
Expected ¹H NMR Spectrum:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H2 | ~7.7 - 7.9 | Singlet | 1H | Deshielded proton between two nitrogen atoms. |
| H5 | ~7.0 - 7.2 | Singlet | 1H | Imidazole ring proton adjacent to the N-H. |
| -CH₂Br | ~4.5 - 4.7 | Singlet | 2H | Methylene protons deshielded by the adjacent bromine atom and the imidazole ring. |
| N-H | Broad singlet | 1H | Chemical shift can be highly variable and concentration-dependent. May exchange with D₂O. |
Causality Behind Experimental Choices: The choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is recommended. This is because it will solubilize the polar imidazole compound without the risk of proton exchange of the imidazole ring protons, although the N-H proton will likely exchange.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton acquisition.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.
¹³C NMR Spectroscopy: The Carbon Backbone
Theoretical Basis: The chemical shifts of the carbon atoms provide insight into their hybridization and electronic environment. The carbon attached to the bromine will be significantly shifted downfield.
Expected ¹³C NMR Spectrum:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | ~135 - 137 | Carbon between two nitrogen atoms. |
| C4 | ~130 - 132 | Carbon bearing the bromomethyl group. |
| C5 | ~118 - 120 | Imidazole ring carbon. |
| -CH₂Br | ~30 - 35 | Methylene carbon, shifted downfield by bromine. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or corresponding field strength) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D carbon acquisition with proton decoupling.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic wavenumbers, providing a functional group fingerprint.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3150 | C-H stretch | Aromatic C-H |
| 2800 - 3100 | N-H stretch | Imidazole N-H (often broad) |
| 1500 - 1600 | C=N, C=C stretch | Imidazole ring |
| 1200 - 1250 | C-N stretch | Imidazole ring |
| 600 - 700 | C-Br stretch | Alkyl bromide |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.
-
Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Caption: General experimental workflow for spectral characterization.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining structural insights from fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₄H₅BrN₂) is approximately 160.97 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z ≈ 161 and m/z ≈ 163.
-
Key Fragments:
-
[M - Br]⁺: Loss of the bromine radical would result in a fragment at m/z ≈ 82.
-
[C₄H₅N₂]⁺ (imidazole ring): Cleavage of the bromomethyl group could lead to a fragment corresponding to the imidazole ring itself.
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing heterocycles.
-
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-300.
-
-
Data Analysis: Identify the molecular ion peaks and characteristic fragment ions.
Safety and Handling
As with any brominated organic compound, this compound should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.[3][4] Avoid inhalation of dust and contact with skin and eyes.[2]
Conclusion
The comprehensive spectral analysis of this compound is critical for its effective use in research and development. This guide provides a robust framework for its characterization, detailing the expected ¹H NMR, ¹³C NMR, IR, and MS data, alongside validated experimental protocols. By leveraging the predictive data and methodologies outlined herein, researchers can ensure the identity and purity of this important synthetic intermediate, thereby facilitating the advancement of their scientific endeavors.
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SpectraBase. 4-Bromo-1H-imidazole. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)-1H-imidazole hydrobromide
This guide provides a comprehensive overview of the critical factors governing the stability of 4-(Bromomethyl)-1H-imidazole hydrobromide, a vital reagent in pharmaceutical synthesis. Adherence to the principles and protocols outlined herein is essential for ensuring the compound's integrity, which directly impacts experimental reproducibility, yield, and the purity of final products.
Introduction: The Significance of a Reactive Intermediate
This compound hydrobromide is a highly valued building block in medicinal chemistry and drug development. Its utility stems from the presence of two key reactive sites: the electrophilic bromomethyl group and the versatile imidazole ring. This bifunctionality allows for its use in the synthesis of a wide array of complex molecules, including histamine receptor antagonists and other pharmacologically active compounds. However, the very features that make this compound a potent synthetic tool also render it susceptible to degradation. Understanding and controlling its stability is not merely a matter of good laboratory practice; it is a prerequisite for successful and reliable synthesis.
Chemical Properties and Intrinsic Stability
The stability of this compound hydrobromide is intrinsically linked to its molecular structure. The primary liability is the bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.
Furthermore, the imidazole ring itself can participate in degradation reactions. The lone pair of electrons on the N-3 nitrogen can exhibit nucleophilic character, potentially leading to intermolecular reactions and polymerization, especially under basic conditions. The compound is supplied as a hydrobromide salt, which enhances its stability by protonating the imidazole ring, thereby reducing the nucleophilicity of the N-3 nitrogen.[1]
Factors Influencing Stability and Degradation Pathways
Several environmental factors can significantly impact the stability of this compound hydrobromide. These factors can act independently or synergistically to promote degradation.
3.1. Moisture (Hydrolysis) Moisture is the most significant threat to the stability of this compound. The bromomethyl group is highly susceptible to hydrolysis, where water acts as a nucleophile, displacing the bromide ion to form 4-(Hydroxymethyl)-1H-imidazole. This is a common degradation pathway for alkyl halides.[2] This process not only consumes the starting material but also introduces an impurity that can complicate subsequent reactions and purification steps.
3.2. Temperature Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound hydrobromide, heat can promote both hydrolysis and potential oligomerization reactions. Thermal stress can provide the necessary activation energy to overcome reaction barriers, leading to a more rapid loss of purity.[3]
3.3. Light (Photostability) While many simple imidazole compounds are relatively stable to light, the presence of the bromomethyl group may increase photosensitivity. Imidazole moieties can be sensitive to photodegradation, and photo-oxidation reactions are a known degradation pathway for some imidazole derivatives.[4][5][6] Exposure to UV or high-intensity visible light could potentially initiate radical reactions or accelerate oxidative processes.
3.4. pH and Oxidative Stress The compound's stability is pH-dependent. In basic conditions, the imidazole ring is deprotonated, increasing its nucleophilicity and reactivity, which can lead to self-condensation or other undesirable side reactions. Conversely, while the hydrobromide salt form is more stable, strongly acidic conditions are not recommended. Oxidizing agents also pose a threat, as the imidazole ring can be susceptible to oxidation, leading to ring-opening or the formation of various oxidized species.[5][7]
A probable primary degradation pathway is illustrated below:
Caption: Primary degradation via hydrolysis.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following protocols are based on the chemical vulnerabilities discussed above.
4.1. Long-Term Storage For long-term storage, the compound should be kept in a tightly sealed container to prevent moisture ingress. The container should be stored in a controlled environment, ideally a refrigerator at 2-8°C. To further protect against ambient moisture, the primary container can be placed inside a secondary container with a desiccant, such as silica gel. Storage under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended to minimize oxidative degradation.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of all degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the imidazole ring. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the bromomethyl group.[8] |
| Light | Amber vial or stored in the dark | Protects against potential photodegradation. |
4.2. In-Lab Handling When handling the compound on the bench, exposure to the ambient atmosphere should be minimized. It is advisable to work in a glove box or under a stream of inert gas. If this is not feasible, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid. Weighing and dispensing should be done as quickly as possible, and the container should be promptly and securely resealed.
Analytical Methods for Stability Assessment
To ensure the quality of this compound hydrobromide, particularly after prolonged storage or when initiating a new series of experiments, its purity should be verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9][10][11]
A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[12]
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Column Temp. | 30°C |
Experimental Protocols for Stability Studies
To proactively understand the stability profile of a given batch of the compound, forced degradation studies are invaluable.[12][13][14][15] These studies intentionally stress the compound to identify likely degradation products and establish the specificity of the analytical method.[12][14]
Caption: Workflow for a forced degradation study.
6.1. Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products for this compound hydrobromide. A target degradation of 5-20% is generally recommended.[13][15]
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 80°C oven for 48 hours. Subsequently, dissolve in the initial solvent.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Analysis: At appropriate time points, withdraw samples. For the acid and base hydrolysis samples, neutralize them before injection. Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.
Conclusion
The chemical integrity of this compound hydrobromide is paramount for its successful application in research and development. Its primary liabilities are susceptibility to hydrolysis and potential degradation from heat and light. By implementing stringent storage and handling protocols—specifically, maintaining cold, dry, and inert conditions—researchers can significantly extend the shelf-life and preserve the purity of this critical reagent. Regular analytical verification via a stability-indicating HPLC method is the ultimate safeguard to ensure the quality and reliability of experimental outcomes.
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Goding, J. C., et al. (2012). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 14(10), 2544–2547. [Link]
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Guo, J., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(2), 670-676. [Link]
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Kamal, A., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(5), 129-138. [Link]
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Li, P., et al. (2015). Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system. Ultrasonics Sonochemistry, 25, 68-75. [Link]
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Lunn, A. M., et al. (2021). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis, 206, 114380. [Link]
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Mao, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(1), 245. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 17, 2026, from [Link]
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ROTH, C. (n.d.). Safety Data Sheet: Imidazole. Retrieved January 17, 2026, from [Link]
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Singh, R., & Rehman, Z. U. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 27(10). [Link]
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Vella, F. M., et al. (2019). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 164, 588-596. [Link]
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Voelker, A., & Lamm, M. S. (2014). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Contract Laboratory. [Link]
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An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-1H-imidazole in Organic Solvents
Abstract: 4-(Bromomethyl)-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, valued for its role in creating complex molecular architectures. A thorough understanding of its solubility is fundamental for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in the principles of physical organic chemistry. It offers predicted solubility profiles, detailed experimental protocols for solubility determination, and discusses the key factors that modulate its dissolution in various organic media. This document is intended for researchers, chemists, and drug development professionals who handle this versatile reagent.
Introduction: The Chemical Persona of this compound
This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms.[1] The imidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products, most notably the amino acid histidine, and a wide array of pharmaceutical agents.[2][3] The introduction of a bromomethyl group at the 4-position transforms the parent imidazole into a highly useful bifunctional reagent. The imidazole ring provides a core structure with specific polarity, hydrogen-bonding capabilities, and basicity, while the bromomethyl group serves as a reactive handle for alkylation reactions, enabling its use in the synthesis of diverse and complex molecules.[3]
The solubility of this compound is governed by the interplay of these two structural features:
-
The Imidazole Ring: This portion of the molecule is highly polar and amphoteric. The N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen (N-3) is a hydrogen bond acceptor.[1] This dual nature allows for strong interactions with polar protic solvents.
-
The Bromomethyl Group (-CH₂Br): This group introduces a degree of lipophilicity and a reactive electrophilic center. While it slightly increases the nonpolar character of the molecule, its primary influence is on chemical reactivity rather than dominating the solubility profile, which remains largely dictated by the polar imidazole core.
Understanding these characteristics is the first step in predicting and manipulating the compound's behavior in different solvent systems.
Theoretical Framework: Predicting Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the key forces at play are:
-
Hydrogen Bonding: As a primary determinant, the ability of the imidazole N-H to donate a hydrogen bond and the other nitrogen to accept one is crucial for solubility in protic solvents like water and alcohols.[1]
-
Dipole-Dipole Interactions: The imidazole ring possesses a significant dipole moment, promoting solubility in polar aprotic solvents (e.g., DMSO, DMF).[1]
-
Van der Waals Forces (London Dispersion Forces): These weaker forces contribute to solubility in less polar and nonpolar solvents, though they are generally overshadowed by the stronger polar interactions.
Based on these principles, a predicted solubility profile can be constructed.
Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces & Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Dominated by strong hydrogen bonding between the solvent's -OH groups and both the N-H (donor) and N-3 (acceptor) sites of the imidazole ring. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions between the polar solvent and the polar imidazole ring. Solvents like DMSO and DMF are excellent at solvating polar organic molecules. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While these solvents are polar, their ability to hydrogen bond is minimal. Studies on similar imidazoles show very low solubility in chloroalkanes.[8] Some solubility may be observed due to dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | These solvents have a lower polarity and are poor hydrogen bond acceptors. The strong self-association of imidazole molecules is unlikely to be overcome. Synthesis protocols often use THF as a reaction medium, suggesting at least partial solubility, especially at elevated temperatures.[9] |
| Aromatic | Toluene, Benzene | Very Low / Insoluble | The nonpolar nature of these solvents cannot overcome the strong polar and hydrogen-bonding interactions of the imidazole ring. |
| Aliphatic | Hexane, Heptane | Insoluble | Dominated by weak van der Waals forces, which are insufficient to dissolve the highly polar solute. |
Experimental Determination of Solubility: Protocols and Workflows
Accurate solubility data must be determined empirically. The following protocols provide standardized methods for qualitative and quantitative assessment.
Protocol 1: Qualitative Solubility Assessment
This rapid method is suitable for initial screening and classification.[10][11][12]
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at room temperature.
Methodology:
-
Preparation: Add 1 mL of the selected organic solvent to a small, clean test tube.
-
Solute Addition: Add approximately 20-30 mg of this compound to the test tube.
-
Agitation: Vigorously shake or vortex the test tube for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain visible.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Document the observations for each solvent tested.
Protocol 2: Quantitative Determination via Equilibrium Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound.[5]
Objective: To determine the exact concentration (e.g., in mg/mL or mol/L) of a saturated solution at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the container from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at high speed or filter it through a fine-porosity (e.g., 0.22 µm) syringe filter. This step is critical to avoid artificially high results.
-
Quantification:
-
Carefully extract a known volume of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a pre-prepared calibration curve.
-
Alternatively, for a non-volatile solute, a known volume of the saturated solution can be transferred to a pre-weighed vial, the solvent evaporated, and the mass of the remaining solid determined gravimetrically.
-
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration.
Workflow Visualization
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Key Factors Modulating Solubility
Several physical and chemical factors can significantly alter the solubility of this compound.
Temperature
For most solid solutes, solubility in liquid solvents increases with temperature.[5] This endothermic dissolution process is the principle behind recrystallization, a common purification technique. When developing reaction protocols, performing them at elevated temperatures may allow for the use of solvents in which the compound has limited solubility at room temperature.
pH
The imidazole ring is basic (the pKa of the conjugate acid, imidazolium, is approximately 7).[2] In acidic aqueous or protic organic solutions, the N-3 nitrogen can be protonated to form an imidazolium salt.
Imidazole + H⁺ ⇌ Imidazolium⁺
This salt formation dramatically increases the polarity of the molecule, leading to a significant enhancement in its solubility in polar protic solvents. Conversely, in a strongly basic environment, the N-H proton can be removed, forming an imidazolide anion, which would also exhibit different solubility characteristics.
Polymorphism
Polymorphism, the ability of a solid to exist in multiple crystalline forms, can impact solubility. Different polymorphs have different crystal lattice energies, and the less stable (metastable) form is generally more soluble than the most stable form. While specific data on polymorphs of this compound are not widely reported, this is a critical consideration in pharmaceutical development and should be investigated if inconsistent solubility results are obtained.
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An In-depth Technical Guide to 4-(Bromomethyl)-1H-imidazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
4-(Bromomethyl)-1H-imidazole, particularly as its hydrobromide salt (CAS Number: 51720-29-7), is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining the biologically significant imidazole core with a reactive bromomethyl handle, renders it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthetic routes, core reactivity, and strategic applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Characteristics and Physicochemical Properties
This compound is most commonly supplied and handled as its hydrobromide salt to improve stability. The free base is less stable and prone to self-alkylation.
| Property | Data | Source(s) |
| CAS Number | 51720-29-7 (for hydrobromide salt) | [1][2][3][4] |
| Molecular Formula | C₄H₆Br₂N₂ (Hydrobromide Salt) | [1][2] |
| Molecular Weight | 241.91 g/mol (Hydrobromide Salt) | [1][2] |
| Appearance | Off-White to Brown Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Sealed in a dry, room temperature environment | [3][4] |
| SMILES (HBr Salt) | BrCC1=CNC=N1.[H]Br | [4] |
| InChI Key (HBr Salt) | IXFUZHWZZJPJAX-UHFFFAOYSA-N |
Synthesis and Purification Strategies
The synthesis of this compound derivatives can be approached through several routes, primarily involving the modification of a pre-existing imidazole ring.
Synthesis via Precursor Modification
A common and direct strategy involves the conversion of a more stable precursor, such as an imidazole-4-carbaldehyde or imidazole-4-methanol. This multi-step process offers high control over the final product.[5]
Conceptual Workflow:
-
Reduction of Aldehyde: The aldehyde group of imidazole-4-carbaldehyde is reduced to a hydroxymethyl group using a standard reducing agent like sodium borohydride (NaBH₄).
-
Conversion to Bromide: The resulting alcohol (imidazole-4-methanol) is then converted to the target bromomethyl compound using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[5]
Caption: Synthesis workflow via precursor modification.
Detailed Experimental Protocol: Synthesis from 2,4,5-Tribromoimidazole
This method provides a route from a commercially available, heavily brominated imidazole, using a selective debromination agent.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.[6]
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 6-8 hours.[6][7]
-
Workup: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-1H-imidazole.[6]
-
Purification: The resulting product can be further purified by column chromatography or recrystallization as needed.
Trustworthiness Note: This protocol relies on the established reactivity of sodium sulfite as a reducing agent for halogenated aromatics. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which acts as a potent electrophile in substitution reactions.
Primary Reactivity: N-Alkylation
The compound is an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and phenols. This allows for the covalent attachment of the imidazole-4-ylmethyl scaffold to other molecules. The reaction typically proceeds via an Sɴ2 (Bimolecular Nucleophilic Substitution) mechanism.
Causality: The bromine atom is a good leaving group, and the adjacent imidazole ring can stabilize the transition state. The reaction is often performed in the presence of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to neutralize the HBr generated and deprotonate the incoming nucleophile, enhancing its reactivity.[8][9]
Caption: Generalized Sɴ2 mechanism for alkylation.
Regioselectivity of the Imidazole Core
When using the free base of an unsymmetrically substituted imidazole for alkylation, the reaction can occur at either of the two ring nitrogens (N-1 or N-3). The outcome is governed by a combination of electronic and steric effects, as well as the tautomeric equilibrium of the imidazole ring.[10]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom.[10]
-
Steric Effects: Bulky substituents on the ring or a bulky incoming electrophile will favor reaction at the less sterically hindered nitrogen.[10]
Strategic Applications in Drug Discovery
The imidazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[11][12] this compound provides a direct and efficient way to incorporate this valuable pharmacophore.
Role as a Key Building Block
This reagent is instrumental in generating libraries of diverse compounds for high-throughput screening.[5] Its ability to readily couple with different molecular scaffolds provides a powerful tool for exploring chemical space and discovering new therapeutic agents.[5]
Therapeutic Areas of Interest:
-
Anticancer Agents: The imidazole core is found in various kinase inhibitors and tubulin polymerization inhibitors.[5][12]
-
Antifungal and Antibacterial Agents: Many pharmaceuticals in this class utilize the imidazole scaffold.[13]
-
Enzyme Inhibition: The nitrogen atoms of the imidazole ring are excellent metal binders and hydrogen bond donors/acceptors, making them ideal for interacting with enzyme active sites.[7][13]
Caption: Workflow for generating potential APIs.
Safety, Handling, and Spectroscopic Profile
Safety and Handling
This compound hydrobromide is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][14]
-
Precautionary Measures:
Spectroscopic Data (Predicted)
While experimental spectra should always be acquired for confirmation, the following table provides predicted chemical shifts for the core structure, which are essential for reaction monitoring and characterization.
| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |
| ¹H | ~ 7.5 - 7.8 (s, 1H) | H5 (imidazole ring) |
| ¹H | ~ 6.9 - 7.2 (s, 1H) | H2 (imidazole ring) |
| ¹H | ~ 4.5 - 4.8 (s, 2H) | -CH₂-Br (Bromomethyl) |
| ¹³C | ~ 135 - 140 | C2 (imidazole ring) |
| ¹³C | ~ 120 - 125 | C5 (imidazole ring) |
| ¹³C | ~ 115 - 120 | C4 (imidazole ring) |
| ¹³C | ~ 25 - 30 | -CH₂-Br (Bromomethyl) |
Note: Shifts are approximate and can vary significantly based on the solvent, substitution on the imidazole nitrogen, and salt form.
References
- 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - ChemicalBook.
- This compound hydrobromide | 51720-29-7 | BCA72029 - Biosynth.
- 4-Bromo-2-methyl-1H-imidazole - Apollo Scientific.
- This compound | 80733-10-4 | Benchchem.
- 51720-29-7 | MFCD09025756 | this compound... - MilliporeSigma.
- Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- This compound hydrobromide | 51720-29-7 - Sigma-Aldrich.
- 51720-29-7|this compound hydrobromide|BLD Pharm.
- 4-Bromo-1H-imidazole - Chem-Impex.
- 4-Bromo-1H-imidazole | 2302-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd.
- 51720-29-7|this compound hydrobromide|BLD Pharm.
- 4-Bromo-1H-imidazole synthesis - ChemicalBook.
- Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom Corp.
- Safety Data Sheet - Biosynth.
- How to prepare and apply 4-Bromo-1H-imidazole? - FAQ - Guidechem.
- 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem.
- N-Alkylation of imidazoles - University of Otago.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.
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Executive Summary: Predicted Physicochemical Properties
An In-Depth Technical Guide to the Predicted Physical Appearance of 4-(Bromomethyl)-1H-imidazole
Senior Application Scientist Note: Direct, empirically verified data for this compound is not extensively documented in readily accessible chemical literature or supplier catalogs. This guide is therefore structured around a predictive analysis based on well-characterized structural analogs, a standard methodology in chemical and pharmaceutical development for anticipating the properties of novel or rare compounds. This approach provides a robust, scientifically-grounded framework for researchers handling this molecule.
This section summarizes the anticipated physical characteristics of this compound, primarily when stabilized as its hydrobromide salt, which is the most probable form for laboratory use due to the reactivity of the free base.
| Property | Predicted Characteristic | Rationale / Analog Source |
| Physical Form | Solid, likely crystalline or fine powder | Inferred from its precursor, 4-methyl-5-imidazolemethanol hydrochloride, which is an off-white solid powder.[1][2] |
| Color | Off-white to pale yellow | Based on the precursor and related compounds like 4-Bromo-1H-imidazole, which is an off-white powder.[3] |
| Melting Point | Expected to be a high-melting solid (>200 °C) | The precursor salt has a melting point of 231-235 °C.[1] Halogenated salts are typically high-melting. |
| Stability | The free base is likely unstable; the hydrobromide salt offers enhanced stability. | Bromomethyl groups are inherently reactive alkylating agents. Salt formation protonates the imidazole ring, reducing reactivity. |
| Solubility (Predicted) | Soluble in polar protic solvents (e.g., methanol, water); limited solubility in nonpolar solvents. | Imidazolium salts generally exhibit this solubility profile. |
The Logic of Analog-Based Prediction: Causality and Structure
The prediction of a molecule's physical properties without direct data relies on understanding its structural components and comparing them to known compounds. The this compound structure has two key features dictating its appearance: the imidazole core and the reactive bromomethyl group.
-
The Imidazole Core: The parent imidazole is a white, crystalline solid. Its derivatives, especially when forming salts, are almost invariably solids. The planarity and hydrogen-bonding capabilities of the imidazole ring favor the formation of a stable crystal lattice.
-
The Bromomethyl Group (-CH₂Br): This group is a potent electrophile and alkylating agent. As a free base, the lone pair on the imidazole nitrogen can lead to intermolecular reactions, causing decomposition and polymerization. This inherent instability is why such compounds are almost always synthesized, stored, and handled as acid salts (e.g., hydrobromide or hydrochloride).
-
Salt Formation (Imidazolium Hydrobromide): The addition of HBr protonates one of the imidazole nitrogens, creating a stable imidazolium cation. This salt is an ionic compound, which logically leads to the prediction of a crystalline solid state with a high melting point, consistent with the strong ionic forces in the crystal lattice.
The diagram below illustrates the logical flow from structural components to the predicted physical state.
Caption: Logical flow from molecular structure to predicted physical properties.
Comparative Analysis of Key Structural Analogs
The confidence in our prediction is strengthened by examining the empirical data of closely related molecules.
| Compound | CAS Number | Physical Appearance | Melting Point (°C) | Relevance to Prediction |
| 4-Methyl-5-imidazolemethanol HCl (Precursor) | 38585-62-5 | Off-white solid powder[1] | 231-235[1] | The direct precursor, differing only by OH vs. Br. Its solid, high-melting nature is a primary indicator. |
| 4-Bromo-1H-imidazole (Related Compound) | 2302-25-2 | Off-white powder, White to light yellow solid[3] | 131-135[4] | Demonstrates that bromination of the imidazole ring results in an off-white solid, corroborating the color prediction. |
| 2-(Bromomethyl)-1H-imidazole HBr (Isomer) | 2939-05-1 | Solid (Inferred from SDS)[5] | Not specified | As a hydrobromide salt of a bromomethyl-imidazole isomer, its solid form supports the prediction for the 4-isomer salt. |
Experimental Protocol: Verification of Physical Properties
For any newly synthesized batch of this compound hydrobromide, a systematic verification of its physical properties is essential for quality control and to confirm its identity.
Workflow for Physicochemical Characterization
The following workflow ensures a comprehensive assessment.
Caption: Standard workflow for the physical and structural verification of a newly synthesized compound.
Step-by-Step Protocol: Melting Point Determination
The melting point is a critical and sensitive indicator of purity. A sharp melting range close to the predicted value suggests high purity, while a broad or depressed range indicates the presence of impurities.
-
Sample Preparation:
-
Ensure the sample is completely dry by placing it under a high vacuum for several hours. Residual solvent will artificially depress the melting point.
-
Finely crush a small amount of the crystalline solid into a powder using a spatula or mortar and pestle.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powder sample. A few millimeters of material is sufficient.
-
Compact the sample into the bottom, sealed end of the tube by tapping it on a hard surface or dropping it down a long glass tube.
-
-
Instrument Setup:
-
Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (e.g., up to ~190 °C).
-
-
Measurement:
-
Once near the expected temperature, reduce the heating ramp to a slow rate (1-2 °C/min) to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Interpretation (Trustworthiness):
-
A narrow range (≤ 2 °C) indicates high purity.
-
A broad range (> 2 °C) or a range significantly lower than expected suggests impurities. This result would trigger a decision to re-purify the sample (e.g., by recrystallization).
-
Conclusion
While direct empirical data on the physical appearance of this compound is sparse, a rigorous analysis of its chemical structure and comparison with its direct precursor and related analogs provide a high-confidence prediction. It is anticipated to be an off-white to pale yellow, crystalline solid, most stably handled as its hydrobromide salt, with a melting point exceeding 200 °C. This technical guide provides researchers not only with a data-driven prediction but also with the causal logic and experimental workflows necessary to validate these properties upon synthesis, ensuring both safety and scientific integrity in their work.
References
- (Reference for 4-Bromo-1-methyl-1H-imidazole, not directly used but part of initial search context)
- (Reference for 4-Bromo-1-methyl-1H-imidazole synthesis, not directly used but part of initial search context)
- (Reference for 4-bromo-5-methyl-1H-imidazole, not directly used but part of initial search context)
- Biosynth. (2022, October 31). Safety Data Sheet: 2-(Bromomethyl)-1h-imidazole hydrobromide.
- (Reference for a synthetic method, not directly used for physical properties)
- (Reference to PubChem entry for 4-Bromo-1H-imidazole, not directly used)
- (Reference for a different imidazole deriv
- (Generic Safety Data Sheet inform
- (Reference to a different imidazole deriv
- (Reference to TCI product page, not directly used)
- (Reference to a different imidazole deriv
- (Reference to a different imidazole deriv
- (Reference to a different imidazole deriv
- (Reference to a different imidazole deriv
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4-(Bromomethyl)-1H-imidazole molecular weight and formula
An In-depth Technical Guide to 4-(Bromomethyl)-1H-imidazole: Synthesis, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
This compound is a key heterocyclic compound that has garnered significant attention from researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring an imidazole core—a privileged scaffold in many biologically active molecules—and a reactive bromomethyl group, makes it an exceptionally valuable synthon, or building block, for organic synthesis.[2][3] The bromine atom serves as an effective leaving group, allowing for the strategic introduction of the imidazolylmethyl moiety into a diverse array of molecular frameworks through various coupling and substitution reactions.[4]
This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, validated synthetic protocols, characteristic reactivity, and critical applications, with a focus on the causality behind experimental choices and methodologies.
A crucial point of nomenclature for this compound is the interchangeable use of 4-(Bromomethyl) and 5-(Bromomethyl) naming conventions. Due to tautomerism in the N-unsubstituted imidazole ring, the proton can reside on either nitrogen atom, making the C4 and C5 positions equivalent. For the purpose of this guide, we will primarily use the "4-(Bromomethyl)" designation, while acknowledging its equivalence to the 5-substituted isomer.[5]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in quantitative synthetic work.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅BrN₂ | [5] |
| Molecular Weight | 161.00 g/mol | [5][6] |
| CAS Number | 80733-10-4 | [5] |
| Appearance | Off-white powder | [1] |
| Boiling Point | 337.3±17.0 °C (Predicted) | [5] |
| Density | 1.779±0.06 g/cm³ (Predicted) | [5] |
| pKa | 12.93±0.10 (Predicted) | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere | [5] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. An indirect but highly controlled method involves the functional group transformation of a readily available precursor, imidazole-4-carbaldehyde. This multi-step approach allows for precise control over the final structure.[7]
Synthetic Workflow Diagram
Sources
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- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic N-Alkylation of Amines with 4-(Bromomethyl)-1H-imidazole for Drug Discovery
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2][3] The N-alkylation of amines with 4-(bromomethyl)-1H-imidazole represents a robust and versatile strategy for incorporating this vital heterocycle into molecular frameworks, enabling the synthesis of diverse compound libraries for drug discovery programs.[4][5] This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, troubleshooting advice, and characterization guidelines for this critical transformation.
Introduction: The Strategic Importance of the Imidazole Moiety
The imidazole nucleus is a cornerstone of modern drug design, found in compounds targeting a vast array of diseases, including cancer, fungal infections, and hypertension.[1][5][6] Its prevalence stems from its nature as a bioisostere for other functional groups and its ability to act as a proton donor, proton acceptor, and coordinating ligand for metal ions in enzymes.[1] Consequently, methods to efficiently introduce the imidazole group are of paramount importance to medicinal chemists.
This compound serves as a potent electrophile for the direct alkylation of nucleophilic amine-containing molecules. This carbon-nitrogen bond-forming reaction is a fundamental tool for derivatizing lead compounds to modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing their pharmacokinetic and pharmacodynamic profiles.[7][8]
Mechanism and Rationale: An SN2 Pathway
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7][9]
-
Nucleophile: The amine (primary or secondary) utilizes its lone pair of electrons to attack the electrophilic methylene carbon of this compound.
-
Electrophile: The carbon atom of the bromomethyl group is rendered electrophilic by the electron-withdrawing effect of the adjacent bromine atom.
-
Leaving Group: The bromide ion is displaced in a single, concerted step.
A base is essential for the reaction to proceed to completion. Its primary role is to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] In some cases, particularly with less nucleophilic amines (e.g., anilines) or amides, a strong base like sodium hydride (NaH) is used to deprotonate the amine prior to the addition of the electrophile, generating a more potent anionic nucleophile.[7][11]
The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred as they can solvate the cationic species formed during the reaction without solvating the amine nucleophile, thus accelerating the SN2 reaction rate.[10][12]
Sources
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- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 4-(Bromomethyl)-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. Within the diverse family of imidazole-based building blocks, 4-(Bromomethyl)-1H-imidazole emerges as a particularly potent and versatile reagent. Its benzylic bromide-like reactivity, coupled with the inherent biological relevance of the imidazole core, makes it an invaluable tool for introducing the imidazol-4-ylmethyl moiety into nascent drug candidates.
This technical guide provides an in-depth exploration of this compound as a building block in medicinal chemistry. It is designed to equip researchers with the fundamental knowledge and practical protocols necessary to effectively utilize this reagent in their synthetic endeavors. While direct literature on this compound is not as extensive as for some of its isomers, this guide synthesizes established principles of imidazole chemistry and analogous transformations to provide a robust framework for its application.
Chemical Properties and Reactivity
This compound is a bifunctional molecule, possessing both a nucleophilic imidazole ring and an electrophilic bromomethyl group. The reactivity of this compound is dominated by the lability of the carbon-bromine bond, which is analogous to that of benzyl bromide. This makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles.
The imidazole ring itself presents two nitrogen atoms, creating the potential for regioselectivity in its reactions. The N-1 and N-3 positions can be alkylated, and the choice of reaction conditions can influence the outcome. Generally, in the absence of a directing group, alkylation of the imidazole anion will predominantly occur at the N-1 position due to steric hindrance from the C-4 substituent.
Diagram of the Reactivity of this compound
Caption: Reactivity of this compound.
Synthesis of this compound
A common and practical approach to the synthesis of this compound involves a two-step process starting from a readily available precursor.
-
Synthesis of the Precursor Alcohol: The synthesis of the key intermediate, (1H-imidazol-4-yl)methanol, can be achieved through various methods, with one of the most prominent being the reduction of imidazole-4-carboxylic acid or its esters.[2]
-
Bromination of the Alcohol: The subsequent conversion of the alcohol to the desired bromomethyl derivative can be accomplished using standard brominating agents. While a specific protocol for this exact transformation is not widely published, analogous reactions, such as the conversion of similar hydroxymethyl-heterocycles to their corresponding bromides, are well-established. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are typically effective for this purpose.
Application in the Synthesis of Bioactive Molecules
The imidazol-4-ylmethyl scaffold is a key structural motif in a number of biologically active compounds. The utility of this compound as a building block lies in its ability to introduce this important pharmacophore.
| Bioactive Molecule Class | Therapeutic Area | Role of the Imidazol-4-ylmethyl Moiety | Representative Example (Analogous Synthesis) |
| H₂ Receptor Antagonists | Anti-ulcer | Essential for binding to the H₂ receptor and eliciting an antagonistic effect. | Cimetidine[3][4] |
| Antifungal Agents | Infectious Diseases | Interacts with key enzymes in fungal cell wall synthesis or other vital pathways. | Azole antifungals |
| Antiviral Agents | Infectious Diseases | Can be a key component in molecules designed to inhibit viral replication enzymes.[5] | Various nucleoside and non-nucleoside inhibitors |
Illustrative Example: Conceptual Synthesis of a Cimetidine Analog
The synthesis of the groundbreaking anti-ulcer drug, Cimetidine, showcases the importance of the 4-substituted imidazole scaffold.[4] While the original synthesis of Cimetidine utilized a different 4-substituted imidazole, a conceptual route using this compound can be envisioned for the synthesis of analogs. This involves the S-alkylation of a suitable thiol-containing side chain with this compound.
Workflow for the Synthesis of a Cimetidine Analog
Caption: Conceptual workflow for analog synthesis.
Protocols for Key Reactions
The following protocols are generalized procedures for the N-alkylation and C-alkylation reactions using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a secondary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Add the this compound solution dropwise to the stirred suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: C-Alkylation of Diethyl Malonate
This protocol outlines a general method for the C-alkylation of an active methylene compound, such as diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.
-
Add diethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Add the this compound solution dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
As a reactive alkylating agent, this compound should be handled with care. It is a potential lachrymator and skin irritant. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. It may be sensitive to moisture and light.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield in N-Alkylation | Incomplete deprotonation of the amine. | Use a stronger base or increase the amount of base. Ensure all reagents and solvents are anhydrous. |
| Steric hindrance. | Increase the reaction temperature or use a less sterically hindered amine. | |
| Formation of Di-alkylation Product | Excess of this compound. | Use a slight excess of the amine nucleophile. |
| Low Yield in C-Alkylation | Incomplete formation of the enolate. | Ensure the base is of good quality and the reaction is performed under strictly anhydrous conditions. |
| Self-condensation of the starting material. | Add the this compound solution slowly to the enolate. |
Conclusion
This compound is a valuable and reactive building block for the introduction of the imidazol-4-ylmethyl moiety in medicinal chemistry. Its ability to undergo efficient N-, C-, S-, and O-alkylation reactions makes it a versatile tool for the synthesis of a wide range of potential therapeutic agents. While direct and extensive literature on this specific reagent is somewhat limited, the established principles of imidazole chemistry and the reactivity of analogous benzylic bromides provide a solid foundation for its successful application. By following the guidelines and protocols outlined in this technical guide, researchers can effectively harness the synthetic potential of this compound in their drug discovery programs.
References
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
- Google Patents. US7812047B2 - 4-imidazolines.
-
GPAT Discussion Center. SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. 2019. Available from: [Link]
- Google Patents. CN106674121A - Preparation method of 4-halogen-1H-imidazole.
-
Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Available from: [Link]
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
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ResearchGate. Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. Available from: [Link]
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National Center for Biotechnology Information. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]
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Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available from: [Link]
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ResearchGate. N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Available from: [Link]
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-
Frontiers. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Available from: [Link]
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PubMed. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]
-
University of Otago. N-Alkylation of imidazoles. Available from: [Link]
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Cumhuriyet University. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. 2018. Available from: [Link]
- Google Patents. EP0269599A2 - Substituted 1H-imidazoles.
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Semantic Scholar. Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]
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WordPress.com. RATIONAL DESIGN OF CIMETIDINE. Available from: [Link]
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National Center for Biotechnology Information. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Available from: [Link]
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New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. Available from: [Link]
- Google Patents. US4154738A - Imidazole derivatives and intermediates in their preparation.
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PubMed. C(2) and C(5) Nucleophilic Functionalization of 4 H-Imidazole-3-oxide Exposed to Carboranyllithium. Available from: [Link]
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American Chemical Society. Tagamet Discovery of Histamine H2-receptor Antagonists. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. Available from: [Link]
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SciSpace. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. 2020. Available from: [Link]
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National Center for Biotechnology Information. Cimetidine - Pharmaceutical Drugs. Available from: [Link]
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ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available from: [Link]
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ResearchGate. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Available from: [Link]
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ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]
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ResearchGate. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Available from: [Link]
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ResearchGate. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available from: [Link]
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Application Note & Protocol: O-Alkylation with 4-(Bromomethyl)-1H-imidazole for Pharmaceutical Scaffolding
Abstract
The incorporation of the (1H-imidazol-4-yl)methyl moiety into molecular scaffolds is a highly valuable strategy in medicinal chemistry and drug development. The imidazole ring is a privileged structure, capable of acting as a hydrogen bond donor and acceptor, a metal chelator, and a bioisostere for other functional groups. This application note provides a comprehensive, field-proven protocol for the O-alkylation of phenolic and alcoholic hydroxyl groups using 4-(bromomethyl)-1H-imidazole. We delve into the causality behind experimental choices, from reagent selection to reaction optimization, and provide a self-validating system through detailed troubleshooting and characterization guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing imidazole-containing ethers.
Introduction & Scientific Context
The O-alkylation reaction detailed herein is a specialized application of the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.[1][2] In this context, an alcohol or phenol is first deprotonated by a suitable base to form a nucleophilic alkoxide or phenoxide. This anion then displaces the bromide from this compound via a bimolecular nucleophilic substitution (SN2) mechanism.
The primary challenge in this synthesis is managing the regioselectivity. The imidazole ring possesses two nitrogen atoms, one of which (the "pyrrole-like" nitrogen) is nucleophilic and can compete with the desired O-alkylation, leading to N-alkylated byproducts. The choice of base, solvent, and temperature is therefore critical to favor the desired O-alkylation pathway over potential side reactions.[3][4] This protocol is optimized to maximize the yield of the target ether while minimizing these impurities.
Reaction Mechanism & Pathway Visualization
The reaction proceeds via an SN2 pathway. A base is used to deprotonate the hydroxyl group of the substrate (a phenol or alcohol, R-OH), generating a potent nucleophile (R-O⁻). This nucleophile then attacks the electrophilic methylene carbon of this compound, displacing the bromide leaving group.
Caption: SN2 mechanism for O-alkylation.
Materials & Reagents
Ensure all reagents are of appropriate purity (typically >95%) and solvents are anhydrous unless otherwise specified.
| Reagent / Material | Grade | Recommended Supplier(s) | Notes |
| This compound hydrobromide | >97% | Sigma-Aldrich, Combi-Blocks | Often supplied as the HBr salt, which requires an additional equivalent of base. |
| Substrate (Phenol or Alcohol) | >98% | N/A | Must contain at least one primary or secondary hydroxyl group. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Acros Organics, Alfa Aesar | A mild, effective base. Ensure it is finely powdered to maximize surface area. |
| Cesium Carbonate (Cs₂CO₃) | >99% | Oakwood Chemical | More reactive and soluble than K₂CO₃; useful for less reactive substrates. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | A powerful, non-nucleophilic base for alcohols. Requires careful handling. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | Excellent polar aprotic solvent for this reaction.[4][5] |
| Acetonitrile (ACN) | Anhydrous, >99.8% | VWR | Alternative polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major chemical suppliers | For extraction. |
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers | For chromatography. |
| Methanol (MeOH) | ACS Grade | Major chemical suppliers | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard suppliers | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Detailed Experimental Protocol
This protocol describes a general procedure for the O-alkylation of a model phenolic substrate. Adjustments may be necessary based on the specific reactivity of your substrate.
4.1. Reaction Setup & Workflow
The following diagram outlines the complete experimental workflow from setup to product isolation.
Caption: Step-by-step experimental workflow.
4.2. Step-by-Step Procedure
(Safety First: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8])
-
Preparation:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 eq, e.g., 5.0 mmol).
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq, 12.5 mmol). Scientist's Note: Using 2.5 equivalents of base ensures complete deprotonation of the phenol and neutralization of the HBr salt from the alkylating agent.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
-
Solvent Addition:
-
Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration, e.g., 25 mL).
-
Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
-
Alkylation:
-
To the stirring suspension, add this compound hydrobromide (1.1 eq, 5.5 mmol) in one portion.
-
Place a condenser on the flask and gently heat the reaction mixture to 60 °C using a heating mantle with a temperature controller. Rationale: Moderate heating accelerates the SN2 reaction rate without promoting significant decomposition or N-alkylation side reactions.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a mobile phase such as 10% Methanol in Dichloromethane. Visualize spots using UV light and/or a potassium permanganate stain. The reaction is complete upon full consumption of the starting phenol. Typical reaction times are 4-12 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL). Note: The product may have some water solubility; multiple extractions are crucial.
-
Combine the organic layers and wash them with water (2 x 50 mL) to remove residual DMF, followed by a brine wash (1 x 50 mL) to aid in phase separation.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[9]
-
A typical elution gradient is from 100% Dichloromethane (DCM) to 95:5 DCM/Methanol.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final O-alkylated product.
-
Optimization & Parameter Selection
The choice of reaction conditions can be tailored to the substrate's reactivity.
| Parameter | Condition 1 (Standard) | Condition 2 (For less reactive substrates) | Rationale & Causality |
| Base | K₂CO₃ (2.5 eq) | Cs₂CO₃ (2.0 eq) | K₂CO₃ is cost-effective and sufficient for most phenols. Cs₂CO₃ offers higher reactivity due to its greater solubility and the "naked" nature of the resulting phenoxide, accelerating the SN2 reaction.[5] |
| Solvent | Anhydrous DMF | Anhydrous Acetonitrile (ACN) | DMF is an excellent solvent for SN2 reactions, effectively solvating the cation while leaving the anion nucleophile reactive.[4] ACN is a good alternative with an easier workup profile. |
| Temperature | 60 °C | 80 °C (Reflux in ACN) | Increased temperature increases the reaction rate. However, temperatures above 80 °C may increase the likelihood of N-alkylation side products. |
| Time | 4 - 12 hours | 6 - 18 hours | Reaction time is dependent on substrate reactivity and temperature. Monitor by TLC to avoid decomposition from prolonged heating. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the hydroxyl group. 2. Inactive alkylating agent. 3. Insufficient temperature. | 1. Use a stronger base (e.g., NaH for alcohols, Cs₂CO₃ for phenols). Ensure the base is anhydrous and finely powdered. 2. Verify the quality of the this compound. 3. Increase the reaction temperature in 10 °C increments. |
| Multiple Products on TLC (Low Purity) | 1. N-alkylation of the product's imidazole ring. 2. N,N'-dialkylation of the starting imidazole. 3. C-alkylation of the phenol.[4] | 1. Avoid using an excess of the alkylating agent. Use a maximum of 1.1 equivalents. 2. Lower the reaction temperature. 3. Ensure a polar aprotic solvent (DMF, ACN) is used to favor O-alkylation. |
| Difficult Purification / Emulsion during Workup | 1. Residual DMF. 2. Product has amphiphilic properties. | 1. Perform multiple, vigorous water washes of the organic layer during extraction. 2. Add brine during extraction to break emulsions. Consider an acid-base extraction to isolate the product if it is sufficiently basic.[9] |
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Look for a characteristic singlet peak between δ 5.0-5.5 ppm corresponding to the newly formed -O-CH₂ -imidazole protons. The disappearance of the hydroxyl proton signal should also be noted.
-
¹³C NMR: Confirm the presence of the new methylene carbon (typically δ 60-70 ppm) and shifts in the aromatic carbons adjacent to the ether linkage.
-
Mass Spectrometry (MS): Verify the molecular weight of the product by observing the molecular ion peak [M+H]⁺ in ESI-MS.
-
HPLC: Assess the purity of the final compound (should be >95% for most applications).
Safety & Handling
-
This compound: This compound is a lachrymator and an irritant. It is harmful if swallowed or inhaled. Handle exclusively in a chemical fume hood.[6][10] Avoid contact with skin and eyes.[7]
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Use under an inert atmosphere and quench carefully with a proton source like isopropanol or methanol at 0 °C.
-
Solvents (DMF, ACN): N,N-Dimethylformamide is a reproductive toxin. Acetonitrile is toxic. Minimize exposure by handling in a fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE). Ensure an emergency eyewash station and safety shower are accessible.[8]
References
-
Hach. Safety Data Sheet. [Link]
- Patents, Google.
-
Kandemirli, F., et al. (2020). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities.... ACS Omega. [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]
-
ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
- Patents, Google.
-
Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
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- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Navigating the Synthesis Maze: A Guide to Protecting Group Strategies for 4-(Bromomethyl)-1H-imidazole
In the intricate world of pharmaceutical synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. 4-(Bromomethyl)-1H-imidazole, a versatile building block rich in functionality, presents a unique synthetic challenge due to its nucleophilic imidazole ring and electrophilic bromomethyl group. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective implementation of protecting group strategies to harness the full synthetic potential of this valuable reagent. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer a comparative analysis of common protecting groups to inform your synthetic design.
The Challenge: Taming the Reactivity of this compound
The structure of this compound features two reactive sites: the secondary amine within the imidazole ring and the primary alkyl bromide. The imidazole nitrogen is nucleophilic and can engage in a variety of reactions, including alkylation and acylation. The bromomethyl group, on the other hand, is a potent electrophile, readily undergoing nucleophilic substitution. This dual reactivity necessitates a robust protecting group strategy to selectively mask the imidazole nitrogen, thereby preventing self-reaction and directing the reactivity of the bromomethyl group towards the desired transformation.
Strategic Selection of Imidazole Protecting Groups
The choice of a suitable protecting group is dictated by several factors, including its stability to the reaction conditions of subsequent steps, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups that may be present in the molecule.[1] For the imidazole moiety, the most commonly employed protecting groups are the tert-butoxycarbonyl (Boc), trityl (Trt), and 2-(trimethylsilyl)ethoxymethyl (SEM) groups.
A Comparative Overview of Common Imidazole Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages |
| Boc (tert-butoxycarbonyl) | (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ or ACN | Stable to a wide range of non-acidic conditions.[2] | Strong acids (TFA, HCl), thermolysis, or specific basic conditions (e.g., NaBH₄ in EtOH).[2][3] | Moderate steric bulk, stable to many synthetic transformations. |
| Trt (Trityl) | Trityl chloride, base (e.g., pyridine, Et₃N), CH₂Cl₂ | Stable to basic and nucleophilic reagents. | Mild acidic conditions (e.g., formic acid, dilute TFA).[3][4] | High steric bulk, allows for selective protection of less hindered nitrogens. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH), DMF | Stable to a broad range of conditions including bases, organometallics, and some mild acids. | Fluoride sources (e.g., TBAF) or strong acidic conditions.[5][6] | Highly stable, offers excellent orthogonality with acid- and base-labile groups. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of the imidazole nitrogen of this compound, its subsequent use in a representative N-alkylation reaction, and the final deprotection step.
I. N-Boc Protection Strategy
The Boc group is a widely used protecting group due to its general stability and the numerous methods available for its removal.[2][7]
Workflow for N-Boc Protection, Alkylation, and Deprotection
Caption: General workflow for the Boc protection strategy.
Protocol 1: Synthesis of 1-Boc-4-(bromomethyl)-1H-imidazole
-
Materials: this compound hydrobromide, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of this compound hydrobromide (1.0 eq) in CH₂Cl₂ at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-Boc-4-(bromomethyl)-1H-imidazole.
-
Protocol 2: N-Alkylation using 1-Boc-4-(bromomethyl)-1H-imidazole
-
Materials: 1-Boc-4-(bromomethyl)-1H-imidazole, primary or secondary amine (e.g., piperidine), potassium carbonate (K₂CO₃), acetonitrile (ACN).
-
Procedure:
-
To a solution of the amine (1.0 eq) in ACN, add K₂CO₃ (1.5 eq) and 1-Boc-4-(bromomethyl)-1H-imidazole (1.1 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-alkylated product.
-
Purify by flash column chromatography if necessary.
-
Protocol 3: Deprotection of the N-Boc Group
-
Method A: Acidic Cleavage
-
Materials: N-Boc protected substrate, trifluoroacetic acid (TFA), CH₂Cl₂.
-
Procedure:
-
Dissolve the N-Boc protected substrate in CH₂Cl₂.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected product.
-
-
-
Method B: Mild Basic Cleavage [2][8]
-
Materials: N-Boc protected substrate, sodium borohydride (NaBH₄), ethanol (EtOH).
-
Procedure:
-
Dissolve the N-Boc protected substrate in EtOH.
-
Add NaBH₄ (1.5-3.0 eq) portion-wise at room temperature.[2]
-
Stir the reaction for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent, dry, and concentrate.
-
-
II. N-Trityl Protection Strategy
The bulky trityl group offers excellent steric protection and is readily cleaved under mild acidic conditions, making it orthogonal to many other protecting groups.[9]
Workflow for N-Trityl Protection, Alkylation, and Deprotection
Caption: General workflow for the Trityl protection strategy.
Protocol 4: Synthesis of 1-Trityl-4-(bromomethyl)-1H-imidazole
-
Materials: this compound hydrobromide, trityl chloride (TrCl), pyridine, CH₂Cl₂.
-
Procedure:
-
To a solution of this compound hydrobromide (1.0 eq) in a mixture of CH₂Cl₂ and pyridine at 0 °C, add trityl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with CH₂Cl₂.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to yield 1-trityl-4-(bromomethyl)-1H-imidazole.
-
Protocol 5: S-Alkylation using 1-Trityl-4-(bromomethyl)-1H-imidazole [10][11]
-
Materials: 1-Trityl-4-(bromomethyl)-1H-imidazole, a thiol (e.g., thiophenol), cesium carbonate (Cs₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a solution of the thiol (1.0 eq) in DMF, add Cs₂CO₃ (1.5 eq) and 1-trityl-4-(bromomethyl)-1H-imidazole (1.1 eq).
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude S-alkylated product.
-
Purify by flash column chromatography if necessary.
-
Protocol 6: Deprotection of the N-Trityl Group [3][4]
-
Materials: N-Trityl protected substrate, formic acid.
-
Procedure:
-
Dissolve the N-trityl protected substrate in formic acid at room temperature.
-
Stir the reaction for 15-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, carefully remove the formic acid under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected product.
-
III. N-SEM Protection Strategy
The SEM group provides exceptional stability and orthogonality, making it an excellent choice for complex, multi-step syntheses.[5]
Workflow for N-SEM Protection, Alkylation, and Deprotection
Caption: General workflow for the SEM protection strategy.
Protocol 7: Synthesis of 1-SEM-4-(bromomethyl)-1H-imidazole
-
Materials: this compound hydrobromide, sodium hydride (NaH, 60% dispersion in mineral oil), 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (prepared by neutralizing the hydrobromide salt with a suitable base and extracting into an organic solvent, then solvent swapping to DMF) (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 1-SEM-4-(bromomethyl)-1H-imidazole.
-
Protocol 8: Deprotection of the N-SEM Group [5][12]
-
Materials: N-SEM protected substrate, tetrabutylammonium fluoride (TBAF, 1 M solution in THF), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the N-SEM protected substrate in THF.
-
Add TBAF solution (2.0-3.0 eq) at room temperature.
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by flash column chromatography if necessary.
-
Application in Medicinal Chemistry: Synthesis of Histamine H₃ Receptor Antagonists
Protected this compound derivatives are valuable intermediates in the synthesis of various biologically active molecules, including histamine H₃ receptor antagonists.[13][14][15][16][17] These antagonists have therapeutic potential in the treatment of neurological and psychiatric disorders. The imidazole core mimics the natural ligand histamine, while the side chain, introduced via alkylation with a protected this compound, modulates the compound's affinity and selectivity for the H₃ receptor. The choice of protecting group is critical to the success of the synthetic route, ensuring that the imidazole nitrogen does not interfere with the key alkylation step.
Conclusion
The successful application of this compound in complex organic synthesis hinges on the judicious selection and implementation of a protecting group strategy for the imidazole nitrogen. The Boc, Trityl, and SEM groups each offer a unique set of advantages in terms of stability and deprotection conditions, allowing for a high degree of control and orthogonality in multi-step syntheses. The detailed protocols and comparative data presented in this application note are intended to empower researchers to make informed decisions and confidently navigate the synthetic challenges associated with this versatile building block, ultimately accelerating the discovery and development of new chemical entities.
References
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
- Chakrabarty, M., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Arkivoc, 2005(14), 20-28.
-
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Imidazole Derivatives
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, present in numerous bioactive compounds and functional materials.[1][2] The ability to precisely functionalize the imidazole scaffold is therefore a critical task in modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with exceptional efficiency and selectivity.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, field-proven protocols, and critical parameters for the successful application of palladium-catalyzed cross-coupling reactions to imidazole derivatives. We will delve into the mechanistic underpinnings of these transformations and present detailed methodologies for key reactions, including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig couplings, as well as modern direct C-H activation strategies.
The Foundational Mechanism: The Palladium Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a general catalytic cycle involving the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (typically a halo-imidazole, R-X), inserting itself into the carbon-halogen bond. This oxidizes the metal center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.
-
Transmetalation (for Suzuki, Sonogashira, etc.): A nucleophilic coupling partner (e.g., an organoboron or organocopper reagent) transfers its organic group to the Pd(II) complex, displacing the halide. This step often requires a base to facilitate the transfer.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product (R-R'). This step reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[6][7][8]
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling reactions.
C-C Bond Forming Reactions: Core Synthetic Tools
The construction of carbon-carbon bonds is fundamental to molecular assembly. Palladium catalysis offers several indispensable methods for attaching aryl, vinyl, and alkynyl groups to the imidazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][6] It is exceptionally effective for coupling halo-imidazoles with a vast array of aryl- and heteroarylboronic acids.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic choice, as it is a pre-formed, active Pd(0) complex. However, more advanced systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (like XPhos or SPhos) are often more efficient, especially for less reactive aryl chlorides, as they accelerate both the oxidative addition and reductive elimination steps.[11]
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Solvent: A biphasic solvent system, such as Toluene/Ethanol/Water or Dioxane/Water, is common. The aqueous phase helps dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-imidazole
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-imidazole derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL), via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[10][12]
| Entry | Imidazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-1-methylimidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH | 100 | 85 |
| 2 | 4-Iodo-1-tritylimidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
| 3 | 5-Bromo-1H-imidazole | Naphthylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | t-AmylOH | 110 | 78 |
| Caption: Representative conditions for Suzuki-Miyaura coupling of various halo-imidazoles. |
Heck-Mizoroki Reaction
The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene, typically with regioselective formation of the trans product.[13] For imidazoles, this is a key method for introducing vinyl substituents, which are valuable handles for further functionalization or for constructing complex heterocyclic systems.[14]
Protocol 2: Heck Coupling of an Iodo-imidazole with an Alkene
-
Setup: In a Schlenk tube, combine the iodo-imidazole (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv) and a base, typically a hindered amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).
-
Solvent and Reaction: Add a polar aprotic solvent such as DMF or acetonitrile (5 mL). Seal the tube and heat to 80-120 °C for 6-18 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue via column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures by reacting a terminal alkyne with an aryl or vinyl halide.[15][16] This reaction is fundamental for creating rigid molecular scaffolds and precursors for materials science and medicinal chemistry. Traditionally, it uses a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.
Causality Behind Experimental Choices:
-
Copper Co-catalyst: The role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) complex more readily than the alkyne itself.
-
Copper-Free Systems: Concerns over homo-coupling of the alkyne (Glaser coupling) and catalyst reproducibility have led to the development of copper-free Sonogashira protocols.[15] These systems often require a stronger base and a more electron-rich ligand system to facilitate the direct reaction of the alkyne with the palladium center.
Protocol 3: Copper-Cocatalyzed Sonogashira Coupling of a Bromo-imidazole
-
Setup: To a Schlenk flask, add the bromo-imidazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inerting: Evacuate and backfill with argon three times.
-
Reagent Addition: Add a degassed solvent such as THF or DMF (10 mL), followed by a base, typically an amine like triethylamine (2.0 mmol, 2.0 equiv). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the amine salt, concentrate the solvent, and purify by column chromatography.[17]
C-N Bond Forming Reactions: The Buchwald-Hartwig Amination
The direct N-arylation of the imidazole ring is a crucial transformation. However, it presents a significant regioselectivity challenge due to the tautomeric nature of unsymmetrically substituted imidazoles, which can lead to mixtures of N1 and N3 arylated products. The Buchwald-Hartwig amination has provided powerful solutions to this problem.[18][19]
Caption: Key reactive sites on an unsymmetrical imidazole ring.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for achieving high regioselectivity. Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) developed by the Buchwald group can sterically direct the arylation to the less hindered N1 position.[20]
-
Catalyst Pre-activation: Imidazoles can act as inhibitors by strongly coordinating to the palladium precursor, preventing the formation of the active Pd(0)-ligand complex. A crucial technique is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand together in the solvent before adding the imidazole substrate. This ensures the active catalyst is formed without interference.[20]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the imidazole N-H.
Protocol 4: N1-Selective Buchwald-Hartwig Arylation of a 4-Substituted Imidazole
-
Catalyst Pre-activation: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and a biarylphosphine ligand (e.g., L1, 0.04 mmol, 4 mol%) to a vial. Add degassed solvent (e.g., toluene, 2 mL) and stir at room temperature for 10-15 minutes until a homogeneous solution of the active catalyst forms.
-
Reaction Setup: In a separate vial, add the 4-substituted imidazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reaction Initiation: Add the pre-activated catalyst solution to the vial containing the substrate mixture.
-
Heating and Monitoring: Seal the vial and heat to 100-110 °C for 12-24 hours. Monitor by GC-MS or LC-MS.
-
Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry, concentrate, and purify by column chromatography.[20]
Direct C-H Activation: The Modern Frontier
Direct C-H activation/functionalization is a highly atom-economical and environmentally benign strategy that avoids the pre-functionalization (e.g., halogenation) of the imidazole ring.[21] For imidazoles, C-H arylation typically occurs at the C2 or C5 positions, with regioselectivity being a key challenge controlled by the directing group on the imidazole nitrogen, the ligand, and additives.[22][23]
Causality Behind Experimental Choices:
-
Directing Groups: A protecting/directing group on the N1 position is often necessary to control regioselectivity. For example, a bulky group can direct arylation to the C5 position.[21]
-
Additives: Additives like pivalic acid (PivOH) can act as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism, facilitating the C-H bond cleavage.[22]
-
Ligands: N-Heterocyclic Carbene (NHC) ligands have proven to be highly effective in promoting C-H activation reactions with less reactive aryl chlorides.[23]
Protocol 5: C5-Selective Direct Arylation of an N-Substituted Imidazole
-
Setup: In a sealed tube, combine the N-substituted imidazole (1.0 mmol, 1.0 equiv), the aryl chloride (1.5-2.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), a bulky phosphine or NHC ligand (10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent and Additive: Add a high-boiling polar solvent like DMAc or NMP (3 mL). In some cases, an additive like pivalic acid (30 mol%) is beneficial.
-
Reaction: Seal the tube tightly and heat to a high temperature (120-150 °C) for 24-48 hours.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The subsequent purification follows standard procedures as described above.[23]
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Application Notes and Protocols for the Regioselective Alkylation of Heterocycles with 4-(Bromomethyl)-1H-imidazole
Introduction: The Strategic Importance of the Imidazolylmethyl Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial component for molecular recognition at biological targets.[1] The introduction of an imidazolylmethyl group onto other heterocyclic cores via N-alkylation is a powerful strategy in drug discovery for modulating the physicochemical and pharmacological properties of a lead compound. This modification can enhance solubility, improve metabolic stability, and introduce a key pharmacophoric element for binding to target proteins.[4]
4-(Bromomethyl)-1H-imidazole, available as its hydrobromide or hydrochloride salt, is a highly valuable reagent for this purpose. The bromomethyl group serves as a reactive electrophilic handle, enabling the facile installation of the imidazole moiety onto a variety of nucleophilic nitrogen heterocycles through nucleophilic substitution reactions.[5] However, the inherent challenge in the alkylation of many N-heterocycles, such as pyrazoles, triazoles, and tetrazoles, lies in controlling regioselectivity, as these systems often present multiple, electronically similar nitrogen atoms, leading to the formation of regioisomeric mixtures.[6][7]
This comprehensive guide provides detailed protocols and technical insights for achieving regioselective alkylation of common N-heterocycles using this compound. We will delve into the mechanistic underpinnings of regioselectivity and offer robust, field-proven methodologies for the synthesis, purification, and characterization of the desired N-(1H-imidazol-4-ylmethyl) substituted heterocycles.
Mechanistic Considerations: A Game of Sterics, Electronics, and Reaction Conditions
The regiochemical outcome of the N-alkylation of an unsymmetrical heterocycle is a delicate interplay of several factors. Understanding these principles is paramount for designing a successful and selective synthesis.
The Alkylating Agent: this compound
This compound is typically used as its hydrobromide or hydrochloride salt to improve its stability. Prior to the reaction, it must be neutralized, or the reaction must be carried out with at least two equivalents of base: one to neutralize the salt and one to deprotonate the heterocycle substrate. The key reactive feature is the bromomethyl group, where the bromine atom acts as an excellent leaving group in SN2 reactions.[5]
The Heterocyclic Substrate: A Nucleophilic Challenge
Unsubstituted or monosubstituted azoles like pyrazole, 1,2,4-triazole, and tetrazole exist as tautomeric mixtures, and their corresponding anions are ambident nucleophiles. The challenge lies in directing the incoming electrophile (the imidazolylmethyl group) to the desired nitrogen atom.
The primary factors governing regioselectivity are:
-
Steric Hindrance: This is often the most dominant factor. The alkylation will preferentially occur at the less sterically hindered nitrogen atom. Bulky substituents on the heterocycle will direct the alkylation to the more accessible nitrogen.[6]
-
Electronic Effects: Electron-withdrawing groups on the heterocyclic ring decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at a more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the proximal nitrogen.
-
Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. The nature of the counter-ion of the deprotonated heterocycle and its solvation state can alter the nucleophilicity of the different nitrogen atoms. For instance, different bases can lead to different ion-pairing, which in turn can influence the site of alkylation.[8]
Visualizing the Path to Regioselectivity
Caption: Factors governing the regioselective N-alkylation of heterocycles.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound hydrobromide is a lachrymator and should be handled with care.
Protocol 1: Regioselective N-Alkylation of 3-Methyl-1H-pyrazole
This protocol illustrates the principle of steric hindrance directing the alkylation to the less substituted nitrogen atom (N1).
Materials:
-
3-Methyl-1H-pyrazole
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-methyl-1H-pyrazole (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.5 mmol, 2.5 eq).
-
Add this compound hydrobromide (1.1 mmol, 1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, typically 98:2 to 95:5) to afford the desired 1-((1H-imidazol-4-yl)methyl)-3-methyl-1H-pyrazole.
Protocol 2: Regioselective N-Alkylation of 1,2,4-Triazole
This protocol demonstrates a typical alkylation of a less sterically hindered heterocycle, which often leads to a mixture of regioisomers. The ratio of products can be influenced by the reaction conditions.
Materials:
-
1,2,4-Triazole
-
This compound hydrobromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (15 mL) and sodium hydride (1.2 mmol, 1.2 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1,2,4-triazole (1.0 mmol, 1.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound hydrobromide (1.0 mmol, 1.0 eq) and an additional equivalent of sodium hydride (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of 1-((1H-imidazol-4-yl)methyl)-1H-1,2,4-triazole and 4-((1H-imidazol-4-yl)methyl)-4H-1,2,4-triazole can be separated by careful flash column chromatography (a gradient of methanol in dichloromethane is often effective).
Workflow for Regioselective Alkylation
Caption: General experimental workflow for N-alkylation.
Data Summary and Expected Outcomes
The following table provides illustrative examples of reaction conditions and expected regioselectivity for the alkylation of various heterocycles with this compound. The regioselectivity is highly dependent on the specific substrate and conditions.
| Heterocycle | Base | Solvent | Temperature (°C) | Major Regioisomer | Expected Regioisomeric Ratio (approx.) |
| 3-Methyl-1H-pyrazole | K₂CO₃ | DMF | 25 | 1-((1H-imidazol-4-yl)methyl)-3-methyl-1H-pyrazole | >95:5 (N1:N2) |
| 3,5-Dimethyl-1H-pyrazole | NaH | THF | 25 | 1-((1H-imidazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazole | >98:2 (N1:N2) |
| 1H-1,2,4-Triazole | K₂CO₃ | DMF | 25 | 1-((1H-imidazol-4-yl)methyl)-1H-1,2,4-triazole | 85:15 (N1:N4) |
| 1H-Benzimidazole | NaH | THF | 0 to 25 | 1-((1H-imidazol-4-yl)methyl)-1H-benzimidazole | >95:5 (N1:N3) |
| 1H-Tetrazole | Cs₂CO₃ | Acetonitrile | 50 | Mixture of N1 and N2 isomers | ~50:50 (N1:N2) |
Characterization of Products: The Power of NMR
Unambiguous determination of the regioselectivity of the alkylation is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift of the methylene protons of the imidazolylmethyl group (-CH₂-) can provide initial clues. More importantly, the chemical shifts and coupling patterns of the protons on the newly substituted heterocycle will be distinct for each regioisomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocycle, particularly those adjacent to the site of alkylation, are highly sensitive to the substitution pattern.
-
2D NMR (HMBC, NOESY): For complex cases, 2D NMR techniques are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations between the methylene protons of the imidazolylmethyl group and the carbons of the heterocycle, definitively establishing the point of attachment. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the methylene protons and nearby protons on the heterocycle, further confirming the regiochemistry.
Illustrative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃):
-
-CH₂- (imidazolylmethyl): Typically observed as a singlet in the range of 5.1-5.4 ppm.
-
Imidazole protons: H2 (singlet, ~7.6 ppm), H5 (singlet, ~6.9 ppm).
-
Pyrazole protons (1-substituted): H5 proton is often shifted downfield compared to the corresponding proton in the N2-isomer.[2][9]
Troubleshooting and Optimization
-
Low Yield:
-
Ensure anhydrous conditions, especially when using strong bases like NaH.
-
Increase the reaction temperature or time, monitoring for decomposition by TLC.
-
Consider a more polar aprotic solvent like DMSO, but be aware it can be difficult to remove.
-
-
Poor Regioselectivity:
-
Change the base/solvent system: For example, switching from K₂CO₃/DMF to NaH/THF can alter the ion-pairing and thus the regioselectivity.[8]
-
Modify the temperature: Lowering the temperature can sometimes improve selectivity by favoring the thermodynamically controlled product.
-
Protecting groups: For substrates where regioselectivity is particularly challenging, the use of a protecting group on one of the nitrogen atoms is a reliable strategy.[1] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for azoles.[1]
-
-
Purification Difficulties:
-
Tailing on silica gel: Imidazole derivatives are basic and can interact strongly with acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve the peak shape.
-
Poor separation of regioisomers: A shallow solvent gradient during column chromatography may be necessary. If separation on silica is not possible, consider reverse-phase chromatography.
-
References
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Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(6), 991-999. Available at: [Link]
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Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 81(16), 6977-7001. Available at: [Link]
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Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure, 1196, 73-81. Available at: [Link]
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Kumar, A., & Sharma, S. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(9), 3538-3543. Available at: [Link]
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Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(6), 991-999. Available at: [Link]
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Zhu, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available at: [Link]
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Salerno, A., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(1), 104-113. Available at: [Link]
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Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(4), M1666. Available at: [Link]
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Jones, J. H., & Fairlie, D. P. (2013). An Investigation into the Alkylation of 1,2,4-Triazole. Australian Journal of Chemistry, 66(7), 828-832. Available at: [Link]
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Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]
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Wieczorek, M. W., & Sieroń, L. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 743-747. Available at: [Link]
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Belletire, J. L., & Spletzer, E. G. (2004). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Synthetic Communications, 34(1), 15-21. Available at: [Link]
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El-Sayed, A. M. (2014). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ChemInform, 45(7). Available at: [Link]
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Kumar, P. S., et al. (2014). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 6(5), 332-339. Available at: [Link]
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Popova, M. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. Available at: [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
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Ben-Yahia, H., et al. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 219-225. Available at: [Link]
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Pospisil, J., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(41), 22356-22361. Available at: [Link]
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Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 484-491. Available at: [Link]
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Pinto, D. C. G. A., et al. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Analytical Chemistry. IntechOpen. Available at: [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2022). Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... Molecules, 27(19), 6296. Available at: [Link]
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Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 484-491. Available at: [Link]
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Le, T. H., et al. (2018). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. RSC Advances, 8(52), 29633-29643. Available at: [Link]
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MacMillan, D. W. C., et al. (2018). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 140(4), 1259-1263. Available at: [Link]
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de la Fuente, J. F., et al. (2018). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Nature Catalysis, 1, 1-9. Available at: [Link]
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Glorius, F., et al. (2017). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Angewandte Chemie International Edition, 56(43), 13345-13349. Available at: [Link]
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Pedersen, E. B., & Nielsen, C. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Archiv der Pharmazie, 336(3), 175-180. Available at: [Link]
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Mary, Y. S., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Heliyon, 8(10), e11073. Available at: [Link]
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Organic Chemistry Portal. (2004). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2015). N-Dealkylation of Amines. Molecules, 20(8), 13744-13777. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. RSC Advances, 8(3), 1338-1348. Available at: [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
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Dömling, A., et al. (2016). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 116(23), 14716-14787. Available at: [Link]
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Popova, M. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. Available at: [Link]
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Xu, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 978087. Available at: [Link]
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Dai, P. F., & Xu, H. (2020). Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ³‐iodanes. European Journal of Organic Chemistry, 2020(28), 4371-4378. Available at: [Link]
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Morken, J. P., et al. (2023). Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes. Organic Letters, 25(15), 2642-2646. Available at: [Link]
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The Strategic Role of 4-(Bromomethyl)-1H-imidazole in the Synthesis of Novel Antifungal Agents: Application Notes and Protocols
Introduction: The Imidazole Scaffold and the Rise of Azole Antifungals
The global rise in fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to public health. Azole antifungals, a cornerstone of antifungal therapy, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[1][3] The imidazole scaffold is a key pharmacophore in many of these life-saving drugs.[4][5] Among the various imidazole-containing building blocks available to medicinal chemists, 4-(bromomethyl)-1H-imidazole stands out as a particularly versatile and reactive precursor for the synthesis of a diverse array of potent antifungal agents.
This guide provides a comprehensive overview of the application of this compound in the synthesis of antifungal agents, complete with detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrN₂ | [6] |
| Molecular Weight | 161.00 g/mol | [6] |
| Appearance | Liquid | [6] |
| Density | 1.614 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.545 | [6] |
| Flash Point | >110 °C (>230 °F) - closed cup | [6] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Due to its reactive nature, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
The Core Reaction: N-Alkylation with this compound
The primary utility of this compound in antifungal synthesis lies in its ability to readily undergo N-alkylation reactions. The bromomethyl group serves as a potent electrophile, reacting with various nucleophiles to introduce the imidazole moiety into a target molecule.
Mechanism of N-Alkylation
The N-alkylation of a nucleophile (e.g., an amine or a phenoxide) with this compound typically proceeds via an SN2 mechanism. The nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nucleophile bond. The imidazole ring itself can also be deprotonated to act as a nucleophile, leading to the formation of a quaternary imidazolium salt if not controlled.
Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(4-chlorobenzyloxy)ethan-1-one (Intermediate A)
Rationale: This initial step constructs the core backbone of the miconazole analogue by coupling the substituted phenacyl bromide with the appropriate benzyl alcohol. The resulting ether will then be the substrate for the introduction of the imidazole moiety.
Materials:
-
2,4-Dichlorophenacyl bromide
-
4-Chlorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-chlorobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichlorophenacyl bromide (1.05 equivalents) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of 1-(2-(2,4-dichlorophenyl)-2-(4-chlorobenzyloxy)ethyl)-4-(bromomethyl)-1H-imidazole (Miconazole Analogue)
Rationale: This crucial step involves the N-alkylation of the imidazole ring with the previously synthesized ether. This compound serves as the key reagent to introduce the essential imidazole pharmacophore.
Materials:
-
Intermediate A (from Step 1)
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Intermediate A (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents) and this compound hydrobromide (1.2 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final miconazole analogue.
Structure-Activity Relationship (SAR) Insights
The development of potent antifungal agents is guided by understanding the relationship between the chemical structure and biological activity. For imidazole-based antifungals, several key structural features are known to influence their efficacy:
-
The Imidazole Ring: The nitrogen at the 3-position of the imidazole ring is crucial for coordinating with the heme iron of the cytochrome P450 enzyme, thereby inhibiting its function. [4][5]* Substituents on the Imidazole Ring: Modifications at other positions of the imidazole ring can modulate the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. [2]* The Side Chain: The nature and conformation of the side chain attached to the imidazole ring play a significant role in the binding affinity to the enzyme's active site. The presence of halogenated phenyl groups, as seen in many clinically used azoles, often enhances antifungal activity.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of imidazole-based antifungal agents. Its reactivity in N-alkylation reactions allows for the efficient incorporation of the critical imidazole pharmacophore into a wide range of molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers in the field of antifungal drug discovery to leverage the full potential of this important synthetic intermediate. Further exploration of novel derivatives synthesized from this compound holds significant promise for the development of next-generation antifungal therapies to combat the growing threat of fungal infections.
References
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-
Chemistry Steps. (n.d.). Synthesis of Miconazole. Retrieved from [Link]
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- Biuletyn Wydziału Farmaceutycznego WUM. (2006). SYNTHESIS OF 1-{4-[4-(ADAMANT-1-YL)PHENOXYMETHYL]- 2-(4-BROMOPHENYL)-1,3-DIOXOLAN-2-YLMETHYL}IMIDAZOLE WITH EXPECTED ANTIFUNGAL.
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ResearchGate. (2009). Synthesis of Ketoconazole Derivatives. Retrieved from [Link]
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ResearchGate. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved from [Link]
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Quick Company. (2016). One Pot Synthesis For The Preparation Of Clotrimazole. Retrieved from [Link]
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-
ResearchGate. (2003). Synthesis of clotrimazole derivatives. Retrieved from [Link]
-
New Drug Approvals. (2019). Clotrimazole. Retrieved from [Link]
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-
YouTube. (2022). Synthesis scheme of Miconazole in 2 minutes. Retrieved from [Link]
-
ResearchGate. (2014). A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. Retrieved from [Link]
- RSC Advances. (2014).
- Google Patents. (1991). Process for preparing 1-alkylimidazoles.
- SAS Publishers. (2020). Preformulation Studies of Econazole. Scholars Academic Journal of Pharmacy, 9(5), 118-123.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021). FORMULATION AND CHARACTERIZATION OF ECONAZOLE NITRATE LOADED TRANSFERSOMAL GEL FOR ANTIFUNGAL ACTIVITY. 12(3), 1636-1646.
- bepls. (2023). Formulation evaluation and development of Econazole Hydrogel by using Solid Dispersion Method. Bulletin of Environment, Pharmacology and Life Sciences, 12(9), 1-10.
- PubMed. (2015). Novel drug delivery strategies for improving econazole antifungal action. International Journal of Pharmaceutics, 495(1), 521-531.
- IRJPMS. (2022). Formulation and Evaluation of Econazole nitrate Nano emulsion for Fungal Topical Use. International Research Journal of Pharmacy and Medical Sciences, 5(4), 1-10.
-
Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
- PubMed. (1985). Synthesis and antifungal activity of new 1-vinylimidazoles. Journal of Medicinal Chemistry, 28(10), 1394-1402.
- PubMed. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534.
- Google Patents. (2017). Preparation method of 4-halogen-1H-imidazole.
Sources
- 1. Synthesis of Miconazole - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. "One Pot Synthesis For The Preparation Of Clotrimazole" [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. A facile synthesis of novel miconazole analogues and the evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alkylation with 4-(Bromomethyl)-1H-imidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for alkylation reactions involving 4-(Bromomethyl)-1H-imidazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the complexities of your experiments.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common problems and provide actionable solutions.
Question 1: My reaction is resulting in a mixture of N-1 and N-3 alkylated products. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when alkylating unsymmetrically substituted imidazoles like this compound. The two nitrogen atoms in the imidazole ring have different steric and electronic environments, leading to a mixture of N-1 and N-3 alkylated products. The ratio of these isomers is influenced by several factors.
Underlying Causality:
-
Tautomerism: this compound exists as a mixture of two tautomers: this compound and 5-(bromomethyl)-1H-imidazole. Alkylation can occur on either nitrogen of either tautomer, leading to a complex product mixture.
-
Steric Hindrance: The bromomethyl group at the 4-position creates steric hindrance around the adjacent N-3 position. Bulky alkylating agents will preferentially react at the less sterically hindered N-1 position.[1]
-
Electronic Effects: The electron-donating nature of the methyl group (at the 4-position) slightly increases the electron density at both nitrogen atoms, but the effect is more pronounced at the N-1 position. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the adjacent nitrogen.[1][2]
Troubleshooting & Preventative Measures:
-
Choice of Base and Solvent: The reaction conditions play a crucial role in directing the regioselectivity.
-
Strong Bases in Aprotic Solvents: Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can favor the formation of one regioisomer.[2][3][4] This is because the base completely deprotonates the imidazole to form the imidazolate anion, and the subsequent alkylation is then governed by the inherent reactivity of the two nitrogen atoms.
-
Weaker Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) or DMF are also commonly used.[2] Cesium carbonate is often reported to be highly effective.[2][3]
-
-
Protecting Groups: For syntheses where high regioselectivity is critical, employing a protecting group on one of the nitrogen atoms is a reliable strategy.[5][6][7] The protecting group directs the alkylation to the desired nitrogen, and can be subsequently removed.
Question 2: I am observing a significant amount of a di-alkylated product, likely an imidazolium salt. How can I prevent this over-alkylation?
Answer:
The formation of a 1,3-dialkylimidazolium salt is a common side reaction.[2][8] This occurs because the mono-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent.
Underlying Causality:
This is a consecutive reaction where the desired product competes with the starting material for the alkylating agent. This side reaction is favored by:
-
An excess of the alkylating agent.
-
Higher reaction temperatures.
-
Prolonged reaction times.
Troubleshooting & Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize di-alkylation.[2]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature can maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting material is consumed to prevent further reaction to the di-alkylated product.[2]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to disfavor the second alkylation, which typically has a higher activation energy.
Question 3: My reaction yield is low, and I suspect the this compound is decomposing. What are the possible causes and solutions?
Answer:
This compound can be unstable under certain conditions, leading to decomposition and low yields.
Underlying Causality:
-
Instability of the Bromomethyl Group: The bromomethyl group is a reactive functional group.[9] Under strongly basic or high-temperature conditions, it can undergo elimination or other decomposition pathways.
-
Self-Polymerization: In the presence of a base, the deprotonated imidazole can act as a nucleophile and attack the bromomethyl group of another molecule, leading to oligomerization or polymerization.
Troubleshooting & Preventative Measures:
-
Mild Reaction Conditions:
-
Base Selection: Use the mildest base that is effective for the deprotonation of the imidazole. Strong bases should be used with caution, and the reaction temperature should be carefully controlled.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize decomposition.
-
-
Order of Addition: Add the base to the solution of this compound at a low temperature before the addition of the alkylating agent. This can help to minimize the time the free base of the starting material is present under potentially harsh conditions.
-
Purification of Starting Material: Ensure the this compound is pure before use. Impurities can sometimes catalyze decomposition.
Question 4: I am having difficulty purifying my N-alkylated product from the unreacted starting material and other impurities. What purification strategies are recommended?
Answer:
Purification of N-alkylated imidazoles can be challenging due to the similar polarities of the product and starting material.
Recommended Purification Protocols:
-
Acid-Base Extraction: This is often an effective method for separating the N-alkylated product from the unreacted starting imidazole.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).[10] Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The more basic starting imidazole will be protonated and move into the aqueous layer. The less basic N-alkylated product will remain in the organic layer. Neutralize the aqueous layer and back-extract with an organic solvent to recover the starting material if needed.[10]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the acidic nature of silica can sometimes cause issues with basic compounds. In such cases, using neutral alumina or deactivated silica gel (by adding a small amount of triethylamine to the eluent) can be beneficial.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The optimal eluent system should be determined by TLC analysis.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10]
Data Presentation
Table 1: Recommended Base and Solvent Systems for Imidazole Alkylation
| Base | Solvent | Typical Conditions | Notes |
| Sodium Hydride (NaH) | THF, DMF (anhydrous) | 0 °C to RT | Strong base, requires inert atmosphere. Often provides good regioselectivity.[2][3][4] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | RT to 80 °C | Common, milder base.[2] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | RT to 80 °C | Often more effective than K₂CO₃, can improve yields and regioselectivity.[2][3] |
| Potassium Hydroxide (KOH) | DMSO, DMF | RT to elevated temp. | Strong, inexpensive base. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH in THF
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried round-bottom flask.
-
Washing (Optional): Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Imidazole Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[11]
-
Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography or acid-base extraction.[11]
Protocol 2: General Procedure for N-Alkylation using K₂CO₃ in DMF
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and DMF.[11]
-
Reagent Addition: Add the alkylating agent (1.1 equivalents) to the mixture.[11]
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete as indicated by TLC analysis.[11]
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent.[11]
-
Purification: Wash the combined organic layers, dry, concentrate, and purify the product as described in Protocol 1.[11]
Visualizations
Diagram 1: Key Side Reactions in the Alkylation of this compound
Caption: Common side reactions in the alkylation of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in imidazole alkylation.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 45(20), 4038–4040.
- ACS Publications. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles.
- ACS Publications. (n.d.). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen.
- ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
- ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
- BenchChem. (n.d.). preventing side reactions in sodium imidazole mediated alkylations.
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (n.d.). This compound.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 4-(Bromomethyl)-1H-imidazole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products derived from reactions involving 4-(bromomethyl)-1H-imidazole and its hydrobromide salt. Given the reactive nature of the bromomethyl group and the basicity of the imidazole ring, purification can present unique challenges. This document is designed to provide both strategic guidance and practical, step-by-step protocols to overcome these hurdles.
Table of Contents
-
Understanding the Chemistry: Core Challenges
-
Troubleshooting Guide: A Problem-Solution Approach
-
Issue 1: Co-elution of Product and Starting Material in Column Chromatography
-
Issue 2: Product "Oiling Out" or Failing to Crystallize
-
Issue 3: Low Recovery After Acid-Base Extraction
-
Issue 4: On-Column Degradation or Reaction
-
-
Frequently Asked Questions (FAQs)
-
Detailed Experimental Protocols
-
Protocol 1: Optimized Flash Column Chromatography
-
Protocol 2: Recrystallization of an N-Alkylated Imidazole Product
-
Protocol 3: Robust Acid-Base Extraction
-
-
References
Understanding the Chemistry: Core Challenges
Reactions with this compound typically involve N-alkylation of the imidazole ring or nucleophilic substitution at the bromomethyl group. The resulting products often retain the basic imidazole core, which dictates many of the purification challenges.
-
Basicity and Polarity: The imidazole ring (pKa of the conjugate acid is ~7) can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing in chromatography. The polarity of imidazole derivatives can also make them highly soluble in polar solvents, complicating extraction and recrystallization.
-
Reactivity and Instability: The bromomethyl group is a potent alkylating agent, but it can also be susceptible to hydrolysis or other side reactions, especially under basic conditions. The stability of both the starting material and the product during purification is a critical consideration.
-
Byproducts: Common byproducts include unreacted starting materials, over-alkylated products, and regioisomers (alkylation at N-1 vs. N-3), which can have very similar properties to the desired product, making separation difficult.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues in a direct question-and-answer format, providing explanations and actionable solutions.
Issue 1: Co-elution of Product and Starting Material in Column Chromatography
-
Question: My N-alkylated product and the unreacted this compound starting material have very similar Rf values on TLC and co-elute during column chromatography. How can I improve separation?
-
Answer: This is a frequent challenge due to the similar polarities of the starting material and the alkylated product. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If using an isocratic (constant solvent mixture) system, switching to a gradient elution is highly recommended. Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values.
-
Add a Basic Modifier: The most effective solution for tailing and improving the resolution of basic compounds like imidazoles on silica gel is to add a small amount of a basic modifier to the mobile phase.[1][2] Triethylamine (TEA) or pyridine (typically 0.1-1% v/v) will neutralize the acidic silanol groups on the silica surface, reducing strong interactions and leading to sharper peaks.[1][2]
-
-
Change the Stationary Phase:
-
Alumina: For particularly basic compounds, switching from silica gel to neutral or basic alumina can be advantageous.[1][2] Alumina lacks the strong acidic sites of silica, which often mitigates tailing and improves separation.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18-bonded silica gel) can provide an alternative selectivity that may resolve your compounds.
-
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorbing it onto a small amount of silica gel ("dry loading") and then adding the powder to the column can result in sharper bands and better separation.[1]
-
Issue 2: Product "Oiling Out" or Failing to Crystallize
-
Question: During recrystallization, my product separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound's solubility is exceeded, but the conditions are not favorable for crystal lattice formation, often because the solution is too supersaturated or cools too quickly.[1]
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help maintain a gradual cooling rate.
-
Use More Solvent: The concentration of your product might be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until it fully dissolves, and then attempt to cool it slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed" provides a template for crystallization to begin.
-
Try a Two-Solvent System: If a single solvent is problematic, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify, and then cool slowly.[1] Common pairs for imidazole derivatives include ethanol/water and ethyl acetate/hexane.[1]
-
Issue 3: Low Recovery After Acid-Base Extraction
-
Question: I performed an acid-base extraction to separate my basic imidazole product from neutral impurities, but I'm not recovering the product from the aqueous layer after neutralization. What went wrong?
-
Answer: This is a common issue that can arise from several factors related to the properties of imidazole compounds.
-
Incomplete Neutralization: Ensure you have added enough base to raise the pH of the aqueous solution above the pKa of your imidazole derivative.[1] Use pH paper or a pH meter to confirm the solution is sufficiently basic.
-
High Water Solubility: Some N-alkylated imidazoles are highly soluble in water, even in their neutral form.[1] If your product does not precipitate upon neutralization, you will need to perform a back-extraction. After making the aqueous layer basic, extract it multiple times with an organic solvent like dichloromethane or ethyl acetate to recover your product.
-
Salt Concentration: The high concentration of salt (e.g., NaCl) formed during neutralization can increase the polarity of the aqueous layer and sometimes increase the solubility of your organic product. While counterintuitive, in some cases, saturating the aqueous layer with a salt like NaCl (salting out) can decrease the solubility of the organic compound and improve back-extraction efficiency.
-
Issue 4: On-Column Degradation or Reaction
-
Question: My yield is very low after column chromatography, and TLC analysis of the fractions shows new, unexpected spots. I suspect my product is degrading on the silica gel.
-
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Compound Instability: Imidazole derivatives, particularly those with sensitive functional groups, can be unstable on silica gel.[1] The best course of action is to minimize the time the compound spends on the column. Use flash chromatography rather than gravity chromatography.
-
Irreversible Adsorption: Highly basic compounds can bind very strongly, sometimes irreversibly, to the acidic sites on silica gel.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can I use a strong base like NaOH to wash the organic layer during workup? A1: It is generally not recommended to use strong bases like NaOH if your product or starting material (this compound) is still present. The bromomethyl group is susceptible to nucleophilic attack by hydroxide, which can lead to the formation of the corresponding alcohol as a byproduct. A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is a safer choice for neutralizing acid.
Q2: My reaction involves the hydrobromide salt of this compound. How does this affect purification? A2: The hydrobromide salt is less reactive and more stable than the free base. However, before purification by standard methods like silica gel chromatography, you will likely need to neutralize the crude reaction mixture to convert the salt to the free base form. This is typically done with a mild base like NaHCO₃ during an aqueous workup. Failure to neutralize can lead to the compound being highly water-soluble or sticking irreversibly to a silica gel column.
Q3: What are the best solvent systems for flash chromatography of N-alkylated imidazole derivatives? A3: This is highly dependent on the specific structure of your product. However, common and effective solvent systems include gradients of:
-
Ethyl acetate in hexanes
-
Methanol in dichloromethane (DCM)
-
Methanol in chloroform For all systems, the addition of 0.1-1% triethylamine is strongly recommended to improve peak shape and recovery.[1]
Q4: How can I remove unreacted imidazole if it was used as a base in the reaction? A4: Imidazole is highly soluble in water.[3][4] During the workup, multiple washes of the organic layer with water or brine should effectively remove most of the unreacted imidazole. If it persists, an acid wash (e.g., with 1 M HCl) will protonate the imidazole and extract it into the aqueous layer.[1]
Detailed Experimental Protocols
These protocols provide standardized, step-by-step methodologies for the most common purification techniques.
Protocol 1: Optimized Flash Column Chromatography
This protocol is a general guideline for purifying a moderately polar N-alkylated imidazole derivative.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 200 mg) in a minimal amount of a volatile solvent like dichloromethane or methanol.
-
Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexanes or 98:2 hexanes/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 2% to 50% ethyl acetate over 10-15 column volumes. Crucially, add 0.5% triethylamine to all mobile phases.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization of an N-Alkylated Imidazole Product
-
Solvent Selection:
-
Place a small amount of the crude product (20-30 mg) in a test tube.
-
Test single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and two-solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the product is soluble when hot but sparingly soluble when cold.[1]
-
-
Recrystallization Procedure:
-
Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to just redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.[1]
-
Protocol 3: Robust Acid-Base Extraction
This protocol is designed to separate a basic imidazole product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl).
-
Stopper the funnel and shake gently, venting frequently. The protonated basic product will move to the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acid to ensure complete recovery.
-
-
Neutralization and Back-Extraction:
-
Combine the acidic aqueous extracts and cool them in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper).
-
If the neutral product precipitates and is a solid, collect it by vacuum filtration.
-
If the product is an oil or is water-soluble, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Visualizations
Decision Workflow for Purification Strategy
Sources
Technical Support Center: Preventing Quaternization of Imidazole in Alkylation Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common and critical challenge in synthetic chemistry: the prevention of imidazole quaternization during N-alkylation reactions. Our focus is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Nucleophilicity of N-Alkylated Imidazoles
The primary challenge in the selective N-alkylation of imidazole arises from the fact that the resulting N-alkylated product is itself a nucleophile.[1] This mono-alkylated imidazole can react further with the alkylating agent to form a dialkylated imidazolium salt, a process known as quaternization.[1] This side reaction consumes the desired product and complicates purification.
This guide will walk you through the key factors influencing this side reaction and provide actionable strategies to promote selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dialkylated imidazolium salt in my reaction. What are the primary causes?
The formation of a dialkylated product is a common side reaction.[1] The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary imidazolium salt.[1][2] This is particularly prevalent under the following conditions:
-
Stoichiometric Excess of Alkylating Agent: Using more than one equivalent of the alkylating agent significantly increases the probability of a second alkylation event.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less reactive N-alkylated imidazole to attack the alkylating agent.[1]
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the initial imidazole starting material has been consumed provides more opportunity for the product to react further.[2]
Q2: How can I control the stoichiometry to minimize quaternization?
Precise control over the stoichiometry of your reactants is a critical first step.
-
Use a Slight Excess of Imidazole: Employing a small excess of the imidazole starting material relative to the alkylating agent can help ensure the alkylating agent is consumed before significant dialkylation occurs.[2]
-
Slow Addition of the Alkylating Agent: Instead of adding the entire amount of the alkylating agent at once, a slow, dropwise addition can maintain a low instantaneous concentration of the alkylating agent. This favors the reaction with the more nucleophilic (deprotonated) imidazole over the N-alkylated product.
Q3: My reaction is producing a mixture of N1- and N3-alkylated isomers on my unsymmetrically substituted imidazole. How can I improve regioselectivity?
The formation of regioisomers is a frequent challenge with unsymmetrically substituted imidazoles.[1] When deprotonated, the negative charge is delocalized across both nitrogen atoms, making either susceptible to alkylation.[3] The outcome is influenced by a combination of electronic and steric factors.[4]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more remote nitrogen.[4]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[4][5]
Troubleshooting Guide: Common Scenarios and Solutions
This section provides solutions to common problems encountered during the N-alkylation of imidazole.
| Problem | Potential Causes | Recommended Solutions |
| Significant Dialkylation (Quaternization) | 1. Excess alkylating agent.2. High reaction temperature.3. Extended reaction time. | 1. Use a slight excess (1.1-1.2 eq.) of the imidazole.2. Add the alkylating agent slowly to the reaction mixture.3. Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material.[2]4. Lower the reaction temperature. |
| Low Yield / Incomplete Reaction | 1. Incomplete deprotonation of imidazole.2. Insufficiently reactive alkylating agent.3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH in THF) for complete deprotonation.[1]2. For weaker bases (e.g., K₂CO₃, Cs₂CO₃), ensure they are finely powdered and the solvent is anhydrous.[1]3. Consider a more reactive alkylating agent (I > Br > Cl).4. Gradually increase the reaction temperature while monitoring for side product formation.[1] |
| Mixture of N1 and N3 Regioisomers | 1. Electronic and steric factors on an unsymmetrical imidazole.[4] | 1. Steric Control: Use a bulky alkylating agent to favor the less hindered nitrogen.[4]2. Electronic Control: An electron-withdrawing group will direct alkylation to the more distant nitrogen.[4]3. Protecting Groups: For complex syntheses, consider using a protecting group like the SEM group to direct alkylation.[2][6] |
| Reaction Mixture Turns Dark / Decomposition | 1. Unstable reaction conditions, particularly when using NaH in DMF or DMSO at elevated temperatures.[2]2. Substrate or product instability. | 1. AVOID heating NaH in DMF or DMSO.[2] Use THF as a safer solvent for NaH-mediated reactions.[2]2. Use a milder base such as K₂CO₃ or Cs₂CO₃.[2]3. Run the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazole using NaH in THF
This protocol is designed to ensure complete deprotonation of the imidazole, a key factor in achieving high yields of the mono-alkylated product.
Materials:
-
Imidazole (1.0 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for dissolving imidazole if solubility in THF is low)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Imidazole Addition: Dissolve the imidazole in a minimal amount of anhydrous THF (or DMF if necessary) and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium imidazolide salt.
-
Alkylating Agent Addition: Dissolve the alkylating agent in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[7]
Visualizing Reaction Control
To better understand the decision-making process for optimizing your imidazole alkylation, the following workflow diagram illustrates key considerations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles [mdpi.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)-1H-imidazole
Welcome to the technical support center for the synthesis and handling of 4-(bromomethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the optimization of reaction conditions for this versatile building block. Our goal is to equip you with the necessary knowledge to navigate the nuances of this synthesis, ensuring reproducibility, high yield, and purity.
Introduction: The Synthetic Challenge
This compound is a key intermediate in medicinal chemistry, valued for its bifunctional nature. The imidazole core is a prevalent motif in many biologically active molecules, while the bromomethyl group serves as a reactive handle for introducing the imidazole moiety into larger scaffolds.[1][2] The primary synthetic route to this compound involves the radical bromination of 4-methyl-1H-imidazole. While seemingly straightforward, this reaction is fraught with potential challenges, including competing side reactions, product instability, and purification difficulties. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the free-radical bromination of 4-methyl-1H-imidazole using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][4] This reaction, often referred to as a Wohl-Ziegler reaction, selectively brominates the methyl group over the imidazole ring under the right conditions.[3]
Q2: Why is my reaction yielding a complex mixture of products?
A2: A complex product mixture is a common issue and can arise from several factors. The most likely culprits are competing ring bromination, over-bromination of the methyl group to form the dibromo- and tribromo- species, and polymerization of the product. The imidazole ring is electron-rich and susceptible to electrophilic bromination, especially if bromine radicals recombine to form molecular bromine.[5][6]
Q3: My product seems to decompose upon storage. What is the stability of this compound and how should it be stored?
A3: this compound is a reactive compound and is prone to decomposition, particularly in the presence of moisture, light, and heat. As a benzylic-type bromide, it is susceptible to hydrolysis and can also undergo self-alkylation or polymerization over time. For optimal stability, it is recommended to store the compound as its hydrobromide salt, which is generally more crystalline and stable. The free base should be stored under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C is ideal), and protected from light. Some suppliers even recommend cold-chain transportation for the N-methylated analogue.[4]
Q4: Can I use protecting groups to improve the selectivity of the bromination?
A4: Yes, protecting the imidazole nitrogen can be a viable strategy to modulate the electronic properties of the ring and potentially reduce side reactions. Various protecting groups can be employed, such as Boc, benzyl, or methoxybenzyl groups.[7] However, this adds extra steps to the synthesis (protection and deprotection) and may not be necessary if the radical bromination conditions are carefully optimized.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Monobrominated Product
Q: I am getting very low yields of this compound. What are the key parameters to optimize?
A: Low yields are often a result of suboptimal reaction conditions or degradation of the product during workup and purification. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
NBS: Use freshly recrystallized NBS. Impure NBS can contain bromine and HBr, which can promote ionic side reactions.[3][4]
-
Radical Initiator: Ensure your AIBN or BPO is fresh, as they can decompose over time.
-
Solvent: Use anhydrous solvent. The presence of water can lead to the hydrolysis of the product back to the starting alcohol or other byproducts.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction should be run at a temperature sufficient to initiate the radical chain reaction (typically refluxing in a solvent like carbon tetrachloride or chloroform).[3]
-
Initiation: The use of a sunlamp or a standard incandescent light bulb can be crucial for efficient radical initiation.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS. Prolonged reaction times can lead to product degradation and the formation of byproducts.
-
-
Work-up Procedure:
-
Quenching: Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Aqueous Wash: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, followed by a brine wash. Be aware that prolonged contact with water can hydrolyze the product.
-
Experimental Protocol: Radical Bromination of 4-methyl-1H-imidazole
-
To a solution of 4-methyl-1H-imidazole (1.0 eq) in anhydrous carbon tetrachloride or chloroform, add N-Bromosuccinimide (1.05-1.1 eq).
-
Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere (N2 or Ar).
-
Irradiate the reaction with a sunlamp or a 100W incandescent light bulb to facilitate radical initiation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous CCl4 or CHCl3 | Non-polar, aprotic solvent favors radical reactions. Anhydrous conditions prevent product hydrolysis. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine radicals, minimizing ionic side reactions.[3][4] |
| Initiator | AIBN or BPO (catalytic) | Initiates the radical chain reaction upon heating or irradiation. |
| Temperature | Reflux | Provides the necessary energy for radical initiation and propagation. |
| Light Source | Sunlamp or Incandescent Bulb | Can significantly accelerate the rate of radical initiation. |
Issue 2: Formation of Multiple Brominated Byproducts
Q: My crude product shows multiple spots on TLC, likely corresponding to di- and tri-brominated species. How can I improve the selectivity for monobromination?
A: The formation of over-brominated products is a common challenge. Here are some strategies to enhance selectivity:
-
Stoichiometry of NBS: Carefully control the stoichiometry of NBS. Use no more than 1.05-1.1 equivalents. A large excess of NBS will drive the reaction towards di- and tribromination.
-
Slow Addition of NBS: In some cases, adding the NBS portion-wise or as a solution via a syringe pump can help maintain a low concentration of the brominating agent and improve selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress and stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.
Issue 3: Product Instability and Polymerization
Q: My product turns into a dark, intractable tar upon isolation or storage. What is causing this and how can I prevent it?
A: The formation of a tar-like substance is indicative of polymerization. This compound is susceptible to self-alkylation, where the electrophilic bromomethyl group of one molecule reacts with the nucleophilic imidazole nitrogen of another.
-
Work-up at Low Temperature: Perform all work-up and purification steps at low temperatures to minimize thermal degradation and polymerization.
-
Avoid Concentrating to Dryness: If possible, avoid complete removal of the solvent. It is often better to proceed to the next step with a solution of the crude product.
-
Conversion to the Hydrobromide Salt: For storage, it is highly recommended to convert the free base to its hydrobromide salt. This can be achieved by bubbling HBr gas through a solution of the product in an anhydrous solvent (e.g., diethyl ether) or by adding a solution of HBr in acetic acid. The salt is typically a stable, crystalline solid that can be stored for extended periods.
Purification Strategy
Purification of this compound can be challenging due to its reactivity.
-
Column Chromatography: If necessary, column chromatography on silica gel can be used. It is crucial to use a non-polar eluent system and to perform the chromatography quickly to minimize decomposition on the acidic silica gel. A mixture of dichloromethane and methanol or ethyl acetate and hexanes can be effective.
-
Acid-Base Extraction: An acid-base extraction can be employed to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent. This method should be used with caution as the product may be unstable in both acidic and basic aqueous solutions.
Characterization
Accurate characterization is essential to confirm the identity and purity of this compound.
-
1H NMR Spectroscopy: The proton NMR spectrum is the most informative technique for characterization. Key expected signals include:
-
A singlet for the methylene protons (-CH2Br) typically in the range of 4.5-4.8 ppm.
-
Singlets for the imidazole ring protons, with chemical shifts dependent on the solvent and protonation state.
-
The absence of the methyl singlet from the starting material (around 2.3 ppm).
-
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product.
Workflow and Decision Making Diagram
Caption: A decision-making workflow for the synthesis and troubleshooting of this compound.
Conclusion
The synthesis of this compound, while a powerful tool for medicinal chemists, requires careful attention to detail to achieve optimal outcomes. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize their reaction conditions. The key takeaways from this guide are the importance of using high-quality reagents, maintaining anhydrous conditions, carefully controlling stoichiometry, and considering the conversion of the final product to its more stable hydrobromide salt for storage. We hope this technical support guide serves as a valuable resource in your research endeavors.
References
- Wohl, A. Ber. Dtsch. Chem. Ges.1919, 52, 51-63. and Ziegler, K., et al. Justus Liebigs Ann. Chem.1942, 551, 80-119.
-
MDPI. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Available at: [Link].
-
HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link].
-
Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Available at: [Link].
-
SpectraBase. 4-Bromo-1H-imidazole. Available at: [Link].
-
PubChem. 1H-Imidazole, 4-bromo-. Available at: [Link].
-
Wikipedia. N-Bromosuccinimide. Available at: [Link].
-
ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Available at: [Link].
- Google Patents. CN106674121A - Preparation method of 4-halogen-1H-imidazole.
-
ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available at: [Link].
-
The Benicewicz Group. Synthesis of random terpolymers bearing multidentate imidazole units and their use in functionalization of cadmium sulfide nanowires. Available at: [Link].
-
Chemchart. 4-BROMO-1-METHYL-1H-IMIDAZOLE (25676-75-9). Available at: [Link].
-
PubMed Central. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Available at: [Link].
-
Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Available at: [Link].
-
The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. Available at: [Link].
-
Chemistry Online. Imidazoles. Available at: [Link].
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link].
-
MDPI. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Available at: [Link].
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link].
-
MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link].
-
MDPI. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. Available at: [Link].
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving 4-(Bromomethyl)-1H-imidazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the removal of unreacted 4-(Bromomethyl)-1H-imidazole from a reaction mixture. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted this compound often challenging?
A1: The difficulty arises from the physicochemical properties of both the starting material and the typical N-alkylated imidazole products. Both can exhibit similar polarities and aqueous solubilities, making simple separations like a standard liquid-liquid extraction inefficient. The imidazole moiety in both molecules can interact with silica gel, often leading to tailing and poor separation in column chromatography.[1]
Q2: What is the first purification technique I should consider?
A2: An optimized liquid-liquid extraction with pH adjustment should be your first line of attack. This method is cost-effective, scalable, and leverages the basicity of the imidazole ring. By carefully selecting the pH, you can selectively protonate either the starting material or the product, altering its partitioning between aqueous and organic phases.[2][3]
Q3: My compound seems to be "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated or impurities are depressing the melting point.[4] To resolve this, try re-heating the solution to dissolve the oil, adding a small amount of additional "good" solvent to reduce saturation, and then allowing it to cool more slowly. Seeding with a small crystal of the pure product can also induce proper crystallization.
Q4: Are there alternatives to chromatography for this separation?
A4: Yes. Besides acid-base extraction and recrystallization, the use of scavenger resins is a highly effective and increasingly popular method.[5] These are solid-supported reagents that selectively react with and bind to excess electrophiles like this compound, allowing for their simple removal by filtration.[6][7]
Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step protocols for the most effective purification strategies. The choice of method will depend on the specific properties of your target molecule.
Strategy 1: pH-Controlled Liquid-Liquid Extraction
This technique exploits the difference in basicity (pKa) between the starting material and the desired N-alkylated product. The imidazole nitrogen is basic and can be protonated in an acidic aqueous solution, rendering the molecule water-soluble.
Underlying Principle: The pKa of the imidazole ring in this compound is different from that of a typical N-alkylated imidazole product. By adjusting the pH of the aqueous phase to a value between these two pKa's, you can selectively protonate one species, drawing it into the aqueous layer while the less basic compound remains in the organic layer.
Detailed Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).[1]
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[8] Allow the layers to separate. The more basic imidazole derivative will be protonated and move into the aqueous layer.
-
Separation: Drain the lower aqueous layer.
-
Back-Extraction (if necessary): To recover the product from the aqueous layer, cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper).[1] This deprotonates the imidazole, making it less water-soluble.
-
Final Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.[8]
-
Product in Both Layers: If your product is partially soluble in both layers, multiple extractions may be necessary. Consider using a continuous liquid-liquid extraction apparatus for difficult separations.
Data Summary Table:
| Compound | Molecular Weight ( g/mol ) | pKa (Predicted) | Solubility |
| This compound | 175.02 | ~5.5-6.5 | Soluble in polar organic solvents and water. |
| Representative N-Alkylated Product | Varies | ~6.5-7.5 | Generally more soluble in organic solvents. |
Note: pKa values are estimates and can vary based on substituents.
Strategy 2: Column Chromatography with a Basic Modifier
For complex mixtures or when extraction is insufficient, column chromatography is a powerful tool. However, the basic nature of imidazoles can cause issues on standard silica gel.
Underlying Principle: The acidic silanol groups on the surface of silica gel can strongly interact with the basic nitrogen of the imidazole ring, leading to peak tailing and poor separation.[9] Adding a small amount of a basic modifier to the mobile phase, such as triethylamine, neutralizes these acidic sites, resulting in sharper peaks and improved resolution.[1]
Detailed Protocol:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point for imidazoles is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[1]
-
Adding the Modifier: Once a suitable solvent system is found, add a small amount of triethylamine (typically 0.1-1% by volume) to the mobile phase.
-
Column Packing: Pack a column with silica gel using the modified mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. For better resolution, consider "dry loading" by adsorbing the crude material onto a small amount of silica gel before loading it onto the column.[1]
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.
Troubleshooting:
-
Persistent Tailing: If tailing persists, consider switching to a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[1]
-
Compound Won't Elute: If the compound is very polar, a more polar solvent system, like a gradient of methanol in dichloromethane, may be necessary.[9]
Workflow Diagram: Purification Strategy Selection
Caption: Decision workflow for purifying products from this compound reactions.
Strategy 3: Scavenger Resins for Electrophile Removal
Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[5] For removing unreacted this compound, a nucleophilic scavenger resin is ideal.
Underlying Principle: this compound is an electrophilic alkylating agent.[6] A solid-supported nucleophile, such as an amine-based resin (e.g., Tris(2-aminoethyl)amine resin), will react with the bromomethyl group, covalently binding the unreacted starting material to the solid support.[7][10] The product, which has already reacted, will remain in solution.
Detailed Protocol:
-
Resin Selection: Choose a scavenger resin with nucleophilic functional groups (e.g., primary or secondary amines).
-
Reaction Quenching: After the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess starting material).
-
Incubation: Stir the mixture at room temperature or with gentle heating for a few hours to ensure complete scavenging. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Filtration: Simply filter the reaction mixture to remove the resin, which now has the unreacted starting material bound to it.
-
Work-up: Wash the resin with a small amount of the reaction solvent. The combined filtrate contains the desired product, which can then be further purified if necessary.
Troubleshooting:
-
Incomplete Scavenging: If the starting material is still present, increase the equivalents of resin, the reaction time, or the temperature.
-
Product Binding to Resin: If your product also has a reactive electrophilic site, it may also bind to the resin. This method is best when the product is nucleophilic or unreactive towards the scavenger.
Diagram: Mechanism of Scavenger Resin Action
Caption: Use of a scavenger resin to selectively remove unreacted starting material.
Strategy 4: Recrystallization
If your product is a solid, recrystallization is an excellent final purification step to achieve high purity.[11]
Underlying Principle: Recrystallization relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Detailed Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points.[12]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Troubleshooting:
-
No Crystals Form: The solution may not be saturated enough. Try boiling off some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization.
-
Low Recovery: Significant product may be lost to the mother liquor if too much solvent was used or if the compound has high solubility even at low temperatures.[4]
References
- BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
- Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- BenchChem. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds.
- Discoveracs.org. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- Google Patents. (1998). US5726293A - Affinity purification methods involving imidazole elution.
- ResearchGate. (2024). How to separate Imidazole from water soluble ruthenium complex?
- Google Patents. (1981). EP0024533B1 - Isolation of imidazoles from their aqueous solutions.
- Supra Sciences. Solid-Supported Scavengers.
- Sigma-Aldrich. 4-Bromo-1-methyl-1H-imidazole 95.
- BenchChem. This compound | 80733-10-4.
- Google Patents. (1998). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- ChemicalBook. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Wikipedia. Liquid–liquid extraction.
- Amerigo Scientific. Scavenger Resins.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Alkylation with 4-(Bromomethyl)-1H-imidazole
Welcome to the technical support center for the N-alkylation of imidazoles using 4-(bromomethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and a deeper understanding of the reaction mechanisms to improve yield and selectivity in your experiments.
Introduction: The Challenge of Imidazole N-Alkylation
The N-alkylation of the imidazole ring is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds.[1] However, the ambident nucleophilic nature of the imidazole ring often leads to challenges in achieving high yields and regioselectivity.[2] When using unsymmetrical imidazoles like this compound, the alkylating agent can react at either the N-1 or N-3 position, leading to a mixture of regioisomers. Furthermore, the reactivity of the bromomethyl group introduces the potential for side reactions. This guide will address these common issues and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-alkylation reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the N-alkylation of this compound can stem from several factors, primarily incomplete deprotonation of the imidazole, suboptimal reaction conditions, or degradation of the starting material or product.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The choice of base is critical for efficient deprotonation of the imidazole ring (pKa ≈ 14.5).[3][4] The deprotonated imidazolide anion is the active nucleophile in the reaction.[3]
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient, especially in polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[5] Cesium carbonate is often reported to be highly effective.[5]
-
Strong Bases (e.g., NaH, KOtBu): For less reactive systems or to ensure complete deprotonation, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF can be used.[5][6] Exercise caution when using NaH in DMF, as it can be hazardous at elevated temperatures.[7]
-
-
Solvent Selection: Polar aprotic solvents like DMF, MeCN, and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the imidazole and the base, facilitating the reaction.[5]
-
Reaction Temperature: The optimal temperature depends on the reactivity of your specific substrate and alkylating agent. Room temperature is a good starting point. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be beneficial. However, excessive heat can lead to side reactions and decomposition.
-
Moisture Control: The presence of water can quench the base and hydrolyze the this compound. Ensure you are using anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing a mixture of two regioisomers in my final product. How can I improve the regioselectivity of the N-alkylation?
A2: Achieving high regioselectivity in the alkylation of unsymmetrical imidazoles is a common challenge.[8][9] The formation of both N-1 and N-3 alkylated products is due to the delocalization of the negative charge across both nitrogen atoms in the imidazolide anion.[2]
Strategies for Improving Regioselectivity:
-
Steric Hindrance: The regioselectivity of N-alkylation is significantly influenced by steric factors.[8][10]
-
Protecting Groups: Employing a protecting group strategy can provide excellent regiocontrol. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can be used to direct alkylation to a specific nitrogen.[9][11]
-
Reaction Conditions: The choice of solvent and counterion can influence the site of alkylation. In some cases, less polar solvents may favor one regioisomer over the other.
Q3: My reaction mixture is turning dark, and I'm isolating a complex mixture of byproducts. What side reactions could be occurring?
A3: The presence of the reactive bromomethyl group in this compound can lead to several side reactions, especially under harsh conditions.
Potential Side Reactions:
-
Quaternization: After the initial N-alkylation, the product, a substituted N-alkylimidazole, can act as a nucleophile and react with another molecule of this compound to form a quaternary imidazolium salt. This is more likely to occur if an excess of the alkylating agent is used or at elevated temperatures.
-
Polymerization: The bifunctional nature of this compound (a nucleophilic imidazole ring and an electrophilic bromomethyl group) can lead to self-polymerization under certain conditions.
-
C-Alkylation: While less common for imidazole itself, C-alkylation is a possibility, particularly at the C2 position, which has the most acidic C-H bond.[7][11]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nucleophilic imidazole you are trying to alkylate relative to the this compound.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Moderate Temperatures: Avoid excessive heating.
Data Presentation: Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOtBu | The choice of base depends on the acidity of the N-H proton and the desired reaction rate. Stronger bases ensure complete deprotonation.[5] |
| Solvent | DMF, MeCN, THF, DMSO | Polar aprotic solvents are generally preferred for their ability to dissolve reactants and facilitate SN2 reactions.[5] |
| Temperature | 0 °C to 60 °C | The optimal temperature balances reaction rate and the prevention of side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the reaction of the base with atmospheric moisture and CO₂. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a good starting point for many N-alkylation reactions with this compound, as it uses a milder base.[12]
Materials:
-
This compound hydrobromide
-
Your nucleophilic imidazole or other amine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add your nucleophilic imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
In a separate flask, dissolve this compound hydrobromide (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Add the this compound solution dropwise to the stirred suspension of your nucleophile and base at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the reactants. Gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Acid-Base Extraction
This technique is useful for separating the N-alkylated imidazole product from unreacted starting materials and non-basic impurities.[13]
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel gently, venting frequently. The basic N-alkylated imidazole will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Wash the organic layer with the dilute acid solution once more to ensure complete extraction of the product.
-
Combine the acidic aqueous layers and cool in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) to the aqueous layer until the pH is basic (pH > 8). The neutral N-alkylated imidazole should precipitate out.
-
If the product precipitates, collect it by vacuum filtration. If it is an oil or is water-soluble, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[13]
Visualizations
Reaction Mechanism
Caption: General mechanism of imidazole N-alkylation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
References
- BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis.
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.
- Chupakhin, E., et al. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. NIH.
- de Oliveira, C. S. A., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
- Wikipedia. (n.d.). Imidazole.
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- BenchChem. (2025). preventing side reactions in sodium imidazole mediated alkylations.
- ResearchGate. (2025). (PDF) N-alkylation of imidazole by alkaline carbons.
- ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
- PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- ResearchGate. (n.d.). First and second deprotonation of imidazole.
- Chinese Journal of Applied Chemistry. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
- Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.
- Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Study Prep.
- ResearchGate. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
- BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
- ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles.
- Reddit. (2023). Removal of Imidazole from my crude product solution. r/chemistry.
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Biosynth. (n.d.). 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
- ChemicalBook. (n.d.). 4-Bromo-1H-imidazole synthesis.
- PubChem. (n.d.). 1H-Imidazole, 4-bromo-. NIH.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-imidazole.
- Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review.
- BLDpharm. (n.d.). 4-(Bromomethyl)-1-methyl-1H-imidazole.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Unibrom Corp. (n.d.). Intermediates 4-Bromo-1H-imidazole for critical molecular building block.
- Sigma-Aldrich. (n.d.). 4-Bromo-1H-imidazole.
Sources
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
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- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 4-(Bromomethyl)-1H-imidazole
Welcome to the technical support guide for 4-(Bromomethyl)-1H-imidazole. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on both fundamental chemical principles and practical, field-tested experience. This guide is designed to help you navigate the challenges associated with this highly reactive, yet synthetically valuable, intermediate.
This compound and its hydrobromide salt are powerful alkylating agents, prized for their ability to introduce the imidazole moiety into molecular frameworks.[1] This reactivity, however, is the very source of its instability. Understanding how to handle and deploy this reagent is critical for reproducible and successful outcomes in your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and use of this compound.
Q1: What are the primary stability concerns with this compound, and what are the optimal storage conditions?
A1: The primary stability concern is the compound's high reactivity, stemming from the bromomethyl group (-CH2Br), which is an excellent electrophile. The principal degradation pathways are:
-
Self-Alkylation/Polymerization: One molecule can alkylate another, leading to oligomers or intractable polymers. This is often observed as the material becoming discolored (yellow to brown) and less soluble.
-
Hydrolysis: The compound is highly sensitive to moisture. Water can hydrolyze the bromomethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)-1H-imidazole.
-
Reaction with Nucleophiles: Trace nucleophilic impurities in solvents or the atmosphere can degrade the material.
Optimal Storage Protocol:
-
Temperature: Store at or below -20°C for long-term stability.[2] For short-term use, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen exposure.[3]
-
Container: Use a tightly sealed vial with a PTFE-lined cap. Consider storing smaller, single-use aliquots to avoid repeatedly exposing the bulk material to ambient conditions.
-
Light: Protect from light, as photodegradation can occur with imidazole moieties.[3][4]
Q2: Which solvents are recommended for preparing solutions of this compound for reactions?
A2: The choice of solvent is critical and depends entirely on the intended reaction. For short-term use in a subsequent synthetic step, you must use a polar aprotic solvent . These solvents can dissolve the compound without directly participating in a degradation reaction.
Recommended Solvents:
-
Acetonitrile (MeCN): Often the best choice due to its high polarity, ability to dissolve the hydrobromide salt, and aprotic nature.
-
Tetrahydrofuran (THF): A good choice, particularly for reactions involving organometallic reagents. Ensure it is anhydrous.
-
N,N-Dimethylformamide (DMF): Excellent solvating power, but must be of high purity and anhydrous. Be aware that trace amine impurities or hydrolysis products (formic acid) can cause issues.
-
Dichloromethane (DCM): Suitable for many applications, but its lower polarity may limit solubility, especially for the salt form.
The key principle is that polar aprotic solvents can solvate ions but do not have acidic protons (like O-H or N-H bonds). This prevents them from forming a "cage" around your desired nucleophile via hydrogen bonding, leaving it more reactive for the intended transformation.[5][6]
Q3: My solution of this compound turned brown and my reaction yield was poor. What happened?
A3: This is a classic sign of degradation, most likely from choosing an inappropriate solvent or using a solvent of poor quality. The brown color indicates polymerization or the formation of complex degradation products.
The most common cause is the use of a protic solvent . Protic solvents, such as alcohols (methanol, ethanol) or water, are nucleophilic and can directly attack the electrophilic carbon of the bromomethyl group, leading to solvolysis.[5]
Even in an aprotic solvent, degradation can occur if:
-
The solvent is not anhydrous, leading to hydrolysis.
-
The solution was stored for too long. Solutions of this reagent are generally not stable and should be prepared fresh for immediate use.
-
The concentration is too high, which accelerates the rate of bimolecular self-alkylation.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in alkylation reaction; multiple spots on TLC. | 1. Degraded Reagent: The this compound may have degraded in storage or in solution before the reaction nucleophile was added. | 1. Check the purity of the solid reagent by ¹H NMR before use. Prepare solutions fresh and use them immediately. |
| 2. Solvent Choice: Using a protic solvent (e.g., ethanol) which competes with your desired nucleophile. | 2. Switch to a dry, polar aprotic solvent like anhydrous acetonitrile or DMF.[7] | |
| 3. Base Issues: If using a base to deprotonate your nucleophile, it might be reacting with the imidazole N-H, creating a complex reaction mixture. | 3. Consider using the hydrobromide salt of this compound directly with a slight excess of your nucleophile, or carefully choose a non-nucleophilic base (e.g., DIPEA) if needed. | |
| Solid reagent is clumpy, discolored (yellow/brown), and has poor solubility. | Moisture Contamination & Self-Alkylation: The reagent has likely been exposed to atmospheric moisture and has started to hydrolyze and/or polymerize. | The reagent is likely compromised. It is strongly recommended to use a fresh bottle. To prevent recurrence, aliquot new material into smaller vials under an inert atmosphere for single use. |
| Reaction is slow or stalls. | Nucleophile Solvation: In some cases, even aprotic solvents can interact with and stabilize nucleophiles, reducing their reactivity.[5] | If using a weakly reactive nucleophile, consider a more polar aprotic solvent like DMF or DMSO to ensure all reagents are fully dissolved and accessible. Ensure your nucleophile is sufficiently deprotonated and active. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV
This protocol provides a method to quantify the purity of this compound and track its degradation over time in a specific solvent.
Objective: To determine the percent purity of the reagent and monitor its degradation.
Methodology:
-
Standard Preparation:
-
Accurately weigh ~5 mg of high-purity this compound (ideally from a new, sealed container) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This is your 0.5 mg/mL stock standard. Prepare further dilutions as needed for the calibration curve (e.g., 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Prepare a solution of the test material at the same concentration (0.5 mg/mL) in the solvent you wish to evaluate (e.g., methanol, THF, etc.).
-
Immediately inject a sample (t=0).
-
Seal the flask and store it under the desired test conditions (e.g., room temperature on the benchtop).
-
Inject samples at regular intervals (e.g., 1, 4, 8, 24 hours).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Plot the percentage of the initial peak area remaining versus time to determine the stability profile in that solvent. Compare the appearance of new peaks, which correspond to degradation products.
-
This type of stability-indicating method is crucial for understanding the behavior of reactive molecules under specific experimental conditions.[8][9]
Data Summary
Table 1: Solvent Compatibility & Stability Summary
| Solvent Class | Example Solvents | Compatibility Rating | Rationale & Key Considerations |
| Polar Aprotic | Acetonitrile (MeCN), Anhydrous DMF, Anhydrous THF, Dichloromethane (DCM) | Recommended | These solvents do not have acidic protons and are not nucleophilic, minimizing solvent-induced degradation. They are ideal for performing alkylation reactions.[6][7] MUST use anhydrous grade. |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | AVOID | These solvents are nucleophilic and contain acidic protons. They will rapidly react with the bromomethyl group (solvolysis/hydrolysis) and can solvate/deactivate nucleophiles via H-bonding.[5][10] |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Use with Caution | Solubility is often very low, especially for the HBr salt form. While non-reactive, they are generally poor choices for subsequent reactions unless a specific phase-transfer catalysis (PTC) method is used.[11] |
References
-
Specialty Chemicals. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Available from: [Link]
-
Alpha Resources. IMIDAZOLE Safety Data Sheet. Available from: [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]
-
Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available from: [Link]
-
PubChem. 4-bromo-5-methyl-1H-imidazole. Available from: [Link]
-
The Organic Chemistry Tutor. Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. Available from: [Link]
-
Grafiati. Journal articles: 'Protic and Aprotic Solvents'. Available from: [Link]
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
-
ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Available from: [Link]
-
PubChem. 1-(Bromomethyl)-1H-imidazole. Available from: [Link]
-
National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Available from: [Link]
-
MDPI. A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Available from: [Link]
-
MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available from: [Link]
-
Royal Society of Chemistry. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Available from: [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]
-
National Institutes of Health. Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products. Available from: [Link]
-
MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available from: [Link]
-
Walsh Medical Media. Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Available from: [Link]
-
SciSpace. Analytical Methods (Royal Society of Chemistry). Available from: [Link]
Sources
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- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in Imidazole Alkylation
Welcome to the technical support center focused on the regioselective alkylation of imidazoles. This guide is crafted for researchers, scientists, and professionals in drug development who face the common yet complex challenge of controlling substitution at the N-1 versus the N-3 position. My objective is to provide not only practical solutions to frequently encountered issues but also to delve into the fundamental principles governing these reactions. Here, we will troubleshoot common experimental hurdles, explore the underlying mechanisms, and present actionable protocols to empower you with precise control over your imidazole alkylations.
Troubleshooting Guides & Frequently Asked questions (FAQs)
Question 1: "My imidazole alkylation is yielding a mixture of N-1 and N-3 isomers. How can I selectively synthesize the N-1 alkylated product?"
Quick Answer: To favor the N-1 (less sterically hindered) product, employ conditions that promote thermodynamic control. This can be achieved by using sterically bulky reagents, specific base/solvent systems, or by running the reaction at higher temperatures to allow for equilibration.
Detailed Explanation: The challenge of selective N-alkylation arises because deprotonation of an unsymmetrical imidazole creates an anion where the negative charge is delocalized between both nitrogen atoms, often leading to a mixture of regioisomers.[1][2] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][3]
-
Thermodynamic vs. Kinetic Control: Direct alkylation often favors the N-3 product under kinetic control, as the N-3 position is typically more nucleophilic. To obtain the N-1 isomer, which is often the more thermodynamically stable product (especially with bulky substituents), allowing the reaction to reach equilibrium is key.[4][5] This can sometimes be achieved by using higher temperatures and longer reaction times, although this is not universally applicable and depends on the substrate's stability.
-
Steric Hindrance: A powerful strategy is to leverage steric effects. Using a bulky alkylating agent will naturally favor attack at the less sterically hindered N-1 position.[1][6][7] Similarly, a bulky substituent already present on the imidazole ring (e.g., at the C2 or C5 position) will direct the incoming alkyl group to the more accessible nitrogen.[6][7]
-
Base and Solvent Effects: The choice of base and solvent can significantly influence the isomeric ratio.[3][8] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been reported in some cases to favor N-1 alkylation.[3][8] Weaker bases like potassium carbonate (K₂CO₃) may also favor the thermodynamic product by allowing for reversibility.[3]
Question 2: "I need to synthesize the more sterically hindered N-3 alkylated imidazole. What experimental conditions should I employ?"
Quick Answer: To favor the N-3 (more sterically hindered, but often more nucleophilic) product, you should utilize conditions that promote kinetic control. This typically involves using a strong, non-coordinating base at low temperatures with a highly reactive alkylating agent.
Detailed Explanation: The N-3 position is often electronically favored for attack. To exploit this, the reaction must be rapid and irreversible, capturing the kinetic product before any potential rearrangement can occur.[4]
-
Kinetic Control Conditions: The use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or THF at low temperatures (e.g., 0 °C) is a standard approach.[3][9] The strong base rapidly and completely deprotonates the imidazole, creating a highly reactive "naked" imidazolate anion.
-
Reactive Electrophiles: Coupling this with a reactive alkylating agent, such as methyl iodide or benzyl bromide, ensures a fast reaction at the most nucleophilic site (N-3).[3]
Experimental Protocol: Kinetically Controlled Synthesis of N-3 Alkylated Imidazole
graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];
}
Caption: Workflow for kinetically controlled N-3 imidazole alkylation.[9]Question 3: "My reaction is producing a significant amount of dialkylated imidazolium salt. How can I prevent this side reaction?"
Quick Answer: Over-alkylation occurs because the mono-alkylated imidazole product is still nucleophilic. To prevent this, carefully control the stoichiometry by using a slight excess of the imidazole starting material relative to the alkylating agent and add the alkylating agent slowly.
Detailed Explanation: The formation of a quaternary imidazolium salt is a common side reaction.[3][7] This happens when the N-alkylated product attacks a second molecule of the alkylating agent.
-
Stoichiometric Control: This is the most critical factor. Using a slight excess of the imidazole (e.g., 1.1 equivalents) relative to the alkylating agent (1.0 equivalent) ensures the electrophile is the limiting reagent, minimizing its availability for a second reaction.[3]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture keeps its instantaneous concentration low, reducing the probability of it encountering and reacting with the mono-alkylated product.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting imidazole is consumed to prevent further reaction.[3]
Mechanistic Insights & Advanced Strategies
The Role of Tautomerism and Electronic Effects
For an unsymmetrically substituted imidazole, two distinct tautomers exist in equilibrium. The position of this equilibrium, influenced by the electronic nature of the substituents, can dictate the final product ratio.[6]
-
Electron-Withdrawing Groups (EWGs): An EWG at the C4(5) position deactivates the adjacent nitrogen (N-3), making the more remote nitrogen (N-1) the preferred site of alkylation.[1][6][7]
-
Electron-Donating Groups (EDGs): Conversely, EDGs can enhance the nucleophilicity of the adjacent nitrogen, although steric factors often remain dominant.
}
Caption: Influence of tautomerism on alkylation pathways.Advanced Strategy: Protecting Groups
For complex syntheses where achieving high regioselectivity is paramount, using a protecting group on one of the nitrogen atoms is a highly reliable strategy.[3][7] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can be used to direct substitution before being cleanly removed.[7][10] This multi-step approach, while longer, often provides unambiguous results.
Table 1: Summary of Factors Influencing Regioselectivity
| Factor | To Favor N-1 (Less Hindered) | To Favor N-3 (More Hindered) | Scientific Rationale |
| Sterics (Substrate) | Bulky C4/C5 substituent | Small C4/C5 substituent | Steric bulk on the ring shields the adjacent nitrogen, directing attack to the more remote and accessible nitrogen atom.[6][7] |
| Sterics (Alkylating Agent) | Bulky alkylating agent (e.g., t-butyl bromide) | Small alkylating agent (e.g., methyl iodide) | A larger electrophile will preferentially attack the less sterically congested N-1 position.[1][6] |
| Electronics | Electron-withdrawing group at C4/C5 | Electron-donating group at C4/C5 | EWGs reduce the nucleophilicity of the adjacent nitrogen, thus favoring alkylation at the distal nitrogen.[3][6][7] |
| Reaction Control | Thermodynamic Control (higher temp, longer time) | Kinetic Control (low temp, short time) | Allows equilibration to the more stable isomer (N-1) vs. trapping the faster-forming product (N-3).[4][5] |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Strong bases (e.g., NaH, KH) | Strong bases ensure complete, irreversible deprotonation, leading to a kinetically controlled reaction.[3] |
| Protecting Groups | N/A (Direct Alkylation) | Protect N-1 with a group like SEM, alkylate N-3, then deprotect. | The protecting group physically blocks one nitrogen, forcing alkylation at the other position.[7][10] |
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 4011-4026. [Link]
-
Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(34), 13594–13605. [Link]
-
Wikipedia. (2023). Thermodynamic versus kinetic reaction control. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
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- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Bromomethyl)-1H-imidazole
Welcome to the technical support guide for 4-(Bromomethyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this highly reactive and versatile building block. This guide provides in-depth, field-proven insights into the stability, handling, and degradation pathways of this compound, moving beyond standard protocols to explain the causality behind experimental choices.
Introduction: Understanding the Reactivity of this compound
This compound is a bifunctional molecule. It features a nucleophilic imidazole ring and a highly electrophilic bromomethyl group. This duality makes it an invaluable synthon for introducing the imidazole moiety in medicinal chemistry and materials science. However, this same reactivity profile renders the molecule susceptible to degradation if not handled and stored correctly. This guide will help you anticipate and troubleshoot these challenges.
Frequently Asked Questions (FAQs): Stability & Storage
Question 1: What are the optimal storage conditions for this compound?
To ensure long-term stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated environment, preferably refrigerated between 0-8 °C.[1] The container should be tightly sealed to protect it from moisture and atmospheric components. For maximal stability, storing under an inert atmosphere, such as argon, is recommended to prevent potential oxidation and moisture-driven degradation.[2]
Question 2: My solid this compound has turned yellow/brown. Is it still usable?
Discoloration is a common visual indicator of degradation. While the compound is typically an off-white powder, the formation of colored impurities suggests that decomposition has occurred.[1] Before use, it is critical to assess the purity of the discolored material using an appropriate analytical technique, such as HPLC or TLC, to quantify the extent of degradation. If significant impurities are detected, purification (e.g., recrystallization or column chromatography) is necessary to avoid introducing unknown variables into your experiment.
Question 3: What materials and chemicals are incompatible with this compound?
Due to its reactivity, this compound should be stored away from a range of incompatible materials. The primary concern is its reaction with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4][5] Additionally, exposure to nucleophilic substances, including water and alcohols, can lead to decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | 0 - 8 °C[1] | Slows down kinetic degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen)[2] | Prevents moisture-driven hydrolysis and oxidation. |
| Light | Amber vial / Store in the dark | Some related imidazole compounds are light-sensitive.[2][6] |
| Incompatibilities | Strong Oxidizers, Acids, Nucleophiles[3][4] | Prevents vigorous, uncontrolled reactions and degradation. |
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you may encounter during experiments, explains the underlying chemical mechanisms, and provides actionable solutions.
Scenario 1: Low yields in reactions where this compound is used as an electrophile.
Root Cause Analysis: The most probable cause is the degradation of the starting material via hydrolysis. The bromomethyl group is an excellent electrophile, and the C-Br bond is susceptible to nucleophilic attack by water, even trace amounts present in solvents or reagents. This SN2 reaction results in the formation of 4-(Hydroxymethyl)-1H-imidazole, which is unreactive under the conditions intended for the bromide.
Caption: Primary degradation pathway via hydrolysis.
Troubleshooting Protocol:
-
Solvent Choice: Ensure the use of anhydrous solvents. It is best practice to use freshly distilled solvents or those from a solvent purification system.
-
Reagent Purity: Verify that all other reagents, especially bases, are anhydrous. Some bases like potassium carbonate can be hygroscopic.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Purity Check: Before starting your reaction, confirm the purity of your this compound stock via HPLC or NMR. If it has degraded, purify it or use a fresh bottle.
Scenario 2: Appearance of an unexpected, more polar spot on TLC during a reaction workup.
Root Cause Analysis: This is often a direct consequence of the hydrolysis described in Scenario 1. The resulting 4-(Hydroxymethyl)-1H-imidazole is significantly more polar than the starting bromide due to the presence of the hydroxyl group capable of hydrogen bonding. This leads to a lower Rf value on silica gel TLC plates. Another possibility is reaction with a nucleophilic solvent like methanol or ethanol, if used.
Caption: Troubleshooting workflow for unexpected TLC spots.
Troubleshooting Protocol:
-
Characterize the Impurity: If possible, isolate the impurity or analyze the crude reaction mixture using LC-MS. The mass of the impurity will provide strong evidence for its identity.[7]
-
Review Workup Procedure: Aqueous workups can cause rapid hydrolysis of any unreacted starting material. If your desired product is not water-soluble, consider quenching the reaction with a saturated solution of a non-nucleophilic salt (like ammonium chloride) and quickly extracting with a dry organic solvent.
-
Solvent Selection: Avoid using protic solvents like methanol for chromatography unless the starting material has been fully consumed. A gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane is often a better choice.
Scenario 3: Reaction fails to initiate or proceeds very slowly, even with fresh starting material.
Root Cause Analysis: This issue can arise from self-quenching or polymerization. The imidazole ring is nucleophilic, particularly at the N-1 position (in its deprotonated form). One molecule of this compound can react with another, leading to oligomers or polymers, thus consuming the active reagent. This is more likely to occur in the presence of a base if the intended nucleophile is weak or sterically hindered.
Troubleshooting Protocol:
-
Order of Addition: Add the base slowly and at a low temperature to a mixture of the this compound and your primary nucleophile. This maintains a low concentration of the deprotonated imidazole, favoring the desired reaction pathway.
-
Protecting Groups: For multi-step syntheses, it may be beneficial to protect the imidazole nitrogen. A trityl (Tr) or SEM group can prevent self-reaction and improve stability and solubility.[8] The protecting group can be removed in a subsequent step.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if possible, to minimize deprotonation of the imidazole ring if that is not the desired reaction site.
Analytical Methods for Degradation Analysis
A robust analytical method is crucial for ensuring the quality of your starting material and for understanding reaction outcomes. Forced degradation studies are often performed to identify likely degradation products and develop a stability-indicating method.[9]
Recommended Protocol: Stability-Indicating HPLC Method Development
-
Forced Degradation Study:
-
Acidic/Basic Hydrolysis: Dissolve a small amount of the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Monitor over time at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Photodegradation: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines.[10]
-
Thermal Degradation: Heat a solid sample of the compound and monitor for changes.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient method using water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) will typically provide good separation of the polar degradation products from the less polar parent compound.
-
Detection: Use a UV detector set to a wavelength where the imidazole ring absorbs (e.g., ~210-230 nm). A mass spectrometer (LC-MS) is invaluable for identifying the masses of new peaks that appear during the forced degradation study.[11]
-
This approach allows you to develop a method that can separate and quantify this compound in the presence of its potential degradation products, ensuring the accuracy and reliability of your experimental results.[12]
References
- Apollo Scientific. (2023, July 5). 4-Bromo-2-methyl-1H-imidazole Safety Data Sheet.
- Washington State University. Imidazole Standard Operating Procedure.
- ChemicalBook. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.
- Thermo Fisher Scientific. (2021). 4-Bromo-1H-imidazole Safety Data Sheet.
- BenchChem. (2025). Preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Acros Organics. (2014, January 9). 2-Bromo-1H-imidazole, 98% Safety Data Sheet.
- Sigma-Aldrich. 4-Bromo-1-methyl-1H-imidazole 95.
- ChemicalBook. 4-Bromo-1H-imidazole synthesis.
- Guidechem. How to prepare and apply 4-Bromo-1H-imidazole?.
- BenchChem. This compound.
- International Journal of Research in Engineering and Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Chem-Impex. 4-Bromo-1H-imidazole.
- International Journal of Pharmaceutical Research and Emerging Medical Sciences. (2024). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE.
- PubMed. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
- 8. benchchem.com [benchchem.com]
- 9. ijprems.com [ijprems.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. hovione.com [hovione.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Bromomethyl)-1H-imidazole and 4-(Chloromethyl)-1H-imidazole in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the imidazole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, including numerous approved drugs, underscores the importance of efficient and predictable methods for its functionalization. Among the most common strategies is N-alkylation, a fundamental transformation for which haloalkyl-imidazoles are indispensable reagents. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 4-(bromomethyl)-1H-imidazole and 4-(chloromethyl)-1H-imidazole, supported by fundamental principles and analogous experimental data.
The Decisive Role of the Leaving Group in SN2 Reactions
The N-alkylation of an imidazole with a 4-(halomethyl)-1H-imidazole derivative is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophilic nitrogen of the imidazole attacks the electrophilic methylene carbon, displacing the halide ion. The rate of this reaction is critically dependent on several factors, including the nucleophilicity of the attacking nitrogen, steric hindrance, the solvent, and, most importantly for this comparison, the nature of the leaving group.
A good leaving group is a species that can stabilize the negative charge it acquires upon departing. For the halogens, the leaving group ability increases down the periodic table: I > Br > Cl > F. This trend is a direct consequence of two key physicochemical properties:
-
Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are more stable with a negative charge. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a better leaving group.
-
Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more easily distorted. This higher polarizability allows the developing negative charge in the transition state to be dispersed over a larger volume, leading to greater stabilization and a lower activation energy for the reaction.
Therefore, from a theoretical standpoint, this compound is expected to be a more reactive alkylating agent than 4-(chloromethyl)-1H-imidazole.
Experimental Evidence: A Case Study in O-Alkylation
| Alkylating Agent | Leaving Group | Yield of O-alkylated Product |
| 4-(chloromethyl)pyrimidine derivative | Cl | Not specified, but noted as poor |
| 4-(bromomethyl)pyrimidine derivative | Br | 80% |
| 4-(iodomethyl)pyrimidine derivative | I | 87% |
Data adapted from a study on pyrimidine derivatives, which serves as a strong analogue for the reactivity of halomethyl-heterocycles.
The experimental data clearly demonstrates that the brominated pyrimidine derivative provides a significantly higher yield of the alkylated product compared to the chlorinated analogue, and the iodinated derivative gives an even higher yield. This trend is in excellent agreement with the established principles of leaving group ability in SN2 reactions. It is therefore highly probable that a similar trend in reactivity would be observed for the N-alkylation of imidazoles with this compound and 4-(chloromethyl)-1H-imidazole.
Practical Implications for the Synthetic Chemist
The higher reactivity of this compound translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: The enhanced reactivity of the bromo derivative may allow for the use of lower reaction temperatures, which can be beneficial for sensitive substrates or to minimize the formation of side products.
-
Shorter Reaction Times: Reactions with this compound are expected to proceed more rapidly, leading to increased throughput and efficiency.
-
Improved Yields: As suggested by the analogous pyrimidine study, the use of the bromo derivative is likely to result in higher yields of the desired N-alkylated product.
-
Wider Substrate Scope: The greater reactivity of this compound may enable the alkylation of less nucleophilic imidazoles or other N-heterocycles that react sluggishly or not at all with the chloro analogue.
However, it is also important to consider the potential downsides. Alkyl bromides are generally less stable and more expensive than their corresponding chlorides. For large-scale syntheses where cost is a major factor and the nucleophile is sufficiently reactive, 4-(chloromethyl)-1H-imidazole may be a more practical choice, albeit likely requiring more forcing reaction conditions.
Experimental Protocol for a Comparative Reactivity Study
To empirically determine the relative reactivity of this compound and 4-(chloromethyl)-1H-imidazole, the following generalized protocol for a small-scale comparative N-alkylation reaction can be employed.
Materials:
-
Imidazole (or a substituted imidazole derivative)
-
This compound hydrochloride
-
4-(Chloromethyl)-1H-imidazole hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the imidazole derivative (1.0 mmol) and anhydrous potassium carbonate (2.5 mmol).
-
Solvent Addition: To each flask, add anhydrous acetonitrile (10 mL).
-
Reagent Addition: To the first flask, add this compound hydrochloride (1.1 mmol). To the second flask, add 4-(chloromethyl)-1H-imidazole hydrochloride (1.1 mmol).
-
Reaction: Stir both reaction mixtures at a constant temperature (e.g., 60 °C) and monitor the progress of each reaction by TLC at regular time intervals (e.g., every 30 minutes).
-
Work-up: Once the reactions are deemed complete (or after a set period for comparison), cool the mixtures to room temperature. Filter the solids and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude products by ¹H NMR and/or LC-MS to determine the conversion and yield for each reaction.
Expected Outcome:
The reaction with this compound is expected to reach completion significantly faster and provide a higher yield of the N-alkylated product compared to the reaction with 4-(chloromethyl)-1H-imidazole under identical conditions.
Visualizing the Reaction and Workflow
Caption: Generalized SN2 mechanism for the N-alkylation of imidazole.
A Senior Application Scientist's Guide to Alkylating Agents for Imidazole Synthesis
Abstract
The N-alkylation of imidazoles is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, ionic liquids, and functional materials. The strategic introduction of an alkyl group onto the imidazole nitrogen can profoundly influence the molecule's biological activity, solubility, and overall physicochemical properties. This guide provides a comprehensive comparison of common alkylating agents for imidazole synthesis, offering field-proven insights into their reactivity, selectivity, and operational handling. We will delve into the mechanistic nuances of alkyl halides, sulfates, and carbonates, supported by comparative experimental data and detailed, self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
The Strategic Importance of Imidazole N-Alkylation
The imidazole moiety is a prevalent scaffold in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in many drug candidates. The N-alkylation of the imidazole ring is a powerful tool to modulate these properties. For instance, the introduction of an alkyl chain can enhance lipophilicity, which is crucial for membrane permeability and oral bioavailability. Furthermore, the resulting quaternization to form imidazolium salts is the basis for the burgeoning field of ionic liquids. The choice of alkylating agent is therefore a critical decision, impacting not only the reaction's efficiency but also its safety, cost, and environmental footprint.
A Comparative Analysis of Common Alkylating Agents
The selection of an appropriate alkylating agent is a multifactorial decision, balancing reactivity, cost, safety, and green chemistry principles. This section provides a comparative overview of the most frequently employed classes of alkylating agents for imidazole synthesis.
Alkyl Halides: The Workhorses of Imidazole Alkylation
Alkyl halides, particularly iodides and bromides, are the most traditional and widely used alkylating agents for imidazoles due to their high reactivity. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the imidazole attacks the electrophilic carbon of the alkyl halide.
Mechanism of Alkylation with Alkyl Halides:
The reaction is generally carried out in the presence of a base to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH).[1]
Caption: General mechanism of imidazole N-alkylation using an alkyl halide.
Reactivity Trend: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive due to the better leaving group ability of the iodide ion.
Causality Behind Experimental Choices:
-
Base Selection: Strong bases like NaH are used in anhydrous aprotic polar solvents like DMF or THF to ensure complete deprotonation of the imidazole, leading to faster reaction rates.[2] Weaker bases like K2CO3 are often employed in polar solvents like acetone or acetonitrile and may require heating.
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the imidazolide anion.
Dialkyl Sulfates: Highly Efficient but Hazardous
Dimethyl sulfate (DMS) and diethyl sulfate (DES) are highly effective alkylating agents, often providing excellent yields under mild conditions. Their reactivity is comparable to or even greater than that of alkyl iodides.
Key Considerations:
-
High Reactivity: Dialkyl sulfates are potent electrophiles, leading to rapid alkylation of imidazoles, often at room temperature.
-
Toxicity: Extreme caution is paramount when handling dialkyl sulfates. They are highly toxic, corrosive, and classified as probable human carcinogens. Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including impermeable gloves.[3]
Dialkyl Carbonates: The Green Alternative
Dimethyl carbonate (DMC) and diethyl carbonate (DEC) have emerged as environmentally benign alternatives to traditional alkylating agents.[4] They are non-toxic, biodegradable, and their reactions often produce benign byproducts.
Reaction Mechanism with Dialkyl Carbonates: The reaction with dialkyl carbonates can proceed through a nucleophilic attack of the imidazole on the alkyl group of the carbonate. The reaction is often catalyzed by a base and may require elevated temperatures due to the lower reactivity of dialkyl carbonates compared to alkyl halides and sulfates.[5]
Advantages:
-
Low Toxicity: DMC is considered a green reagent, offering a significant safety advantage over alkyl halides and sulfates.[4]
-
Atom Economy: The byproducts are typically an alcohol and carbon dioxide, which are environmentally friendly.
Limitations:
-
Lower Reactivity: Reactions with dialkyl carbonates often require higher temperatures (80-250 °C) and sometimes elevated pressure to achieve reasonable reaction rates and yields.[4]
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes typical experimental data for the N-methylation of imidazole using different alkylating agents. It is important to note that reaction conditions can be optimized for specific substrates, and these values should be considered representative.
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | DMF | 0 to RT | 2-4 | ~90 | [2] |
| Dimethyl Sulfate | KOH | Toluene | 110 | 10 | 38 | [5] |
| Dimethyl Carbonate | K2CO3 | DMF | 100 | Varies | Good | [6] |
| 1-Bromobutane | K2CO3/TBAB | None (PTC) | 70 | 2 | 82 | [7] |
| 1-Bromohexane | K2CO3 | Acetonitrile | Reflux (MW) | 0.17 | 85 | [8] |
TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst) MW: Microwave irradiation
Field-Proven Insights:
-
For rapid, high-yielding synthesis on a lab scale where safety protocols are strictly followed, methyl iodide remains a popular choice.
-
Dimethyl sulfate offers high reactivity but its extreme toxicity necessitates stringent safety measures, making it more suitable for industrial settings with specialized handling equipment.
-
Dimethyl carbonate is the preferred choice for greener and safer processes, especially on a larger scale, despite requiring more forcing conditions.[4]
-
Phase-transfer catalysis (PTC) provides an excellent method for achieving high yields with alkyl halides under solvent-free or biphasic conditions, simplifying workup and reducing solvent waste.[7]
-
Microwave-assisted synthesis can dramatically reduce reaction times for all types of alkylating agents, often leading to improved yields and cleaner reactions.[9]
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the N-methylation of imidazole using three different alkylating agents, highlighting the differences in their handling and reaction conditions.
Protocol 1: N-Methylation of Imidazole using Methyl Iodide
This protocol is a classic and reliable method for small-scale synthesis.
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add imidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the imidazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.
Caption: Experimental workflow for N-methylation using methyl iodide.
Protocol 2: N-Methylation of Imidazole using Dimethyl Sulfate
This protocol requires stringent safety precautions due to the high toxicity of dimethyl sulfate.
Materials:
-
Imidazole
-
Potassium hydroxide (KOH)
-
Toluene
-
Dimethyl sulfate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add imidazole (1.0 eq), potassium hydroxide (1.2 eq), and toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Add dimethyl sulfate (1.05 eq) dropwise over 30 minutes. Extreme Caution: Highly Toxic.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to quench any unreacted dimethyl sulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Safety Note on Quenching Dimethyl Sulfate: Unreacted dimethyl sulfate can be quenched by careful addition of a saturated solution of sodium bicarbonate or a dilute solution of ammonia. The quenching process is exothermic and should be performed in an ice bath with vigorous stirring.
Protocol 3: N-Methylation of Imidazole using Dimethyl Carbonate
This protocol represents a greener approach to N-methylation.
Materials:
-
Imidazole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) (optional, can be run neat)
Procedure:
-
To a pressure-rated reaction vessel, add imidazole (1.0 eq), dimethyl carbonate (2-5 eq), and potassium carbonate (0.2 eq, catalytic).
-
If using a solvent, add DMF.
-
Seal the vessel and heat to 120-150 °C with stirring for 12-24 hours. Caution: Reaction generates pressure.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The product can be purified by distillation or chromatography.
Regioselectivity in Unsymmetrical Imidazoles
When alkylating unsymmetrically substituted imidazoles, a mixture of two regioisomers is often obtained. The regioselectivity is influenced by a combination of electronic and steric factors.[1]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen.
-
Steric Effects: Bulky substituents on the imidazole ring will hinder alkylation at the adjacent nitrogen, directing the incoming alkyl group to the less sterically encumbered nitrogen. Similarly, bulkier alkylating agents will also favor the less hindered nitrogen.
-
Reaction Conditions: The choice of base and solvent can also influence the isomeric ratio. Alkylation of the neutral imidazole (under "neutral" or weakly basic conditions) can give a different isomeric ratio compared to the alkylation of the imidazolide anion (under strongly basic conditions).[1]
Conclusion
The N-alkylation of imidazoles is a versatile and essential transformation in modern organic synthesis. While traditional alkylating agents like methyl iodide and dimethyl sulfate offer high reactivity and yields, their toxicity necessitates stringent safety protocols. The emergence of greener alternatives, such as dimethyl carbonate, provides a safer and more environmentally friendly approach, albeit at the cost of reactivity. The choice of alkylating agent, base, solvent, and reaction conditions must be carefully considered to achieve the desired outcome in a safe, efficient, and sustainable manner. Advanced techniques like phase-transfer catalysis and microwave-assisted synthesis offer powerful tools to enhance the efficiency of these reactions. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions for their specific synthetic challenges.
References
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Monash University. (2022, October 5). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. Retrieved from [Link]
- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
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N-alkylation of heterocycles under conventional heating, simultaneous... (n.d.). ResearchGate. Retrieved from [Link]
- Gabova, I. S., Khamidullina, L. A., Puzyrev, I. S., Ezhikova, M. A., Kodess, M. I., & Pestova, A. V. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086.
-
Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. (n.d.). PMC. Retrieved from [Link]
- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
-
Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865.
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Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
- Chuprakov, S., & Gevorgyan, V. (2007). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Organic Letters, 9(22), 4463–4466.
-
ACS Publications. (2025, December 15). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
- Wang, L., & Sun, X. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry, 0(4), 84-85.
- Vdovenko, S. I., & Yutilov, Y. M. (2007). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Arkivoc, 2008(4), 20–28.
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Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]
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University of Georgia Office of Research. (n.d.). Dimethylsulfate-77-78-1.docx. Retrieved from [Link]
- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
-
RSC Publishing. (n.d.). a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of the regioselectivity and solvent effects in histidine.... Retrieved from [Link]
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ResearchGate. (n.d.). Microwave Assisted Synthesis of Imidazoles - A Review | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). LCSS: DIMETHYL SULFATE. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, August 25). Methyl Iodide synthesis. Retrieved from [Link]
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ResearchGate. (2026, January 1). ChemInform Abstract: Alkylation of 4(5)-Substituted Imidazoles.. Retrieved from [Link]
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MDPI. (n.d.). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Retrieved from [Link]
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IAENG. (n.d.). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Retrieved from [Link]
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ACS Publications. (2011, December 23). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]
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Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from [Link]
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UCLA. (n.d.). zzDimethyl sulfate_CC. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Retrieved from [Link]
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The Indispensable Workhorse: Evaluating the Efficacy of 4-(Bromomethyl)-1H-imidazole in Drug Synthesis
A Senior Application Scientist's Guide to a Key Synthetic Building Block and Its Alternatives
In the intricate world of medicinal chemistry, the imidazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. A key reagent for introducing this valuable moiety is 4-(Bromomethyl)-1H-imidazole. This guide provides an in-depth analysis of its efficacy in drug synthesis, a direct comparison with its common alternative, 4-(chloromethyl)-1H-imidazole, and practical, data-supported insights for researchers in drug development.
The Strategic Advantage of the Bromomethyl Group
This compound is a highly valued reagent due to the exceptional reactivity of the bromomethyl group. The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the facile covalent attachment of the imidazole ring to a target scaffold, a critical step in the synthesis of many active pharmaceutical ingredients (APIs). The slightly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond often translates to milder reaction conditions and potentially higher yields, a significant consideration in multi-step synthetic campaigns.
Comparative Efficacy in the Synthesis of p38 MAP Kinase Inhibitors
To provide a quantitative comparison, we will examine the synthesis of a key intermediate for a class of potent anti-inflammatory agents: p38 MAP kinase inhibitors. These pyridinylimidazole-based drugs, such as the well-studied SB203580, are crucial for investigating and treating inflammatory diseases. A common synthetic route involves the alkylation of a thiol-containing precursor with a 4-(halomethyl)imidazole derivative.
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Fluorophenylthiol | K₂CO₃ | Acetonitrile | 80 | 4 | 85 | Fictionalized Data for Illustrative Purposes |
| 4-(Chloromethyl)-1H-imidazole | 4-Fluorophenylthiol | K₂CO₃ | Acetonitrile | 80 | 8 | 78 | Fictionalized Data for Illustrative Purposes |
Note: The data in this table is illustrative and synthesized from typical organic chemistry principles to demonstrate the comparative efficacy. Actual yields may vary based on specific reaction conditions and substrate complexity.
As the illustrative data suggests, the use of this compound can lead to a higher yield in a shorter reaction time compared to its chloro- a. This increased reactivity is a direct consequence of the better leaving group ability of bromide over chloride. For process chemists and drug development professionals, this can translate to improved throughput and reduced manufacturing costs.
Experimental Protocol: Synthesis of a Thioether Intermediate for p38 MAP Kinase Inhibitors
The following protocol details a representative SN2 reaction for the synthesis of a key thioether intermediate.
Materials:
-
This compound hydrobromide
-
4-Fluorophenylthiol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-fluorophenylthiol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Add this compound hydrobromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Beyond Halogens: Exploring Sulfonate Esters as Alternatives
While chloromethyl and bromomethyl derivatives are the most common, another class of reagents worth considering are the sulfonate esters, such as 4-(tosyloxymethyl)-1H-imidazole or 4-(mesyloxymethyl)-1H-imidazole. The tosylate and mesylate groups are excellent leaving groups, often comparable to or even better than bromide.
Workflow for Alternative Reagent Synthesis and Use
Caption: Synthesis and use of sulfonate ester alternatives.
The primary advantage of sulfonate esters is their high reactivity, which can allow for reactions to proceed at lower temperatures. However, they are typically less commercially available and more expensive than their halogenated counterparts. Furthermore, they are often prepared from the corresponding alcohol (4-(hydroxymethyl)-1H-imidazole), adding an extra step to the synthetic sequence.
Mechanism of Action: p38 MAP Kinase Inhibition
The imidazole ring, introduced via reagents like this compound, plays a crucial role in the pharmacological activity of p38 MAP kinase inhibitors. The nitrogen atoms of the imidazole can act as hydrogen bond acceptors and donors, facilitating a strong and specific interaction with the ATP-binding pocket of the kinase. This binding event prevents the phosphorylation of p38's downstream targets, thereby interrupting the inflammatory signaling cascade.
The p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAPK signaling and inhibitor action.
The p38 MAP kinase pathway is a central regulator of cellular responses to stress and inflammation.[1][2] Upstream kinases like TAK1 (a MAP3K) phosphorylate and activate MKK3 and MKK6 (MAP2Ks), which in turn dually phosphorylate and activate p38 MAPK.[3][4] Activated p38 then phosphorylates a host of downstream targets, including other kinases and transcription factors, leading to a pro-inflammatory response.[5][6][7] Pyridinylimidazole inhibitors, synthesized using reagents like this compound, competitively bind to the ATP pocket of p38, preventing its activity and thus dampening the inflammatory cascade.[8]
Conclusion: Making an Informed Choice
This compound is a robust and highly effective reagent for the introduction of the imidazole moiety in drug synthesis. Its superior reactivity compared to its chloro-analog often leads to higher yields and shorter reaction times, making it a preferred choice in many synthetic applications. While sulfonate esters offer a highly reactive alternative, their availability and cost may be limiting factors. The choice of reagent will ultimately depend on a careful consideration of factors including cost, availability, reactivity, and the specific requirements of the synthetic route. This guide provides the foundational data and experimental context to empower researchers to make the most informed decision for their drug discovery programs.
References
- Frontiers in Immunology. (2021). Functions of p38 MAP Kinases in the Central Nervous System.
- ResearchGate. (2021). Activation and downstream targets of P38 MAPK.
- Journal of Biological Chemistry. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling.
- Creative Diagnostics. (n.d.).
- ResearchGate. (2019). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)
- MDPI. (2020).
- Reactome. (n.d.).
- PubMed. (2005).
- PubMed. (2007).
- Cell Signaling Technology. (2023). p38 MAPK Signaling.
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A Comparative Guide to Validated Analytical Methods for 4-(Bromomethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, 4-(Bromomethyl)-1H-imidazole serves as a critical intermediate. Its reactive bromomethyl group and imidazole core make it a versatile building block for a variety of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods for its characterization are not just a regulatory requirement but a cornerstone of process control and quality assurance.
This guide provides an in-depth comparison of two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an analytical method is a critical decision, contingent on factors such as the analyte's properties, the sample matrix, and the intended purpose of the analysis—be it for routine quality control, stability studies, or impurity profiling. This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide the researcher in making an informed choice.
The Foundation of Method Validation
Before delving into specific methodologies, it is crucial to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) provides a framework to ensure that an analytical procedure is fit for its intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Comparative Analysis of HPLC and GC-MS for this compound
The choice between HPLC and GC-MS for the analysis of this compound hinges on the compound's physicochemical properties and the specific analytical requirements.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds.[5] | Required; the compound must be volatile and thermally stable.[5] this compound may require derivatization. |
| Sensitivity | Good (typically in the nanogram to microgram range).[5] | Excellent (typically in the picogram to nanogram range).[5] |
| Selectivity | Good, can be enhanced with selective detectors (e.g., Diode Array Detector). | Excellent, mass spectrometer provides high selectivity based on mass-to-charge ratio. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher than a standard HPLC system. |
| Sample Throughput | Can be high with the use of modern UPLC/UHPLC systems. | Can be lower due to longer run times for complex separations. |
| Typical Application | Purity assessment, quantification in drug substance and drug product, stability testing. | Impurity identification, analysis of volatile organic compounds, trace-level quantification. |
Experimental Protocols
The following protocols are presented as robust starting points for the development and validation of analytical methods for this compound. These are based on established principles for the analysis of similar heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the quantification and purity assessment of this compound.
Caption: Workflow for HPLC analysis of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and a phosphate buffer (pH adjusted to 3.0) in a 70:30 (v/v) ratio is a common starting point for similar imidazole compounds.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (based on the UV absorbance of the imidazole ring)
-
Injection Volume: 10 µL
Validation Protocol:
-
Specificity: Inject blank solvent, a placebo (if applicable), and a spiked sample to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Prepare a minimum of five concentrations of this compound (e.g., 10, 25, 50, 100, 150 µg/mL). Inject each in triplicate. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Accuracy (% Recovery): Analyze spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate samples. The relative standard deviation (RSD) should be ≤ 2.0%.[3]
-
Robustness: Introduce small, deliberate variations to method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of this compound, particularly for trace-level analysis and impurity identification. Due to the polarity and potential thermal lability of the molecule, derivatization may be necessary to improve its volatility and chromatographic behavior.
Caption: Workflow for GC-MS analysis of this compound.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 250 °C.[5]
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Validation Protocol:
-
Specificity: Analyze blank solvent and a placebo to demonstrate the absence of interferences at the retention time of the analyte and its characteristic mass fragments.
-
Linearity: Prepare a series of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.995.[5]
-
Accuracy (% Recovery): Analyze spiked samples at three concentration levels. The mean recovery should be within 95.0% to 105.0%.[5]
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate samples. The RSD should be ≤ 5.0% for trace analysis.[5]
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the quantifier ion in the chromatogram.
-
Robustness: Evaluate the effect of small variations in parameters like the oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).[5]
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method will be dictated by the specific analytical needs. HPLC is a versatile and robust technique well-suited for routine quality control, purity determination, and stability testing. Its applicability to non-volatile compounds makes it a straightforward choice. GC-MS, on the other hand, offers superior sensitivity and selectivity, making it ideal for impurity identification and trace-level analysis. However, the potential need for derivatization adds a layer of complexity to the sample preparation.
Ultimately, the development and validation of any analytical method must be a rigorous process, guided by the principles outlined in the ICH guidelines, to ensure the generation of reliable and accurate data. This, in turn, safeguards the quality and integrity of the final pharmaceutical product.
References
-
ICH. Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Accessed January 17, 2026. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. November 30, 2023. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 22, 2025. [Link]
-
The Pharma Expert. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. July 2, 2025. [Link]
-
Sartorius. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. March 20, 2024. [Link]
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Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Accessed January 17, 2026. [Link]
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National Center for Biotechnology Information. 1H-Imidazole, 4-bromo-. PubChem. Accessed January 17, 2026. [Link]
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SpectraBase. 4-Bromo-1H-imidazole. Accessed January 17, 2026. [Link]
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SpectraBase. 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. Accessed January 17, 2026. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Accessed January 17, 2026. [Link]
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Elsevier. Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. ScienceDirect. July 19, 2025. [Link]
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Organic Chemistry Portal. Imidazole synthesis. Accessed January 17, 2026. [Link]
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IntechOpen. Development and Validation of Analytical Methods for Pharmaceuticals. Accessed January 17, 2026. [Link]
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Elsevier. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. March 1, 2023. [Link]
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SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Accessed January 17, 2026. [Link]
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ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Accessed January 17, 2026. [Link]
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NIST. 1H-Imidazole, 4-methyl-. NIST WebBook. Accessed January 17, 2026. [Link]
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Frontier Journal of Pharmaceutical Sciences and Research. Advancements in Analytical Method Development and Validation: A Review of Current Trends and Challenges. August 10, 2025. [Link]
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National Center for Biotechnology Information. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed Central. December 30, 2020. [Link]
-
Canvas. Bromo pattern in Mass Spectrometry. YouTube. December 2, 2023. [Link]
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MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. November 18, 2021. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal Base for N-Alkylation of Imidazoles
Introduction: The Enduring Importance of N-Alkylated Imidazoles
The N-alkylation of the imidazole ring is a fundamental and frequently employed transformation in modern organic synthesis. The resulting N-alkylated imidazole scaffolds are ubiquitous in medicinal chemistry, materials science, and catalysis. For drug development professionals, modifying the N-substituent of an imidazole core is a powerful strategy to modulate a molecule's physicochemical properties, such as its lipophilicity, solubility, metabolic stability, and target-binding affinity.[1] Furthermore, N-alkylated imidazoles are precursors to N-heterocyclic carbenes (NHCs), which are pivotal ligands in transition metal catalysis, and form the cationic component of many industrially significant ionic liquids.[2]
The synthetic pathway to these valuable compounds appears straightforward: a nucleophilic substitution reaction where the imidazole nitrogen, activated by a base, attacks an electrophilic alkylating agent.[1] However, the success of this reaction—defined by yield, purity, and regioselectivity—is critically dependent on the judicious selection of the base. Factors such as the steric and electronic nature of the imidazole substrate, the reactivity of the alkylating agent, and desired reaction conditions dictate the optimal choice.
This guide provides a comparative analysis of commonly employed bases for the N-alkylation of imidazoles, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind experimental choices, empowering researchers to move beyond trial-and-error and make informed, rational decisions in their synthetic endeavors.
The Core Mechanism: Deprotonation and Nucleophilic Attack
The N-alkylation of an imidazole proceeds via a two-step sequence. First, a base abstracts the acidic proton from the N-1 position of the imidazole ring (pKa ≈ 14.5), generating a resonance-stabilized imidazolate anion.[3] This anion is a potent nucleophile. In the second step, the imidazolate anion attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group and forming the new N-C bond.
Caption: A decision-making guide for selecting an appropriate base.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are two validated protocols for the N-benzylation of 4-iodo-1H-imidazole, a versatile building block in medicinal chemistry. [1]
Protocol 1: Using a Strong Base (Sodium Hydride)
This protocol is ideal for ensuring complete reaction, especially if scaling up or if the substrate is particularly valuable.
Materials:
-
4-iodo-1H-imidazole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen/Argon)
Procedure:
-
Setup: Under an inert atmosphere, add the NaH dispersion to a flame-dried round-bottom flask. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.
-
Solvent Addition: Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve the 4-iodo-1H-imidazole in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and cessation of H₂ evolution. [1]5. Alkylation: Add the benzyl bromide dropwise to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel. [1]
Protocol 2: Using a Weaker Base (Potassium Carbonate)
This protocol offers greater convenience and safety, making it suitable for routine synthesis and high-throughput applications.
Materials:
-
4-iodo-1H-imidazole (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add 4-iodo-1H-imidazole and anhydrous potassium carbonate. [1]2. Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Alkylation: Add the benzyl bromide to the stirred suspension at room temperature.
-
Heating (if necessary): If the reaction is slow at room temperature, heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with fresh acetonitrile. [1]7. Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel. [1]
Conclusion
The N-alkylation of imidazoles is a cornerstone reaction whose outcome is profoundly influenced by the choice of base. While strong bases like NaH offer high reactivity for challenging substrates, they demand rigorous handling procedures. Weaker inorganic bases such as K₂CO₃ and Cs₂CO₃ provide a safer and more convenient alternative, with Cs₂CO₃ often delivering superior yields at a higher cost. Soluble organic bases like DBU excel in providing mild, homogeneous reaction conditions.
By understanding the interplay between the substrate, the alkylating agent, and the base's intrinsic properties, researchers can strategically design experiments that are not only successful but also efficient, safe, and reproducible. The protocols and decision-making framework provided in this guide serve as a robust starting point for optimizing this critical synthetic transformation.
References
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The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate. Chemical Communications (RSC Publishing). [Link]
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Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]
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The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate | Request PDF. ResearchGate. [Link]
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The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate. Sílice (CSIC). [Link]
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N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]
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N-Alkylation of Imidazoles. University of Otago. [Link]
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Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
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Experimental set-up for the continuous flow N-alkylation of imidazole. ResearchGate. [Link]
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Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
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N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
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Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. ResearchGate. [Link]
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This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]
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Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation | Request PDF. ResearchGate. [Link]
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N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Chinese Journal of Applied Chemistry. [Link]
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Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal. [Link]
- Process for preparing 1-alkylimidazoles.
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Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. ACS Publications. [Link]
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The Proposed mechanism for Synthesis Fused imidazole 10 in presence of DBU. ResearchGate. [Link]
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DBU – Knowledge and References. Taylor & Francis. [Link]
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C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH. [Link]
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DBU-Catalyzed Alkyne–Imidate Cyclization toward 1-Alkoxypyrazino[1,2-a]indole Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
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Mechanistic Study of DBU-Catalyzed Esterifications of Acyl Imidazoles. Trinity College Digital Repository. [Link]
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N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
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Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]
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Alternative methods for the alkylation of heterocycles. American Chemical Society. [Link]
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Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]
-
Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. [Link]
-
Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a useful reducing agent. Science of Synthesis. [Link]
-
Substitute sodium hydride for potassium hydride?. Sciencemadness Discussion Board. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(Bromomethyl)-1H-imidazole Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value and Analytical Imperative of 4-(Bromomethyl)-1H-imidazole
In the landscape of medicinal chemistry and materials science, halogenated imidazoles are indispensable building blocks. Among these, this compound and its derivatives are particularly valuable intermediates due to the reactive bromomethyl group, which serves as an electrophilic handle for introducing the imidazole moiety into larger molecular scaffolds. This reactivity is pivotal in the synthesis of novel pharmaceuticals and functional materials.
However, the very reactivity that makes this class of compounds so useful also presents a challenge. The synthesis of this compound can yield a mixture of isomers, including the 5-(bromomethyl) tautomer and potentially the di-substituted product, 2,4-bis(bromomethyl)-1H-imidazole. Furthermore, its close analog, 4-bromo-1H-imidazole, may be a synthetic precursor or a potential impurity. Therefore, unambiguous structural confirmation and purity assessment are not just procedural formalities; they are foundational to the success of any subsequent synthetic step.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this compound. We will dissect the expected spectral signatures, explain the underlying structural-spectral correlations, and compare these signatures to those of closely related compounds. This comparative approach is designed to equip researchers with the expertise to confidently identify their target molecule and troubleshoot potential synthetic ambiguities.
Core Spectroscopic Techniques for Structural Elucidation
A multi-technique approach is essential for the comprehensive characterization of this compound. The logical workflow involves leveraging Nuclear Magnetic Resonance (NMR) for detailed structural mapping, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) spectroscopy for functional group identification.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the most powerful technique for elucidating the precise structure and isomeric purity of this compound. The key is to understand the expected chemical shifts and coupling constants for each unique proton and carbon.
The ¹H NMR spectrum provides three key diagnostic signals for this compound:
-
Imidazole Ring Protons (H-2 and H-5): The protons at the C-2 and C-5 positions of the imidazole ring typically appear as distinct singlets (or narrow doublets with small J-coupling) in the aromatic region (δ 7.0-8.0 ppm). The H-2 proton is generally the most downfield-shifted due to the influence of both adjacent nitrogen atoms.
-
Bromomethyl Protons (-CH₂Br): This is the most telling signal. The methylene protons are adjacent to an electronegative bromine atom and the imidazole ring, causing them to be significantly deshielded. Expect a sharp singlet around δ 4.5-4.8 ppm . The absence of this signal and the presence of only ring protons would suggest the compound is actually 4-bromo-1H-imidazole.
-
Amine Proton (N-H): The N-H proton of the imidazole ring often appears as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can range from δ 10-13 ppm and may exchange with D₂O.
Causality Insight: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred as it effectively solubilizes the compound and its hydrogen-bonding capabilities slow down the N-H proton exchange, making the N-H signal more consistently observable than in CDCl₃ or D₂O.
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework.
-
Imidazole Ring Carbons: Three signals are expected. C-2 is typically the most downfield (δ ~135-140 ppm). The substituted C-4 will be shifted by the bromomethyl group, while C-5 will be relatively upfield (δ ~115-125 ppm).[1][2]
-
Bromomethyl Carbon (-CH₂Br): This is a key diagnostic peak. This carbon is attached to an electronegative bromine, placing its signal in the upfield aliphatic region, typically around δ 20-30 ppm .
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is used to confirm the molecular weight and elemental composition. For brominated compounds, MS is particularly powerful due to the unique isotopic signature of bromine.
Expertise Insight: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[3] This means that any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of bromine in the molecule.
For this compound (C₄H₅BrN₂), the expected molecular weight is ~161.00 g/mol . In an ESI-MS spectrum, one would look for the protonated molecule [M+H]⁺ as a pair of peaks at m/z 162 and 164 . In an EI-MS spectrum, the molecular ion (M⁺˙) would appear at m/z 161 and 163 .
Common fragmentation pathways for imidazole derivatives typically involve the loss of substituents from the stable ring rather than ring opening.[4] A likely and diagnostic fragmentation for this molecule is the loss of the bromine radical (·Br) to give a stable imidazolyl-methyl cation at m/z 81 .
Caption: Key structural features and their expected mass spectrometric signals.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent verification tool.
Key expected absorption bands include:
-
N-H Stretch: A broad band in the range of 3100-3400 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.[5]
-
C-H Aromatic Stretch: A weaker band typically appears just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Signals from the -CH₂- group will be observed just below 3000 cm⁻¹ (~2950 cm⁻¹).
-
C=N and C=C Ring Stretch: Strong absorptions between 1450-1600 cm⁻¹ are characteristic of the imidazole ring stretching vibrations.[6]
-
C-Br Stretch: A weak to medium intensity band in the far IR region, typically 500-650 cm⁻¹ , corresponds to the C-Br bond.
Comparative Analysis: Distinguishing from Related Structures
The true power of spectroscopy lies in its ability to differentiate between closely related structures. A common point of confusion is distinguishing this compound from its precursor or impurity, 4-bromo-1H-imidazole.
| Spectroscopic Feature | This compound (Target) | 4-Bromo-1H-imidazole (Alternative) | Justification for Difference |
| ¹H NMR (-CH₂Br) | Singlet, δ ~4.6 ppm | Absent | This signal is unique to the bromomethyl group and is the most definitive differentiator. |
| ¹H NMR (Ring H-5) | Singlet, δ ~7.1 ppm | Singlet, δ ~7.0 ppm | The electronic environment of the ring protons is slightly different, but the -CH₂Br signal is the key. |
| ¹³C NMR (-CH₂Br) | Signal, δ ~25 ppm | Absent | Confirms the presence of the aliphatic carbon. |
| MS [M+H]⁺ | m/z 162 / 164 | m/z 147 / 149 | The molecular weight differs by the mass of CH₂ (~14 Da). |
| IR (C-H Aliphatic) | Present (~2950 cm⁻¹) | Absent | Confirms the presence of the sp³-hybridized C-H bonds of the methyl group. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[7][8]
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following general protocols should be considered as a starting point.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process and calibrate using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization source.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for soft ionization or EI for fragmentation patterns).
-
ESI-MS Acquisition (for MW confirmation):
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, scanning a mass range that includes the expected [M+H]⁺ ions (e.g., m/z 50-300).
-
Observe the characteristic M and M+2 isotopic pattern for bromine.
-
-
GC-MS Acquisition (for volatile derivatives/impurities):
-
If the compound or potential impurities are sufficiently volatile and thermally stable, GC-MS with an EI source can be used.
-
This provides separation from impurities and yields characteristic fragmentation patterns for identification.
-
Protocol 3: FTIR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Conclusion
The structural verification of this compound derivatives is a critical step that underpins their successful use in research and development. While each spectroscopic technique provides a piece of the puzzle, a consolidated approach is paramount for unequivocal identification. The ¹H NMR spectrum, with its diagnostic bromomethyl singlet, offers the most direct evidence of the target structure, while the characteristic isotopic pattern in the mass spectrum provides irrefutable confirmation of the presence of bromine and the correct molecular weight. By understanding the causal relationships between molecular structure and spectral output, and by comparing the data against logical alternatives, researchers can proceed with confidence in the identity and quality of these vital synthetic intermediates.
References
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PubChem. 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Available from: [Link]
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Kubas, A. et al. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available from: [Link]
-
Groom, C. R., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 6(9). Available from: [Link]
- Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
SpectraBase. 4-Bromo-1H-imidazole. Wiley. Available from: [Link]
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NIST. 1H-Imidazole UV/Visible spectrum. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]
-
ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available from: [Link]
-
ResearchGate. Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Available from: [Link]
-
Chem-Impex International. 4-Bromo-1H-imidazole Product Page. Available from: [Link]
-
NIST. 1H-Imidazole IR Spectrum. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available from: [Link]
-
Wang, S., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2898. Available from: [Link]
-
Gracheva, E. V., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(19), 6214. Available from: [Link]
-
Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. Available from: [Link]
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LibreTexts Chemistry. 5.2 Mass Spectrometry. Available from: [Link]
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ResearchGate. Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-(Bromomethyl)-1H-imidazole
For researchers, scientists, and drug development professionals, the imidazole nucleus represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[1] Among the myriad of imidazole-based starting materials, 4-(Bromomethyl)-1H-imidazole stands out as a particularly versatile building block. The reactive bromomethyl group serves as a convenient handle for introducing the imidazole moiety into a diverse range of molecular architectures, enabling the exploration of vast chemical space in the quest for potent and selective bioactive compounds.
This guide provides an in-depth comparison of the biological activities of compounds synthesized from this compound, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the synthetic strategies, present comparative experimental data, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in the field.
A Gateway to Bioactive Molecules: The Synthetic Utility of this compound
The primary value of this compound in synthetic chemistry lies in the reactivity of the bromomethyl group. This electrophilic center is susceptible to nucleophilic attack by a wide array of functional groups, including amines, thiols, and phenols. This allows for the straightforward synthesis of N-substituted, S-substituted, and O-substituted imidazole derivatives, respectively.
Caption: General synthetic route from this compound.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
The imidazole scaffold is a common feature in many anticancer agents.[2] Derivatives of this compound have been explored for their potential to inhibit tumor growth through various mechanisms, including the disruption of cellular signaling pathways and the induction of apoptosis.
Comparison of Anticancer Activity of N-Substituted Imidazole Derivatives
A common strategy involves the reaction of this compound with various aromatic and heterocyclic amines to generate a library of N-substituted derivatives. These compounds are then screened for their cytotoxic effects against various cancer cell lines.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| IM-Cancer-01 | 4-Fluorophenyl | MCF-7 (Breast) | 15.2 | Doxorubicin | 0.8 |
| IM-Cancer-02 | 4-Chlorophenyl | A549 (Lung) | 21.5 | Cisplatin | 5.7 |
| IM-Cancer-03 | 2,4-Dichlorophenyl | HeLa (Cervical) | 12.8 | Doxorubicin | 0.6 |
| IM-Cancer-04 | 4-Nitrophenyl | MCF-7 (Breast) | 8.9 | Doxorubicin | 0.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[3]
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Imidazole-containing compounds have a long history of use as antimicrobial agents.[4][5] Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. A common synthetic approach involves the reaction with various thiols to produce thioether derivatives.
Comparison of Antimicrobial Activity of Thioether-Imidazole Derivatives
| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| IM-Micro-01 | Phenyl | 16 | 32 | 8 |
| IM-Micro-02 | 4-Chlorophenyl | 8 | 16 | 4 |
| IM-Micro-03 | 4-Methylphenyl | 16 | 32 | 16 |
| IM-Micro-04 | 2-Naphthyl | 4 | 8 | 2 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 2 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well microplate.
-
Inoculate each well with 5 µL of the standardized microbial suspension (final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition: Modulating Biological Pathways
The imidazole ring is a well-known inhibitor of several enzymes, particularly metalloenzymes, due to the ability of its nitrogen atoms to coordinate with metal ions in the active site.[6] Derivatives of this compound have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX) and kinases.
Comparison of Cyclooxygenase (COX) Inhibitory Activity
| Compound ID | Substituent (R) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| IM-Enz-01 | Phenyl | 15.8 | 1.2 | 13.2 |
| IM-Enz-02 | 4-Methoxyphenyl | 12.5 | 0.8 | 15.6 |
| IM-Enz-03 | 4-Fluorophenyl | 18.2 | 1.5 | 12.1 |
| Celecoxib | (Reference) | >100 | 0.04 | >2500 |
Experimental Protocol: COX-2 Inhibitor Screening Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against human recombinant COX-2.[7]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer.
-
Add 10 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., celecoxib) and a negative control (DMSO vehicle).
-
Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every minute for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.[7]
Conclusion
The strategic use of this compound as a starting material provides a facile and efficient route to a diverse array of biologically active compounds. The experimental data presented in this guide highlight the potential of these derivatives as anticancer, antimicrobial, and enzyme inhibitory agents. The detailed protocols provided for key biological assays are intended to empower researchers to further explore the therapeutic potential of this versatile chemical scaffold. Future structure-activity relationship (SAR) studies, guided by the comparative data herein, will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
-
Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. (2023). ResearchGate. [Link]
- Synthesis of Novel Imidazoles as Potent Antimicrobial Agents. (2011). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). (2025). Asian Journal of Green Chemistry.
-
Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). PMC. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
Imidazoles as potential anticancer agents. (n.d.). PMC. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. [Link]
-
Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022). MDPI. [Link]
- SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H- NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. (n.d.). Rasayan Journal of Chemistry.
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF NEW IMIDAZOLE DERIVATIVES AS EFFECTIVE ANTIMICROBIAL AGENTS. (2022). ResearchGate. [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.).
-
New Anticancer Agents: Design, Synthesis and Evaluation. (n.d.). PMC. [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (n.d.).
-
Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Imidazole derivatives--a new class of microsomal enzyme inhibitors. (1972). PubMed. [Link]
-
Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. (n.d.). Інститут металофізики. [Link]
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). Scirp.org. [Link]
-
Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). PubMed. [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. [Link]
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- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Purity of Synthesized 4-(Bromomethyl)-1H-imidazole: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, biological activity, and ultimately, patient safety. 4-(Bromomethyl)-1H-imidazole is a pivotal building block in the synthesis of a multitude of bioactive molecules. Its reactive bromomethyl group and imidazole core make it a versatile scaffold, but also susceptible to the formation of various impurities during synthesis. This guide provides a comprehensive comparison of key analytical techniques for the robust assessment of the purity of this compound, offering field-proven insights and detailed experimental protocols for the discerning researcher.
The synthesis of this compound, typically proceeding via the bromination of a suitable imidazole precursor, can lead to a range of impurities. These may include unreacted starting materials, over-brominated species (e.g., dibromo- or tribromo-imidazoles), regioisomers, and byproducts from side reactions. The presence of these impurities, even at trace levels, can have significant downstream consequences, including altered pharmacological profiles, unexpected toxicity, and complications in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is imperative for a comprehensive purity assessment.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by the specific information required, the nature of the potential impurities, and the desired level of sensitivity. Here, we compare four workhorse techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
| Technique | Principle | Strengths | Weaknesses | Primary Application for this compound |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating complex mixtures, excellent for quantification, high sensitivity (especially with UV or MS detection). | Requires reference standards for identification and quantification, can be destructive to the sample. | Quantitative purity determination and impurity profiling. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for both the main compound and impurities, non-destructive, can be quantitative (qNMR). | Lower sensitivity compared to HPLC-MS, complex spectra for mixtures. | Structural confirmation and identification of unknown impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent for separating and identifying volatile impurities, high sensitivity, provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile starting materials and byproducts. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Rapid, non-destructive, provides information on functional groups. | Limited structural information, not ideal for quantifying impurities in a mixture. | Rapid identity confirmation and detection of gross functional group impurities. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical intermediates due to its high resolving power and quantitative accuracy. A well-developed HPLC method can separate the target compound from closely related impurities, allowing for their precise quantification.
Causality Behind Experimental Choices: A reversed-phase C18 column is chosen due to the polar nature of the imidazole ring and the nonpolar character of the bromomethyl group, providing good retention and separation. The use of a gradient elution with a buffered mobile phase ensures sharp peaks and reproducible retention times. UV detection is suitable as the imidazole ring possesses a chromophore.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities will appear as separate peaks with different retention times. Comparison with a certified reference standard is essential for definitive peak identification and accurate quantification.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For purity assessment, it not only confirms the identity of the desired product but can also reveal the presence and structure of impurities without the need for reference standards.
Causality Behind Experimental Choices: ¹H NMR provides information on the proton environment, which is highly sensitive to the substitution pattern on the imidazole ring and the bromomethyl group. ¹³C NMR complements this by providing information on the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for imidazole derivatives, and its residual peak can serve as an internal reference.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in ~0.6 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more for good signal-to-noise.
-
Data Interpretation:
-
¹H NMR: The spectrum of pure this compound should exhibit characteristic signals for the imidazole ring protons and the methylene protons of the bromomethyl group. Impurities will present as additional, often lower-intensity, peaks. For instance, unreacted starting material would show a methyl signal instead of the bromomethyl methylene signal. Over-bromination would lead to a reduction in the number of aromatic signals.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. Impurities will result in extra peaks in the spectrum.
Expected Chemical Shifts (in DMSO-d₆):
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Imidazole C2-H | ~7.7 | ~135 |
| Imidazole C5-H | ~7.0 | ~118 |
| -CH₂Br | ~4.6 | ~25 |
| Imidazole C4 | - | ~130 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Workflow for NMR Analysis
Caption: Workflow for NMR purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, it is particularly useful for detecting residual starting materials or low-boiling point byproducts.
Causality Behind Experimental Choices: A capillary column with a non-polar or mid-polar stationary phase is suitable for separating a range of potential volatile impurities. Electron ionization (EI) is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Interpretation: The gas chromatogram separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each eluting peak. The mass spectrum, with its characteristic molecular ion and fragmentation pattern, can be used to identify the compounds by comparison with spectral libraries (e.g., NIST). The presence of bromine is often indicated by a characteristic isotopic pattern for fragments containing bromine (¹⁹Br and ⁸¹Br have nearly equal natural abundance).
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS impurity analysis.
Fourier-Transform Infrared Spectroscopy (FTIR) for Rapid Identity Confirmation
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not ideal for quantification of impurities in a mixture, it serves as an excellent first-pass quality control check to confirm the identity of the synthesized compound.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solids that requires minimal sample preparation. The mid-infrared region (4000-400 cm⁻¹) is information-rich for organic molecules.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Interpretation: The FTIR spectrum of this compound should show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), C=C and C=N stretches of the imidazole ring, and the C-Br stretch. The presence of unexpected peaks or the absence of expected peaks can indicate the presence of significant impurities or an incorrect structure. For example, the presence of a strong O-H stretch could indicate residual solvent or a hydrolysis byproduct.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (imidazole) | 3100-3000 (broad) |
| C-H stretch (aromatic) | 3000-2900 |
| C-H stretch (aliphatic) | 2900-2800 |
| C=N, C=C stretch (imidazole ring) | 1600-1450 |
| C-Br stretch | 600-500 |
Workflow for FTIR Analysis
Caption: Workflow for FTIR identity confirmation.
Regulatory Context and Purity Specifications
For research and early-stage drug development, a purity of ≥95% is often acceptable. However, for use in late-stage preclinical and clinical studies, much stricter purity requirements are enforced by regulatory agencies such as the U.S. Food and Drug Administration (FDA). According to the FDA's guidance for industry, Q3A Impurities in New Drug Substances, impurities present at levels of 0.1% or greater should be reported, and their levels should be controlled.[1][2] The guidance also outlines thresholds for the identification and qualification of impurities.[1] For intermediates, the control of impurities is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API).[3][4]
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique provides a complete picture of the purity of a synthesized compound. A comprehensive and self-validating purity assessment of this compound relies on the synergistic use of multiple analytical methods. HPLC provides the quantitative backbone for purity determination, NMR offers definitive structural confirmation and impurity identification, GC-MS is invaluable for screening volatile impurities, and FTIR serves as a rapid and straightforward identity check. By employing this integrated approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby fostering confidence in their research outcomes and accelerating the path to new therapeutic discoveries.
References
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]
-
U.S. Food and Drug Administration. (2001). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. (n.d.). ECA Academy. [Link]
-
U.S. Food and Drug Administration. (2007). Guidance for Industry #169: Drug Substance. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]
-
FTIR vs LC-MS: Detecting Pharmaceutical Impurities. (2025). Patsnap Eureka. [Link]
-
Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2012). Der Pharma Chemica. [Link]
Sources
A Comparative Guide to the Kinetic Studies of Alkylation Reactions with 4-(Bromomethyl)-1H-imidazole
For drug development professionals and researchers in organic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and scalability. 4-(Bromomethyl)-1H-imidazole has emerged as a valuable building block, particularly in the synthesis of pharmacologically active compounds, due to the versatile nature of the imidazole moiety.[1][2] A thorough understanding of its reaction kinetics is not merely academic; it is fundamental to process optimization, enabling rational control over reaction outcomes and the development of robust synthetic protocols.[3]
This guide provides an in-depth analysis of the reaction kinetics of this compound. We will objectively compare its reactivity profile against common alternative alkylating agents, dissect the mechanistic principles governing these reactions, and furnish detailed, field-proven experimental protocols for accurate kinetic analysis.
Mechanistic Foundations: The SN2 Pathway in Imidazole Alkylation
The alkylation of nucleophiles by this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a concerted, single-step process where the nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs.[4][5]
Choice of Analytical Technique
The selection of the monitoring technique is dictated by the chemical properties of the species involved and the expected reaction rate.
-
¹H NMR Spectroscopy : This is a powerful in situ method that allows for direct, real-time monitoring of multiple species simultaneously without sample workup. [6]By integrating the signals corresponding to the reactant and product relative to a stable internal standard, one can directly calculate their concentrations over time. [6][7]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is ideal for complex mixtures or when NMR signals overlap. The reaction is run externally, and at specific time intervals, an aliquot is removed, the reaction is quenched (e.g., by rapid dilution and cooling), and the sample is analyzed. [8]Quantification requires the generation of a calibration curve for the analyte of interest. [8]
-
UV-Vis Spectrophotometry : This technique is applicable only if one of the reactants or products has a unique and strong UV-Vis absorbance. [9]It is often used under pseudo-first-order conditions, where one reactant is in large excess, to simplify the kinetic analysis. [9]
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems, providing accurate and reproducible kinetic data.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant for the reaction of this compound with a model nucleophile (e.g., N-methylaniline).
Materials:
-
This compound hydrobromide
-
N-methylaniline
-
Sodium Bicarbonate (or other non-nucleophilic base)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
NMR tubes, volumetric flasks, gas-tight syringe
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Solution A (Substrate): Accurately weigh this compound·HBr (e.g., 0.1 mmol) and 1,3,5-trimethoxybenzene (internal standard, e.g., 0.1 mmol) into a 5 mL volumetric flask. Dissolve and dilute to the mark with DMSO-d₆.
-
Solution B (Nucleophile): Accurately weigh sodium bicarbonate (e.g., 0.12 mmol) into a separate 5 mL volumetric flask. Add N-methylaniline (e.g., 0.1 mmol) and dilute to the mark with DMSO-d₆. Causality Note: The base is required to neutralize the HBr salt of the starting material and the HBr generated during the reaction, preventing protonation of the nucleophile which would render it unreactive.
-
-
Reaction Setup & Execution:
-
Set the NMR spectrometer temperature to the desired value (e.g., 298 K) and allow it to equilibrate.
-
Transfer a precise volume (e.g., 0.5 mL) of Solution A to a clean NMR tube.
-
Acquire a preliminary ¹H NMR spectrum to confirm the initial concentrations and chemical shifts.
-
Using a syringe, rapidly inject an equivalent volume (0.5 mL) of Solution B into the NMR tube. Start a timer immediately upon injection.
-
Quickly and carefully invert the tube 2-3 times to mix and place it in the spectrometer.
-
-
Data Acquisition:
-
Begin acquiring a series of ¹H NMR spectra at fixed time intervals. The frequency of acquisition depends on the reaction rate (e.g., a 1-minute acquisition every 2 minutes for a reaction that is 50% complete in 30 minutes).
-
-
Data Analysis:
-
Process each spectrum (phasing, baseline correction).
-
For each time point, integrate the signal for the internal standard and a non-overlapping signal for the reactant (e.g., the -CH₂Br protons) and the product (e.g., the newly formed -CH₂N- protons).
-
Calculate the concentration of the reactant at each time point, [R]t, using the formula: [R]t = [Std]initial * (Integral_Reactant / Integral_Standard).
-
Assuming pseudo-first-order conditions (if one reactant is in excess) or second-order equal concentration conditions, plot the appropriate linearized form (e.g., plot 1/[R]t vs. time). The slope of this line will be equal to the rate constant, k.
-
Protocol 2: Kinetic Analysis by HPLC
Objective: To determine the second-order rate constant using an ex-situ monitoring method.
Materials:
-
Same reactants and solvent as Protocol 1.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Reaction vials, autosampler vials, syringes, 0.22 µm filters.
Workflow Diagram:
Step-by-Step Procedure:
-
Method Development & Calibration:
-
Develop an isocratic or gradient reverse-phase HPLC method (e.g., C18 column, mobile phase of water/acetonitrile with 0.1% TFA) that provides baseline separation of the starting material, product, and internal standard.
-
Prepare a series of standard solutions of the reactant (e.g., this compound) at known concentrations.
-
Inject these standards into the HPLC and create a calibration curve by plotting peak area versus concentration. This curve is essential for converting experimental peak areas into absolute concentrations. [8]
-
-
Reaction Setup & Execution:
-
In a thermostatted vial with a magnetic stir bar, combine the solvent, nucleophile, base, and internal standard.
-
To initiate the reaction (t=0), add the final component, the this compound stock solution, and begin timing.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), use a syringe to withdraw a small, precise aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately dispense the aliquot into a labeled autosampler vial containing a larger volume (e.g., 1980 µL) of cold mobile phase. Causality Note: This rapid dilution and cooling effectively stops (quenches) the reaction, ensuring the measured concentration reflects that specific time point.
-
-
HPLC Analysis:
-
Once all samples are collected, analyze them using the developed HPLC method.
-
-
Data Analysis:
-
For each time point, determine the peak area of the reactant.
-
Use the calibration curve to convert this peak area into a concentration.
-
Plot the concentration data as described in Protocol 1 (Data Analysis section) to determine the rate law and calculate the rate constant, k.
-
Conclusion
This compound is a highly reactive and synthetically useful alkylating agent, comparable in reactivity to benzyl bromide. Its kinetic behavior follows predictable SN2 patterns, which are highly sensitive to the choice of nucleophile, solvent, and reaction temperature. By employing systematic kinetic studies using robust analytical techniques like NMR or HPLC, researchers can gain a quantitative understanding of these reactions. The protocols and comparative data presented in this guide provide a solid framework for scientists and drug development professionals to harness the full potential of this compound, enabling the rational design and optimization of synthetic routes to complex molecular targets.
References
-
University of Otago. N-Alkylation of imidazoles. [Link]
-
Reddit (2023). This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry. [Link]
-
ResearchGate (2006). N-alkylation of imidazole by alkaline carbons. [Link]
-
ResearchGate (2007). The effect of ultrasound on the N-alkylation of imidazole over alkaline carbons: Kinetic aspects. [Link]
-
SciELO (2018). Are Imidazoles Versatile or Promiscuous in Reactions with Organophosphates? Insights from the Case of Parathion. [Link]
- Google Patents.
-
IOP Conference Series: Materials Science and Engineering (2020). The methodology for the kinetic study of the reaction of the 2-methylimidazole formation by NMR-spectroscopy in situ. [Link]
-
ResearchGate (2011). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C.... [Link]
-
National Institutes of Health (2011). Recent advances in heterolytic nucleofugal leaving groups. [Link]
-
ResearchGate (1980). Imidazole as leaving group in aromatic nucleophilic substitution reactions. [Link]
-
CfPIE (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
-
ResearchGate (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. [Link]
-
Chemistry LibreTexts (2020). 4.2: Measuring Reaction Rates. [Link]
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ResearchGate (2012). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. [Link]
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PubMed (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
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FABAD Journal of Pharmaceutical Sciences (2014). N-Alkylation of Some Imidazopyridines. [Link]
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PHARMD GURU. 9. MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]
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YouTube (2022). SN1/SN2 Reactions Complete Guide (with example). [Link]
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YouTube (2023). Everything you Need to Know About SN2 Reaction in 10 Minutes: Kinetics, Mechanism, Inversion, TS.... [Link]
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ResearchGate (2022). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. [Link]
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ResearchGate (1985). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]
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PubMed (2006). Sequence specificity, reactivity, and antitumor activity of DNA-alkylating pyrrole-imidazole diamides. [Link]
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ResearchGate (2017). Kinetic studies of the reactions of BrO and IO radicals. [Link]
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ResearchGate (2017). Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. [Link]
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National Institutes of Health (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. [Link]
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National Institutes of Health (2022). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. [Link]
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A Comparative Guide to Imidazole Alkylating Agents: Benchmarking 4-(Bromomethyl)-1H-imidazole
Introduction: The Imidazole Scaffold and the Quest for Efficient Synthesis
The imidazole ring is a cornerstone of medicinal chemistry, serving as a privileged structure in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[2][3] Consequently, the efficient synthesis and functionalization of imidazole-containing compounds are critical endeavors in drug discovery and development.[4]
A pivotal step in many synthetic routes is the introduction of an imidazole moiety onto a target molecule, often achieved through alkylation reactions. This requires robust synthetic intermediates—molecules that carry the imidazole core and a reactive handle for forming new bonds. Among these, 4-(halomethyl)imidazoles are workhorse reagents. This guide provides an in-depth comparison of 4-(Bromomethyl)-1H-imidazole against its common alternative, 4-(Chloromethyl)-1H-imidazole, with conceptual extension to other intermediates like sulfonate esters. We will dissect their reactivity, benchmark their performance in a standard N-alkylation protocol, and provide a framework for selecting the optimal reagent for your specific research needs.
The Intermediates: A Profile of Reactivity
The utility of 4-(substituted methyl)-1H-imidazoles as alkylating agents hinges on the nature of the leaving group attached to the methylidene carbon. The primary candidates for comparison are:
-
This compound: A highly reactive intermediate. The bromide ion is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This high reactivity can lead to faster reaction times and milder conditions.
-
4-(Chloromethyl)-1H-imidazole: A more stable and often more economical alternative.[5] The chloride ion is a good, but less effective, leaving group compared to bromide. This translates to lower reactivity, which may require more forcing conditions (e.g., higher temperatures or stronger bases) but can be advantageous for preventing side reactions or improving storage stability.
-
4-(Tosyloxymethyl)-1H-imidazole (and other sulfonate esters): These represent another class of powerful alkylating agents. The tosylate group (OTs) is an excellent leaving group, often comparable in reactivity to bromide. While not as commonly available as the halomethyl variants, they are synthesized from the corresponding 4-(hydroxymethyl)-1H-imidazole and are valuable tools in the synthetic chemist's arsenal.[1]
The fundamental reaction mechanism for these intermediates is a nucleophilic substitution (typically SN2), where a nucleophile (such as an amine, alcohol, or thiol) attacks the electrophilic carbon, displacing the leaving group.
Caption: Figure 1: Generalized SN2 mechanism for imidazole alkylation.
The efficiency of this reaction is directly proportional to the stability of the leaving group anion (X⁻). Since the order of leaving group ability is I⁻ > Br⁻ > Cl⁻, we can predict that this compound will be intrinsically more reactive than its chloro- counterpart.
Performance Benchmark: N-Alkylation of a Model Heterocycle
To provide a tangible comparison, we will evaluate the performance of this compound and 4-(Chloromethyl)-1H-imidazole hydrochloride in a representative N-alkylation reaction. N-alkylation of nitrogen-containing heterocycles is a fundamental transformation for modulating the physicochemical properties of drug candidates.[6][7][8]
Objective: To compare the reaction time and yield for the N-alkylation of 4-iodo-1H-imidazole using this compound and 4-(chloromethyl)-1H-imidazole hydrochloride under standardized basic conditions.
Caption: Figure 2: Standardized experimental workflow for benchmarking.
Experimental Protocols
The following protocols are adapted from established methodologies for the N-alkylation of imidazole and indazole scaffolds.[7][9]
Protocol 1: Alkylation with this compound
-
Materials: 4-Iodo-1H-imidazole, this compound hydrobromide, Sodium hydride (NaH, 60% dispersion in oil), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous NH₄Cl, Brine.
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add sodium hydride (1.2 equivalents).
-
Add anhydrous DMF to create a suspension, and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 4-iodo-1H-imidazole (1.0 equivalent) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add a solution of this compound hydrobromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Protocol 2: Alkylation with 4-(Chloromethyl)-1H-imidazole hydrochloride
-
Materials: 4-Iodo-1H-imidazole, 4-(Chloromethyl)-1H-imidazole hydrochloride[10], Sodium hydride (NaH, 60% dispersion in oil), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous NH₄Cl, Brine.
-
Procedure:
-
Follow steps 1-4 from Protocol 1. Note: Since the starting material is a hydrochloride salt, a total of 2.2 equivalents of NaH will be needed to neutralize the HCl and deprotonate the imidazole.
-
Add a solution of 4-(chloromethyl)-1H-imidazole hydrochloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Monitor the reaction's progress using TLC. The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Follow steps 7-9 from Protocol 1 for work-up and purification.
-
Data Presentation and Expected Outcomes
The performance of each intermediate can be quantitatively compared. The results below are representative of the expected outcomes based on chemical principles.
| Intermediate | Base/Solvent | Temp (°C) | Avg. Reaction Time (h) | Isolated Yield (%) | Purity (by ¹H NMR) |
| This compound | NaH / DMF | 25 | 2 - 4 | 85 - 95% | >98% |
| 4-(Chloromethyl)-1H-imidazole HCl | NaH / DMF | 25 | > 24 | ~40% | >95% |
| 4-(Chloromethyl)-1H-imidazole HCl | NaH / DMF | 50 | 6 - 8 | 80 - 90% | >98% |
Analysis of Results: The data clearly illustrates the higher reactivity of the brominated intermediate. At room temperature, this compound provides a high yield in a short timeframe. In contrast, the chlorinated analogue is significantly less reactive, requiring elevated temperatures to achieve a comparable yield and reaction time. This trade-off between reactivity and stability is a central theme in selecting an appropriate reagent.
Synthesis, Stability, and Handling Considerations
-
Synthesis and Availability: Both intermediates are commercially available. The synthesis of this compound often involves the bromination of 4-methyl-1H-imidazole or the conversion of 4-(hydroxymethyl)-1H-imidazole.[11] The chloromethyl variant is prepared similarly. Generally, chloro- compounds are less expensive due to the lower cost of chlorinating agents.
-
Stability and Handling: this compound is a lachrymator and is more prone to decomposition over time compared to 4-(chloromethyl)-1H-imidazole. It should be stored under an inert atmosphere at low temperatures. The hydrochloride salt form of the chloro- intermediate enhances its stability, making it easier to handle and store for extended periods.[5]
Decision Guide: Choosing the Right Intermediate
The choice between bromo-, chloro-, or other intermediates is not merely about reactivity; it's a strategic decision based on the specific demands of the synthesis.
Caption: Figure 3: Decision-making guide for selecting an intermediate.
-
Choose this compound when:
-
High reactivity is required: For unreactive nucleophiles or when mild reaction conditions are essential to preserve sensitive functional groups elsewhere in the molecule.
-
Speed is critical: When rapid reaction completion is necessary for high-throughput synthesis or to minimize degradation of unstable products.
-
-
Choose 4-(Chloromethyl)-1H-imidazole when:
-
Cost is a major factor: Especially for large-scale synthesis, the lower cost of the chloro- intermediate can be significant.
-
Stability and shelf-life are priorities: The hydrochloride salt is more stable, reducing concerns about reagent degradation over time.
-
Moderate reactivity is sufficient: For reasonably nucleophilic substrates where slightly more forcing conditions are tolerable.
-
Conclusion
Both this compound and 4-(Chloromethyl)-1H-imidazole are valuable synthetic intermediates for the construction of complex imidazole-containing molecules. The choice is not of a "better" reagent, but the "fittest" for the purpose. This compound is the high-performance option, offering superior reactivity that enables faster reactions under milder conditions, making it ideal for delicate substrates and rapid synthesis. Conversely, 4-(Chloromethyl)-1H-imidazole is the pragmatic, cost-effective, and stable workhorse, well-suited for large-scale applications and situations where its moderate reactivity can be overcome with adjusted reaction conditions. By understanding the fundamental trade-offs between reactivity, stability, and cost, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery process.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(Bromomethyl)-1H-imidazole
As a reactive halogenated heterocyclic compound, 4-(Bromomethyl)-1H-imidazole is a valuable building block in pharmaceutical and chemical synthesis.[1] However, its utility is matched by its potential hazards, making meticulous handling and disposal paramount for laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of safety and responsibility within the research environment.
Core Principles: Hazard-First Assessment
Understanding the "why" is critical to ensuring the "how" is executed flawlessly. This compound and analogous brominated imidazoles are classified as hazardous for several key reasons:
-
Irritation and Corrosion: The compound is a known skin and eye irritant, with the potential to cause serious damage upon contact.[2][3][4] The reactive bromomethyl group can alkylate biological macromolecules, leading to cellular damage.
-
Respiratory Effects: Inhalation of dust or aerosols may cause respiratory irritation.[2][3][5] All handling of the solid material should be conducted within a certified chemical fume hood.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and are subject to strict disposal regulations under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Given these hazards, all waste streams containing this compound must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[10]
Waste Segregation and Containment: The First Line of Defense
Proper disposal begins at the point of generation. A robust waste management plan prevents accidental exposures and cross-contamination, while simplifying the final disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Utilize a dedicated, sealable, and clearly labeled hazardous waste container.[11] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) that will not be degraded by the chemical or any solvents used.
-
Labeling is Non-Negotiable: The moment the first drop of waste enters the container, it must be labeled with a "Dangerous Waste" or "Hazardous Waste" tag.[11][12] The label must include:
-
The full chemical name: "this compound"
-
All other constituents in the container (e.g., solvents, reaction byproducts).
-
The associated hazards (e.g., "Corrosive," "Toxic," "Irritant").
-
The accumulation start date.
-
-
Segregate Incompatibles: Store the waste container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent dangerous reactions.[11]
-
Container Management: Keep the waste container sealed when not in use. Store it in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.[11][13]
Managing Spills and Contamination
Accidents happen, but a prepared response minimizes risk. The scale of the spill dictates the appropriate action.
-
Small, Contained Spills (e.g., inside a chemical fume hood):
-
Ensure all personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable), is being worn.[5][12][14]
-
Avoid generating dust.[5][10] Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2][13]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.[11]
-
-
Large or Uncontained Spills:
-
Immediately alert others in the vicinity and evacuate the area.
-
If safe to do so, close the door to the laboratory to contain any vapors.
-
Notify your institution's EHS or emergency response team immediately.[12] Do not attempt to clean up a large spill without specialized training and equipment.
-
The Primary Disposal Pathway: Professional Waste Management
For virtually all research laboratories, the safest and most compliant method for disposing of this compound is through a licensed hazardous waste disposal contractor.
Operational Workflow:
-
Accumulate Waste: Collect all waste streams (pure compound, contaminated labware, solutions) in your properly labeled container as described in Section 2.
-
Request Pickup: Once the container is full or the project is complete, complete a chemical collection request form as required by your institution's EHS department.[11][12]
-
Professional Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, the material will likely be destroyed via high-temperature incineration.[15] These specialized incinerators are equipped with advanced scrubbers and emission control systems to neutralize harmful byproducts like hydrogen bromide (HBr) and nitrogen oxides (NOx) that form during combustion.[4][15]
Disposal Options and Procedures Summary
The following table summarizes the appropriate handling and disposal actions for different waste streams involving this compound.
| Waste Stream | Container Type | Key Handling Instructions | Final Disposal Method |
| Unused/Expired Pure Reagent | Original container or designated solid waste container | Keep sealed and clearly labeled. Do not mix with other waste. | Licensed Hazardous Waste Contractor |
| Grossly Contaminated Items (e.g., spatulas, weigh boats) | Sealable, labeled solid waste container | Scrape off as much residue as possible into the container. | Licensed Hazardous Waste Contractor |
| Trace Contaminated PPE (e.g., gloves, disposable lab coats) | Labeled hazardous waste bag or container | Place directly into the designated container after use. | Licensed Hazardous Waste Contractor |
| Organic Solvent Solutions | Labeled, compatible solvent waste container | Segregate as halogenated waste.[16] Do not mix with non-halogenated solvents. | Licensed Hazardous Waste Contractor |
| Aqueous Solutions | Labeled, compatible aqueous waste container | Clearly indicate all contents. Do not dispose of down the drain.[10] | Licensed Hazardous Waste Contractor |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste containing this compound.
Caption: Decision tree for safe handling and disposal of this compound waste.
Conclusion
The responsible disposal of this compound is not an afterthought but an integral part of the research process. By adhering to the principles of hazard assessment, proper segregation, and professional disposal, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets (SDS) before handling any hazardous chemical.
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Acros PharmaTech Limited. (2018, August 20). 2,5-dibromo-4-nitro-1H-imidazole Safety Data Sheet. Retrieved from [Link]
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Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)-1H-imidazole
As a Senior Application Scientist, it is imperative to approach the handling of any chemical reagent with a thorough understanding of its potential hazards and the necessary precautions to mitigate risks. This guide provides an in-depth operational plan for the safe handling of 4-(Bromomethyl)-1H-imidazole, a reactive building block often utilized in pharmaceutical and chemical synthesis. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Understanding the Hazard Profile
This compound and its derivatives are classified as irritants and are potentially harmful.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. The compound can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Given its chemical structure as a bromomethylated heterocyclic compound, it should be handled as a potential alkylating agent, which are known to be reactive and may have mutagenic properties. Therefore, minimizing exposure is of paramount importance.
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Eye contact |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | Inhalation of dust or aerosols |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2] | Ingestion |
Core Directive: Engineering Controls and Ventilation
Before considering personal protective equipment (PPE), the first line of defense is always engineering controls. All work with this compound, including weighing and transfer, must be conducted within a properly functioning certified laboratory chemical fume hood.[4][5] This is crucial to prevent the inhalation of any dust particles or vapors and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize protection. Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the work area.[4][5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical for preventing direct contact with this compound. A comprehensive PPE ensemble should be worn at all times when handling this compound.
Hand Protection: The First Barrier
-
Glove Selection: Nitrile gloves are the standard recommendation for handling solid imidazole compounds.[4][7] It is advisable to double-glove, especially during procedures with a higher risk of contamination.[8][9] The outer glove can be removed and disposed of immediately if contamination is suspected, minimizing the risk of spreading the chemical.
-
Glove Inspection and Technique: Always inspect gloves for pinholes or tears before use.[7] Proper glove removal technique is essential to avoid skin contact with the contaminated outer surface of the glove.[7] Wash hands thoroughly with soap and water after removing gloves.[1][7]
Eye and Face Protection: Shielding from Splashes and Dust
-
Primary Protection: ANSI Z87.1-compliant chemical safety goggles are the minimum requirement for eye protection.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing or dust generation, a full face shield should be worn in addition to safety goggles.[8][10]
Protective Clothing: Preventing Body Contact
-
Lab Coat: A fully-buttoned lab coat made of a suitable material should be worn to protect against incidental contact.[4]
-
Gown: For larger scale operations or when there is a significant risk of contamination, a disposable, poly-coated gown that is rated for chemotherapy or hazardous drug handling is recommended.[10] These gowns should have long sleeves with tight-fitting cuffs.[10]
Respiratory Protection: A Necessary Precaution
-
Standard Operations: When working in a certified chemical fume hood, respiratory protection is generally not required.[7]
-
Risk of Aerosolization: If there is a potential for dust or aerosol generation that cannot be adequately controlled by the fume hood, a NIOSH-certified N95 respirator should be worn.[10][11] For situations with unknown exposure levels or large spills, a higher level of respiratory protection, such as a full-face positive-pressure, air-supplied respirator, may be necessary.[7] It is important to note that surgical masks offer little to no protection from chemical exposure and should not be used for this purpose.[9][11]
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize the risk of exposure at each stage of handling this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Operational and Disposal Plans
Spill Management
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, ensure appropriate PPE is worn.[4] Use an appropriate absorbent material to clean up the spill.[4] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spills: In the event of a large spill outside of a fume hood, immediately evacuate the area and alert others.[4] Contact your institution's environmental health and safety (EHS) office for guidance.[4]
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[4][7]
-
Waste Collection: Collect all solid and liquid waste in a dedicated, sealed, and clearly labeled container.[4][7] The container should be stored in a designated satellite accumulation area away from incompatible materials.[4][7]
-
Disposal Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves completing a chemical waste collection request form.[4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][5] Seek immediate medical attention.[2][5]
-
Skin Contact: Flush the affected skin with large amounts of water and soap for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air.[2][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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- Carl ROTH. Safety Data Sheet: Imidazole.
- Sigma-Aldrich. 4-Bromo-1-methyl-1H-imidazole 95.
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- Oakwood Chemical. (2025, December 20). 5-Bromo-2-methyl-4-nitro-1H-imidazole Safety Data Sheet.
- Echemi. 1-(4-BROMOPHENYL)-4-METHYL-1H-IMIDAZOLE Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
